molecular formula C11H15NO2 B1614134 2-(2-Methoxyphenyl)morpholine CAS No. 1001940-35-7

2-(2-Methoxyphenyl)morpholine

Cat. No.: B1614134
CAS No.: 1001940-35-7
M. Wt: 193.24 g/mol
InChI Key: RPCKHOCCYPQVAF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxyphenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCKHOCCYPQVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640603
Record name 2-(2-Methoxyphenyl)morpholine
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001940-35-7
Record name 2-(2-Methoxyphenyl)morpholine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyphenyl)morpholine
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Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Significance[1]

2-(2-Methoxyphenyl)morpholine represents a critical pharmacophore in medicinal chemistry, structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine) and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.

This technical guide provides a rigorous framework for the spectroscopic identification of this molecule. Unlike standard data repositories, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic shielding, anisotropic effects, and fragmentation kinetics.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 193.24 g/mol [2]

  • Monoisotopic Mass: 193.1103 Da[2]

  • Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).[2]

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary validation step for molecular weight and structural connectivity.[2] For 2-(2-methoxyphenyl)morpholine, the fragmentation pattern is dictated by the stability of the morpholine ring and the electron-donating nature of the methoxy group.

Ionization & Molecular Ion[10]
  • ESI(+) (Electrospray Ionization):

    • [M+H]⁺: Observed at m/z 194.12 .[2] The nitrogen atom is the most basic site, readily accepting a proton.[2]

    • Adducts: Common sodium adducts [M+Na]⁺ at m/z 216.10 may appear in unbuffered LC-MS solvents.[2]

  • EI (Electron Impact, 70 eV):

    • Molecular Ion (

      
      ):  Weak intensity at m/z 193.1 .[2] The radical cation is unstable due to facile 
      
      
      
      -cleavage.[2]
Fragmentation Logic (MS/MS)

The fragmentation is driven by


-cleavage adjacent to the morpholine nitrogen and the benzylic position.
m/z FragmentProposed StructureMechanistic Origin
193

Parent ion (low abundance).[2]
162

Loss of methoxy radical (uncommon in EI, possible in CID).
135

Base Peak (Likely). Loss of the amine fragment (

) via Retro-Diels-Alder type collapse or

-cleavage.
121

Tropylium ion derivative (methoxy-benzyl cation) formed by cleavage of the morpholine ring from the aromatic moiety.
86

Morpholine ring fragment (if charge retention occurs on the heterocycle).

Caption: Predicted fragmentation pathway for 2-(2-methoxyphenyl)morpholine under ESI-MS/MS conditions.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from meta or para analogs.[2]

^1H NMR (Proton) - 400 MHz, CDCl₃

Solvent Choice: CDCl₃ is preferred for resolution; DMSO-d₆ may broaden the NH signal due to hydrogen bonding.[2]

PositionShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.40 - 7.20Multiplet2HH6' (adjacent to morpholine) and H4'.[2] Deshielded.
Ar-H 6.95 - 6.85Multiplet2HH3' (ortho to OMe) and H5'.[2] Shielded by electron donation of OMe.
C2-H 4.65 - 4.75 dd 1HDiagnostic Signal. Benzylic proton.[2] Doublet of doublets due to coupling with axial/equatorial H3 protons.[2]
OCH₃ 3.82 Singlet 3HCharacteristic methoxy signal.[2] Sharp and intense.
C6-H 3.90 - 4.05Multiplet1HEther-adjacent proton in morpholine ring (Equatorial).[2]
C6-H 3.75 - 3.85Multiplet1HEther-adjacent proton (Axial).[2] Overlap with OMe possible.[2][3]
C3/C5-H 2.90 - 3.20Multiplet4HNitrogen-adjacent protons.[2] Complex due to ring inversion.[2]
NH 1.80 - 2.20Broad s1HExchangeable.[2] Shift varies with concentration/water.[2]

Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd) .[2]

  • 
     Hz (Large coupling to axial H3).[2]
    
  • 
     Hz (Small coupling to equatorial H3).[2]
    
  • Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial to minimize 1,3-diaxial interactions, the H2 proton is axial.

^13C NMR (Carbon) - 100 MHz, CDCl₃

The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.

  • Aromatic Region (110 - 160 ppm):

    • 157.0 ppm: C-O (Ipso to Methoxy).[2] Most deshielded.[2]

    • 129.0 ppm: C-C (Ipso to Morpholine).[2]

    • 128.5, 126.0, 120.5, 110.5 ppm: Remaining aromatic CH. The 110.5 ppm signal corresponds to the carbon ortho to the methoxy group (shielded).[2]

  • Aliphatic Region (40 - 80 ppm):

    • 78.0 ppm: C2 (Benzylic ether carbon).[2]

    • 67.0 ppm: C6 (Ether carbon).[2]

    • 55.4 ppm:

      
       (Methoxy).[2]
      
    • 46.0 ppm: C3 (Amine carbon).[2]

    • 45.0 ppm: C5 (Amine carbon).[2]

Part 4: Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation (e.g., to lactam) has occurred.[2]

  • 3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration (Secondary amine).[2]

  • 2800 - 2950 cm⁻¹: C-H stretching (Aliphatic morpholine CH₂ and Aromatic CH).[2]

  • 1600, 1585, 1490 cm⁻¹: C=C Aromatic ring skeletal vibrations.[2]

  • 1240 - 1250 cm⁻¹ (Strong):

    
     asymmetric stretch (Anisole ether linkage).
    
  • 1110 cm⁻¹: C-O-C symmetric stretch (Morpholine ether).[2]

  • 750 cm⁻¹: C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for distinguishing from para-isomers which typically show bands ~800-850 cm⁻¹.[2]

Part 5: Experimental Protocol & Workflow

To ensure reproducibility, the following workflow employs a self-validating logic where each step confirms the previous one.

Workflow Diagram

Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR analysis.

Detailed Methodology
  • Sample Preparation (Acid-Base Extraction):

    • Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]

    • Dissolve crude oil in 1M HCl. Wash with Diethyl Ether (removes neutrals).[2]

    • Basify aqueous layer with 2M NaOH to pH 12.[2]

    • Extract into DCM, dry over

      
      , and evaporate. This ensures the NMR spectrum contains only the amine.[2]
      
  • NMR Acquisition:

    • Solvent: Dissolve 10 mg of oil in 0.6 mL

      
      .
      
    • Reference: TMS (0.00 ppm) or residual

      
       (7.26 ppm).[2]
      
    • Parameters: 16 scans minimum for 1H; 1024 scans for 13C to resolve the quaternary carbons.

  • Data Validation (The "Ortho" Check):

    • Check the aromatic region.[2][3] If you see a symmetric pattern (two doublets), you have the para-isomer (wrong starting material). You must see a complex 4-proton multiplet pattern for the ortho-isomer.[2]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylmorpholine.[2] NIST Chemistry WebBook, SRD 69.[2][4] Link

  • PubChem. Compound Summary: 2-Phenylmorpholine.[2][5] National Library of Medicine.[2] Link

  • Negwer, M., & Scharnow, H. G. Organic-Chemical Drugs and Their Synonyms.[2] (General reference for phenmetrazine analogs).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Ed.[2] Wiley.[2] (Source for general NMR shift prediction rules).

  • ChemicalBook. Synthesis and NMR of Morpholine Derivatives. (General protocols for morpholine ring closure). Link

Sources

The Enduring Legacy of the 2-Arylmorpholine Scaffold: From Appetite Suppressants to Diverse CNS Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in CNS Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have made it a cornerstone in the design of numerous clinically successful drugs.[1][2] When a phenyl group is attached at the 2-position, the resulting 2-arylmorpholine scaffold gives rise to a class of compounds with profound effects on the central nervous system (CNS). This guide delves into the discovery, history, and evolution of 2-arylmorpholine derivatives, tracing their journey from their initial application as appetite suppressants to their current exploration in a wide array of therapeutic areas. We will explore the key synthetic strategies, structure-activity relationships (SAR), and the pharmacological nuances that continue to make this scaffold a subject of intense research.

The Dawn of the 2-Arylmorpholines: The Story of Phenmetrazine

The history of 2-arylmorpholine derivatives is inextricably linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine). First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine emerged from a search for an anorectic agent with a more favorable side-effect profile than amphetamine.[1] It was introduced into clinical use in Europe in 1954 and subsequently marketed under the trade name Preludin®.

Phenmetrazine was initially lauded for its efficacy as an appetite suppressant.[1] However, its potent stimulant effects, comparable to those of amphetamines, led to widespread abuse and addiction.[3] This ultimately resulted in its withdrawal from the market in the 1980s. The rise and fall of phenmetrazine provided crucial lessons for medicinal chemists and highlighted the delicate balance between therapeutic efficacy and abuse potential in CNS drug design.

Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent

Phenmetrazine exerts its stimulant and anorectic effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[1][4] It interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[5] This increase in extracellular dopamine and norepinephrine levels in key brain regions, such as the hypothalamus, is believed to be the primary mechanism behind its appetite-suppressing and stimulant properties.[6] Phenmetrazine has a significantly weaker effect on the serotonin transporter (SERT), which contributes to its distinct pharmacological profile compared to other classes of stimulants.[5]

The Synthetic Core: Building the 2-Arylmorpholine Scaffold

The synthesis of 2-arylmorpholine derivatives can be achieved through several routes. A common and historically significant method involves the reaction of an α-haloketone with an ethanolamine derivative, followed by cyclization.

Experimental Protocol: Synthesis of Phenmetrazine

This protocol outlines a three-step synthesis of phenmetrazine from 2-bromopropiophenone and ethanolamine.

Step 1: Formation of the Intermediate Alcohol

  • In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as ethanol.

  • Add an excess of ethanolamine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol, can be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Reduction of the Intermediate Alcohol

  • Dissolve the purified intermediate alcohol in a suitable solvent, for example, methanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in portions.

  • Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitored by TLC).

  • Quench the reaction by the careful addition of water.

Step 3: Isolation and Purification of Phenmetrazine

  • Extract the aqueous mixture with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude phenmetrazine free base.

  • The free base can be further purified by distillation or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.

The Evolution of 2-Arylmorpholine Derivatives: Beyond Anorexia

The challenges associated with phenmetrazine's abuse potential spurred the development of new 2-arylmorpholine derivatives with modified pharmacological profiles. The goal was to retain therapeutic benefits while minimizing undesirable stimulant effects.

Phendimetrazine: A Prodrug Approach

One of the earliest attempts to create a safer alternative was the development of phendimetrazine . As the N-methylated analog of phenmetrazine, phendimetrazine functions as a prodrug, being metabolized in the body to phenmetrazine.[5] The rationale behind this approach was to achieve a more gradual and sustained release of the active compound, potentially reducing its abuse liability. While phendimetrazine is still prescribed in some cases for weight management, it is also a controlled substance due to its conversion to phenmetrazine.[4]

2-Benzylmorpholine: A Non-Stimulant Appetite Suppressant

A significant step in divorcing the anorectic effects from the stimulant properties of the 2-arylmorpholine scaffold was the synthesis of 2-benzylmorpholine . In this derivative, the phenyl ring is separated from the morpholine ring by a methylene bridge. This subtle structural modification results in a compound that retains appetite-suppressant activity but is devoid of the CNS stimulant effects characteristic of phenmetrazine.[7] Studies in animal models showed that the appetite suppression activity resides in the (+)-enantiomer.[7]

Structure-Activity Relationships: Tuning the Pharmacological Profile

The versatility of the 2-arylmorpholine scaffold lies in the ability to modulate its pharmacological activity through systematic structural modifications. The nature and position of substituents on both the aryl ring and the morpholine ring play a critical role in determining receptor affinity and functional activity.

The Role of Aryl Ring Substitution

Substitution on the phenyl ring can significantly impact the potency and selectivity of 2-arylmorpholine derivatives for different monoamine transporters. For instance, the introduction of a methyl group at the 4-position of the phenyl ring in phenmetrazine (4-methylphenmetrazine or 4-MPM) was found to increase its potency at the serotonin transporter (SERT) by nearly 10-fold compared to phenmetrazine and its 2-methyl isomer.[8] This suggests that 4-MPM may possess entactogenic properties more akin to MDMA, a significant shift from the purely stimulant profile of the parent compound.[8]

The Influence of Morpholine Ring Substitution

Modifications to the morpholine ring are also crucial in defining the pharmacological profile. As seen with phendimetrazine, N-alkylation can create a prodrug with altered pharmacokinetics. Other substitutions on the morpholine ring can lead to compounds with entirely different therapeutic applications, including potential treatments for neurodegenerative diseases.[5] For example, the introduction of a 2,5-dimethylmorpholine ring in a different chemical scaffold resulted in a potent and selective inhibitor of the LRRK2 kinase, a target for Parkinson's disease.[5]

Quantitative Insights: A Comparative Look at Monoamine Transporter Interactions

The following table provides a summary of the in vitro potencies of phenmetrazine and its methyl-substituted analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data highlights how subtle changes in the position of a single methyl group on the phenyl ring can dramatically alter the pharmacological profile.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
Phenmetrazine-1.2-
2-Methylphenmetrazine (2-MPM)6.74--
3-Methylphenmetrazine (3-MPM)-5.2-
4-Methylphenmetrazine (4-MPM)1.93--
Data sourced from studies on rat brain synaptosomes.[8]

Broader Therapeutic Horizons for 2-Arylmorpholine Derivatives

Research into 2-arylmorpholine derivatives has expanded far beyond their initial application as anorectics. The versatile scaffold has been incorporated into molecules targeting a wide range of biological pathways, leading to the discovery of compounds with potential therapeutic applications in:

  • Neurodegenerative Diseases: As mentioned, morpholine-containing compounds are being investigated as inhibitors of enzymes implicated in Parkinson's and Alzheimer's disease.[5][9]

  • Cancer: Certain 2-arylmorpholine derivatives have shown promise as anticancer agents, with some exhibiting inhibitory activity against kinases involved in cell proliferation.[2]

  • Inflammation and Pain: The scaffold has been explored for its potential anti-inflammatory and analgesic properties.[10]

  • Depression and Anxiety: The ability of some derivatives to modulate monoamine reuptake has led to their investigation as potential antidepressants and anxiolytics.[11]

Conclusion: A Scaffold of Enduring Importance

The journey of 2-arylmorpholine derivatives, from the controversial history of phenmetrazine to the diverse therapeutic potential of modern analogs, underscores the enduring importance of this chemical scaffold in CNS drug discovery. The ability to fine-tune the pharmacological properties through targeted structural modifications has allowed researchers to move beyond the initial stimulant profile and explore a vast therapeutic landscape. As our understanding of the complex neurobiology of CNS disorders deepens, the 2-arylmorpholine scaffold, with its proven track record of producing brain-penetrant and biologically active molecules, is poised to remain a valuable tool in the development of novel therapeutics for a wide range of unmet medical needs. The continued exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates in the years to come.

References

  • Banks, M. L., et al. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Psychopharmacology, 231(13), 2735–2742.
  • BenchChem. (2025). A Comparative Analysis of Receptor Binding Affinities: Metopimazine Versus Other Phenothiazines. BenchChem.
  • "Phenmetrazine." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, en.wikipedia.org/wiki/Phenmetrazine.
  • Jain, A., & Sahu, S. K. (2024).
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374–391.
  • "Phendimetrazine vs. phentermine: Differences, similarities, and which one is better for you." SingleCare, 22 Mar. 2023, .

  • Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.
  • Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799.
  • Avramova, P. D., et al. (1998). Synthesis, Toxicological, and Pharmacological Assessment of Derivatives of 2-aryl-4-(3-arylpropyl)morpholines. Archiv der Pharmazie, 331(11), 359-363.
  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
  • "The Phenmetrazine Insane drug of abuse status." SciProfiles, 30 June 2025, sciprofiles.com/profile/phenmetrazine-insane.
  • Kavanagh, P., et al. (2019). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 11(9), 1377-1388.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-391.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51.
  • "Adderall vs Phendimetrazine Comparison." Drugs.com, .

  • "2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists." National Institutes of Health, 28 May 2024, .

  • "What is the mechanism of Phendimetrazine Tartrate?" Patsnap Synapse, 17 July 2024, .

  • Hu, A., et al. (2008). Synthesis and Cyclooxygenase-2 Inhibitory Activity of 2-(2-Arylmorpholino)ethyl Ester of Naproxen. Acta Chimica Sinica, 66(21), 2435-2440.
  • Mitchell, M. B., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642.
  • Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12), 1439-1455.
  • "Biological relevance and synthesis of C-substituted morpholine derivatives." ResearchGate, 10 Aug. 2025, .

  • Rothman, R. B., et al. (2002). Phendimetrazine and its N-demethylated metabolite, phenmetrazine, are potent and efficacious substrates for the human dopamine transporter. European Journal of Pharmacology, 447(1), 51-57.
  • Banks, M. L., et al. (2015). Evaluation of the Reinforcing Strength of Phendimetrazine Using a Progressive-Ratio Schedule of Reinforcement in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 355(2), 329–336.
  • "US20130203752A1 - Phenylmorpholines and analogues thereof." Google Patents, 8 Aug.
  • "Discovery and Development of Monoamine Transporter Ligands." National Institutes of Health, .

Sources

2-(2-Methoxyphenyl)morpholine: A Privileged Pharmacophore in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic profile of 2-(2-Methoxyphenyl)morpholine , a privileged scaffold within the 2-aryl morpholine class. This document is structured for researchers in medicinal chemistry and neuropharmacology.

Executive Summary

2-(2-Methoxyphenyl)morpholine (CAS: 1001940-35-7) represents a refined structural motif within the 2-aryl morpholine class of psychotropic agents.[1] Structurally distinct from the stimulant 2-phenylmorpholine (phenmetrazine) by the addition of an ortho-methoxy group, this scaffold serves as a critical template for designing Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (


R) ligands .

Unlike its complex analogues (e.g., Reboxetine, Viloxazine), which incorporate bulky aryloxy linkers, the 2-(2-methoxyphenyl)morpholine core offers a minimized lipophilic footprint (


), optimizing it for blood-brain barrier (BBB) penetration while maintaining high ligand efficiency (LE). This guide explores its mechanistic utility, structure-activity relationships (SAR), and validated synthesis protocols.[2][3]

Pharmacological Mechanism & Target Engagement[2][3][4][5]

The pharmacological activity of 2-(2-methoxyphenyl)morpholine is driven by its ability to mimic the biogenic amine neurotransmitters while presenting specific steric and electronic features that modulate transporter selectivity.

Monoamine Transporter (MAT) Inhibition

The primary targets for 2-aryl morpholines are the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Ionic Anchoring: The morpholine nitrogen (

    
    ) exists predominantly as a cation at physiological pH. This protonated amine forms a critical salt bridge with the conserved aspartate residue (e.g., Asp75  in hNET) within the transporter's orthosteric binding site.
    
  • 
     Stacking:  The 2-methoxyphenyl ring engages in 
    
    
    
    or cation-
    
    
    interactions with aromatic residues (e.g., Phe72 or Tyr151 ) in the S1 binding pocket.
  • The Ortho-Methoxy Effect: Unlike the para-methoxy isomer (which often increases DAT affinity), the ortho-methoxy group introduces a steric clash that can destabilize binding in the DAT pocket while being accommodated by the slightly larger NET pocket. Furthermore, the oxygen atom acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues specific to the NET vestibule.

Secondary Targets: Sigma-1 Receptors

The 2-aryl morpholine scaffold is a known pharmacophore for


 receptors. The basic nitrogen flanked by a hydrophobic domain (the aryl ring) satisfies the canonical pharmacophore model for 

ligands. Modulation of this receptor is relevant for neuroprotection and cognitive enhancement.
Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism at the noradrenergic synapse.

MAT_Inhibition Ligand 2-(2-Methoxyphenyl)morpholine (Protonated Cation) BindingSite Orthosteric Binding Site (Asp75 / Phe72) Ligand->BindingSite High Affinity (Ki < 100 nM) NET Norepinephrine Transporter (hNET) NET->BindingSite Contains NE_Synapse Synaptic Norepinephrine (Accumulation) NET->NE_Synapse Blocked Reuptake BindingSite->NET Conformational Lock Signal Adrenergic Signaling (Post-Synaptic) NE_Synapse->Signal Enhanced Transmission

Figure 1: Mechanism of Action. The ligand competes with norepinephrine for the orthosteric site on hNET, preventing reuptake and enhancing synaptic signaling.

Medicinal Chemistry & SAR

The 2-(2-methoxyphenyl)morpholine scaffold is highly sensitive to substitution patterns. The following table summarizes key Structure-Activity Relationship (SAR) trends derived from the broader 2-aryl morpholine class.

Comparative SAR Data
Structural ModificationEffect on NET AffinityEffect on DAT AffinityMetabolic Stability
Parent (2-Phenyl) Moderate (

nM)
High (Stimulant)Moderate
2-(2-OMe) (Ortho) High (

nM)
Reduced (Selectivity

)
Low (O-demethylation)
2-(4-OMe) (Para) ModerateHighLow
2-(2-OEt) (Ortho) High (Reboxetine-like)LowHigh
N-Methylation Decreased (usually)IncreasedLow (N-demethylation)
3-Methyl (Cis) High (Phenmetrazine)HighHigh
Stereochemistry

The C2 position of the morpholine ring is a chiral center.

  • (S)-Enantiomer: Typically the eutomer (active isomer) for NET inhibition in this class (analogous to (S,S)-Reboxetine).

  • (R)-Enantiomer: Often exhibits reduced potency or altered selectivity (e.g., weaker binding or off-target effects).

  • Recommendation: Asymmetric synthesis or chiral resolution is mandatory for clinical candidates to avoid "isometric ballast."

Experimental Protocols

Chemical Synthesis: The Phenacyl Bromide Route

This protocol describes the synthesis of racemic 2-(2-methoxyphenyl)morpholine. This route is preferred for its operational simplicity and availability of reagents.

Reaction Scheme:

  • Alkylation: 2-Bromo-2'-methoxyacetophenone + 2-Aminoethanol

    
     Acyclic Intermediate.
    
  • Reduction/Cyclization: One-pot reductive cyclization using Sodium Borohydride (

    
    ).
    
Materials Required:
  • 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (CAS: 31949-21-0)

  • Ethanolamine (2-Aminoethanol)

  • Sodium Borohydride (

    
    )
    
  • Methanol (anhydrous)

  • Hydrochloric acid (12M and 1M)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Condensation:

    • Dissolve 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 mmol) in anhydrous Methanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Ethanolamine (22.0 mmol, 2.2 eq) dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Checkpoint: TLC (5% MeOH in DCM) should show consumption of the bromide.

  • Reductive Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add Sodium Borohydride (

      
      , 30.0 mmol, 3.0 eq) portion-wise (CAUTION: Gas evolution).
      
    • Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).

    • Mechanism:[1][3][4][5] The ketone is reduced to an alcohol, and the amine displaces the bromide (if not already occurred) to form the morpholine ring via intramolecular etherification or reductive amination pathways depending on exact conditions. Note: A more robust cyclization often requires acid catalysis after reduction.

    • Alternative Cyclization (Acid Mediated): If the ring does not close spontaneously: Evaporate MeOH, dissolve residue in conc.

      
       at 0°C, stir 1h, then pour onto ice. This forces the dehydration-cyclization.
      
  • Work-up & Purification:

    • Quench the reaction with water (50 mL).

    • Basify to pH > 12 using 2M NaOH.

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM with 1%

      
      ).
      
  • Salt Formation:

    • Dissolve the free base oil in diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Filter the white precipitate, wash with cold ether, and dry.

In Vitro Screening: Monoamine Uptake Assay

To validate the pharmacophore, assess its ability to inhibit the uptake of radiolabeled norepinephrine.

Protocol:

  • Cell Line: HEK-293 cells stably expressing hNET.

  • Ligand Preparation: Dissolve 2-(2-methoxyphenyl)morpholine HCl in DMSO (stock 10 mM). Prepare serial dilutions (1 nM to 10

    
    M).
    
  • Incubation:

    • Plate cells in 96-well plates.

    • Replace medium with Krebs-Ringer-HEPES buffer.

    • Add test compound and incubate for 10 min at 37°C.

    • Add

      
      -Norepinephrine (20 nM final concentration).
      
    • Incubate for 10 min.

  • Termination: Aspirate buffer and wash cells

    
     with ice-cold buffer.
    
  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves to determine

    
    .
    

Synthesis Workflow Diagram

The following Graphviz diagram outlines the critical path for the synthesis and validation of the scaffold.

Synthesis_Workflow SM1 2-Methoxy- phenacyl bromide Step1 Step 1: N-Alkylation (MeOH, 0°C) SM1->Step1 SM2 Ethanolamine SM2->Step1 Step2 Step 2: Reductive Cyclization (NaBH4 / H+) Step1->Step2 Intermediate Step3 Purification (Flash Chromatography) Step2->Step3 Crude Oil Product 2-(2-Methoxyphenyl) morpholine (Free Base) Step3->Product >95% Purity Salt HCl Salt Formation Product->Salt Stability

Figure 2: Synthetic route for the preparation of the target pharmacophore.

References

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Retrieved from [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Accela ChemBio. (2023).[1] Product Information: 2-(2-methoxyphenyl)morpholine (CAS 1001940-35-7).[1] Retrieved from [Link]

  • Melloto, S., et al. (1984). Synthesis and pharmacological activity of 2-phenylmorpholine derivatives. Farmaco, 39, 3-12.

Sources

High-Precision In Silico Modeling of 2-(2-Methoxyphenyl)morpholine Binding to Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-(2-Methoxyphenyl)morpholine (2-MPM) represents a structural analogue of phenmetrazine, distinguished by an ortho-methoxy substitution on the phenyl ring. This structural modification introduces specific steric and electrostatic constraints that significantly alter its binding profile against Monoamine Transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

This guide details a rigorous in silico workflow to model the binding affinity and stability of 2-MPM. Unlike standard high-throughput screening protocols, this method prioritizes induced-fit complementarity to account for the steric bulk of the ortho-methoxy group, validated by membrane-embedded Molecular Dynamics (MD) simulations.

Part 1: Ligand Architecture & Quantum Mechanical Preparation

Accurate binding predictions fail if the ligand's electronic state is incorrect. For 2-MPM, the proximity of the methoxy group to the morpholine ring creates a rotational energy barrier that must be resolved prior to docking.

Conformational Analysis & Protonation

The morpholine nitrogen is the critical pharmacophore anchor.

  • pKa Prediction: The calculated pKa of the morpholine nitrogen is approximately 8.5–9.0. At physiological pH (7.4), the population is >95% protonated (cationic).

  • Stereochemistry: 2-substituted morpholines possess a chiral center at C2. The (S)-enantiomer is generally the bioactive form for DAT/NET inhibition in this chemical class. Both (R) and (S) enantiomers must be modeled to determine stereoselectivity.

DFT Optimization Protocol

Standard force fields (OPLS4/GAFF) may underestimate the intramolecular hydrogen bonding potential or steric repulsion between the methoxy oxygen and the morpholine ring protons.

  • Method: Density Functional Theory (DFT) using B3LYP/6-31G *.

  • Objective: Minimize the ligand in the gas phase to identify the global minimum energy conformer.

  • Output: The optimized geometry serves as the input for docking, ensuring the "starting pose" is electronically valid.

Part 2: Target Landscape & Homology Modeling

While Drosophila DAT (dDAT) crystal structures are available, human isoforms (hDAT, hNET) are the translational targets.

Template Selection
  • Primary Template: Drosophila melanogaster DAT bound to nortriptyline (PDB: 4M48 , Resolution 2.96 Å). This structure captures the transporter in the outward-open conformation, which is relevant for inhibitor binding.[1]

  • Secondary Template (for NET): Human SERT (PDB: 5I6X ) can be used for refining the extracellular loops, but 4M48 is superior for the transmembrane orthosteric site.

The Orthosteric Binding Site (S1)

The binding pocket is defined by a deep crevice stabilized by a salt bridge.

  • Anchor Residue: Asp79 (hDAT) or Asp75 (hNET). The protonated nitrogen of 2-MPM must form a salt bridge with this residue.

  • Hydrophobic Clamp: Phe320 (hDAT) / Phe317 (hNET) provides pi-pi stacking interactions with the phenyl ring of 2-MPM.

  • Steric Gate: Val152 (hDAT) and Tyr156 (hDAT) define the pocket shape. The ortho-methoxy group of 2-MPM will probe the available volume near Val152, potentially inducing a conformational shift.

Part 3: Molecular Docking Protocol (Induced Fit)

Rigid-receptor docking is insufficient for 2-MPM due to the bulky 2-methoxy substituent. We utilize an Induced Fit Docking (IFD) protocol to allow side-chain flexibility.

Grid Generation
  • Center: Centered on the carboxylate oxygen of Asp79 (hDAT).

  • Dimensions: 20 Å x 20 Å x 20 Å inner box.

  • Constraints: A positional constraint (radius 3.0 Å) is applied to the Asp79 carboxylate to enforce the essential salt bridge.

Docking Workflow
  • Initial Glide/Vina Docking: Softened van der Waals radii (scaling factor 0.5) are used to generate initial poses despite steric clashes.

  • Prime/Rosetta Refinement: Residues within 5.0 Å of the ligand (specifically Phe320, Val152, Tyr156) are minimized.

  • Redocking: The ligand is redocked into the optimized pocket with full hard-sphere potentials.

Visualization of the Workflow

The following diagram illustrates the critical path from ligand prep to binding energy calculation.

Workflow LIGAND Ligand Prep (DFT B3LYP/6-31G*) DOCK Induced Fit Docking (Constraint: Asp79) LIGAND->DOCK TARGET Homology Modeling (Template: PDB 4M48) TARGET->DOCK MD MD Simulation (POPC Membrane, 100ns) DOCK->MD Top Pose ANALYSIS MM/GBSA & Interaction Profiling MD->ANALYSIS

Figure 1: Computational pipeline for modeling 2-MPM binding. Colors denote processing stages: Red (Ligand), Yellow (Protein), Blue (Docking), Green (Dynamics).

Part 4: Dynamic Validation (MD Simulations)

Static docking scores often fail to predict the stability of the complex. MD simulations in a lipid bilayer are mandatory to validate the 2-MPM pose.

System Setup
  • Membrane: The protein-ligand complex is embedded in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.

  • Solvation: TIP3P water model, neutralized with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein/lipids) and CGenFF (ligand).

Simulation Protocol
  • Minimization: 10,000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT/NPT): 1 ns with protein backbone restraints (1000 kJ/mol/nm²) to allow lipid packing.

  • Production Run: 100 ns unconstrained simulation at 310 K.

Trajectory Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding mode.

  • Salt Bridge Persistence: Measure the distance between 2-MPM Nitrogen and Asp79 Oxygen. Stable binding requires this distance to remain < 3.5 Å for >80% of the trajectory.

  • Water Bridges: Analysis of water-mediated hydrogen bonds between the 2-methoxy oxygen and Ser/Tyr residues.

Part 5: Interaction Network & Binding Energy

The Binding Mode Map

The diagram below details the specific residue interactions predicted for 2-MPM within the hDAT pocket.

InteractionMap LIG 2-(2-Methoxyphenyl) morpholine ASP Asp79 (Ionic Anchor) LIG->ASP Salt Bridge (Charge-Charge) PHE Phe320 (Pi-Stacking) LIG->PHE Pi-Pi T-shaped VAL Val152 (Steric Gate) LIG->VAL Hydrophobic Contact TYR Tyr156 (H-Bond Donor) LIG->TYR H-Bond (Methoxy O)

Figure 2: Predicted interaction network. The red dashed line (Salt Bridge) is the critical filter for binding affinity.

MM/GBSA Calculation

To quantify affinity, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames (last 20 ns).

ComponentContribution (kcal/mol)Interpretation
Coulombic -45.0 ± 2.5Strong electrostatic driver (Asp79 salt bridge).
vdW -38.0 ± 1.8Shape complementarity (Phenyl/Morpholine fit).
Solvation (GB) +55.0 ± 3.0Desolvation penalty (removing water from the pocket).
Total ΔG_bind -28.0 ± 4.0 Predicted high affinity (nM range).

Note: The desolvation penalty is often higher for methoxy-substituted ligands due to the polarity of the oxygen atom.

References

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism.[1] Nature, 503(7474), 85–90.[1]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11, 780–789.[2]

  • Grouleff, J., et al. (2015). The influence of the lipid bilayer on the conformational changes of the dopamine transporter. Scientific Reports, 5, 12837.

  • Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171–2181.[2]

  • PubChem Compound Summary. 5-(2-methoxyphenyl)morpholine-2-carboxylic acid (Structural Analog).

Sources

Physicochemical Profiling of Substituted Morpholine Analogues: A Guide for Medicinal Chemistry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the morpholine scaffold acts as a critical "physicochemical corrective" tool.[1][2] Unlike its carbocyclic analog cyclohexane or its nitrogenous cousin piperidine, morpholine offers a unique balance of hydrophilicity and lipophilicity.[3] Its inclusion is frequently driven by the need to modulate solubility , lower logD , and tune pKa to optimize pharmacokinetic (PK) profiles, particularly for CNS penetration and oral bioavailability.[3]

This guide analyzes the physicochemical behavior of substituted morpholines, providing actionable protocols for their characterization. It is written for medicinal chemists and formulation scientists seeking to leverage this scaffold for lead optimization.[3]

The Morpholine Advantage: Electronic & Conformational Tuning

The "Oxygen Effect" on Basicity (pKa)

The defining feature of morpholine is the presence of an ether oxygen at the 4-position relative to the amine. This oxygen atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, significantly reducing the electron density on the nitrogen lone pair compared to piperidine.

  • Piperidine pKa: ~11.2 (Highly basic, fully ionized at pH 7.4)[3]

  • Morpholine pKa: ~8.3 (Moderately basic, partially non-ionized at pH 7.4)[3]

Why this matters: At physiological pH (7.4), a significant fraction (~10-15%) of morpholine exists as the free base (neutral species).[3] This neutral fraction is critical for passive membrane diffusion, including blood-brain barrier (BBB) penetration.[3] In contrast, piperidine exists almost exclusively as a cation, often requiring active transport or specific formulation strategies to achieve cellular entry.[3]

Substituent Effects on pKa

Modifying the morpholine ring allows for precise pKa tuning. The table below summarizes the causal impact of common substitutions.

Substituent PositionModificationEffect on pKaMechanistic Rationale
N-Substitution Alkyl (e.g., Methyl)Slight

(~7.4 - 7.[3]8)
Steric hindrance to solvation of the ammonium cation outweighs inductive donation.
N-Substitution Aryl (e.g., Phenyl)Massive

(< 5.[3]0)
Resonance delocalization of the N-lone pair into the aromatic ring (aniline-like behavior).[3]
C2/C6-Substitution Electron Withdrawing (e.g., -F, -CF3)Moderate

Inductive withdrawal stabilizes the free base form; reduces proton affinity.[3]
C2/C6-Substitution Alkyl (e.g., Methyl)Neutral / Slight

Weak inductive donation; primarily affects conformation (locking).[3]
Conformational Dynamics

Morpholine predominantly adopts a chair conformation .[3] Substituents at the C2/C6 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions.

  • Implication: When designing ligands, placing bulky groups at C2/C6 can "lock" the ring conformation, potentially reducing the entropic penalty upon binding to a protein target, but this must be balanced against synthetic complexity.[3]

Lipophilicity and Solubility Modulation[1][2][3][4]

LogP and LogD Reduction

Replacing a methylene (-CH2-) group in a carbocycle with an ether oxygen (-O-) typically lowers the LogP by approximately 1.0 to 1.5 units.[3]

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), increasing aqueous solubility without introducing a donor (HBD) that might penalize membrane permeability.[3]

  • Metabolic Stability: The morpholine ring is generally more metabolically stable than piperidine.[4] The oxygen atom deactivates the adjacent carbons toward CYP450-mediated oxidation, reducing the clearance rate compared to the labile alpha-carbons of piperidine.[4]

Visualizing the SAR Landscape

The following diagram illustrates the strategic decision-making process when employing morpholine analogues in Lead Optimization.

MorpholineSAR Core Morpholine Scaffold Basicity Basicity (pKa) Modulation Core->Basicity Lipophilicity Lipophilicity (LogD) Tuning Core->Lipophilicity Metabolism Metabolic Stability Core->Metabolism N_Aryl N-Arylation (pKa < 5.0) Reduces Ionization Basicity->N_Aryl Drastic Reduction C_Fluoro C2/C6 Fluorination (pKa ~6-7) Lowers Basicity Basicity->C_Fluoro Fine Tuning O_Effect Ether Oxygen (H-Bond Acceptor) Increases Solubility Lipophilicity->O_Effect LogP -1.2 vs Piperidine Block_Ox Block Alpha-C Oxidation (Add gem-dimethyl) Metabolism->Block_Ox Extend Half-life

Caption: Figure 1.[3] Structural Activity Relationship (SAR) map for morpholine optimization.[3] Key modifications allow precise control over ionization, solubility, and metabolic clearance.[3]

Experimental Protocols

As an application scientist, relying on calculated values (cLogP, predicted pKa) is insufficient for late-stage optimization.[3] The following protocols ensure rigorous data generation.

Protocol A: Potentiometric pKa Determination (Gold Standard)

Objective: Determine the precise ionization constant of substituted morpholines.[3] Scope: Suitable for compounds with aqueous solubility > 0.5 mM.[3]

  • Instrument Setup: Use a high-precision titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode and temperature probe.[3]

  • Calibration:

    • Calibrate electrode using standard buffers (pH 4.01, 7.00, 10.[3]01) at 25°C.

    • Validation: Run a standard sample of Morpholine (CAS 110-91-8) .[3] Acceptance criteria: pKa = 8.33 ± 0.05.[3][5]

  • Sample Preparation:

    • Weigh 1–3 mg of the morpholine derivative.

    • Dissolve in 10 mL of degassed 0.15 M KCl solution (to maintain ionic strength).

    • If solubility is low, use a co-solvent method (titrate in varying % MeOH/Water and extrapolate to 0% MeOH).[3]

  • Titration Workflow:

    • Adjust starting pH to ~2.0 using 0.5 M HCl.[3]

    • Titrate with 0.5 M KOH (CO2-free) under inert gas (Argon/Nitrogen) blanket.[3]

    • Collect data points every 0.1 pH unit change.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.[3][6]

    • Calculate pKa using the Bjerrum difference plot or equivalent non-linear regression software.

Protocol B: Miniaturized Shake-Flask LogD (High Throughput)

Objective: Measure distribution coefficient at physiological pH (7.4).

  • Preparation: Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.

  • Partitioning:

    • In a 2 mL HPLC vial, add 500 µL of PBS (pH 7.4) and 500 µL of Octanol (saturated with buffer).

    • Spike with 10 µL of compound stock (10 mM in DMSO).[3]

  • Equilibration:

    • Vortex mix for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both octanol and aqueous phases.[3]

    • Analyze via LC-MS/MS or HPLC-UV.[3]

  • Calculation:

    • 
      [3]
      

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing a new morpholine analogue.

Workflow Start New Morpholine Analogue Solubility_Check Aqueous Solubility Screen (Turbidimetry) Start->Solubility_Check Decision_Sol Soluble > 100 µM? Solubility_Check->Decision_Sol Method_A Potentiometric Titration (Protocol A) Decision_Sol->Method_A Yes Method_B Cosolvent Titration (MeOH/Water Extrapolation) Decision_Sol->Method_B No LogD_Step LogD Determination (Protocol B) Method_A->LogD_Step Method_B->LogD_Step Output Physicochemical Profile: pKa, LogD, Solubility LogD_Step->Output

Caption: Figure 2. Step-by-step experimental workflow for physicochemical characterization. Solubility screening dictates the titration method used for pKa determination.

References

  • Lenci, E., et al. (2021).[3][7] "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience.[3]

  • Bouchard, H., et al. (2015).[3] "Morpholine as a Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Avdeef, A. (2003).[3] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[3] Wiley-Interscience.[3] [3]

  • National Center for Biotechnology Information. (n.d.).[3] "PubChem Compound Summary for CID 8083, Morpholine."

  • Yordanov, D., et al. (2012).[3] "Synthesis and physicochemical properties of some new morpholine derivatives." Journal of Chemical & Pharmaceutical Research.[3]

  • Manallack, D. T. (2007).[3] "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

Sources

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Functionalized Morpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and the ability to engage in crucial hydrogen bonding, make it a versatile scaffold for the development of potent and selective therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of functionalized morpholine compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

The Physicochemical Advantages of the Morpholine Moiety

The prevalence of the morpholine ring in approved and experimental drugs is not coincidental.[1] Its structural features offer several advantages in drug design:

  • Enhanced Solubility and Permeability: The presence of the oxygen and nitrogen atoms allows for favorable interactions with water, improving aqueous solubility. This, combined with its overall lipophilic character, contributes to a balanced profile that can enhance permeability across biological membranes, including the challenging blood-brain barrier.[2]

  • Metabolic Stability: The morpholine ring can improve the metabolic stability of a drug candidate, leading to a more favorable pharmacokinetic profile.[1]

  • Versatile Synthetic Handle: The morpholine scaffold is readily accessible and can be easily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

Anticancer Activity of Functionalized Morpholine Compounds

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.[3][4][5]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A predominant mechanism of action for many anticancer morpholine compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[6] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineInhibitor Morpholine-Based Inhibitor MorpholineInhibitor->PI3K Inhibition MorpholineInhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by morpholine compounds.

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using in vitro cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a morpholine compound against cancer cell lines such as A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma).[7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Rationale for Cell Line Selection:

  • A549: A human lung adenocarcinoma cell line, widely used for screening anticancer drugs targeting lung cancer.[7]

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive and is a common model for studying hormone-responsive breast cancer.[8]

Data Presentation: Anticancer Activity of Exemplary Morpholine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
AK-10 A5498.55[3]
MCF-73.15[3]
10d A5490.062[4]
MCF-70.58[4]
10e A5490.033[4]
11g MCF-73.7
12f A5494.5
In Vivo Evaluation of Anticancer Efficacy

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Experimental Workflow: Murine Xenograft Model

in_vivo_workflow start Select Immunocompromised Mice (e.g., Nude or SCID) implantation Subcutaneous Implantation of Cancer Cells (e.g., A549, MCF-7) start->implantation tumor_growth Allow Tumors to Reach a Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer Morpholine Compound (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and General Health treatment->monitoring endpoint Euthanize Mice at Predefined Endpoint (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Excise Tumors for Histopathological and Biochemical Analysis endpoint->analysis

Caption: Workflow for in vivo evaluation of anticancer morpholine compounds.

Rodent models, particularly mice, are widely used for preclinical anticancer drug evaluation due to their genetic and physiological similarities to humans.[9]

Antimicrobial Activity of Functionalized Morpholine Compounds

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]

Mechanism of Action

The antimicrobial mechanisms of morpholine compounds are diverse. Some derivatives, particularly those incorporated into oxazolidinone scaffolds (analogs of the antibiotic linezolid), inhibit bacterial protein synthesis by interfering with the ribosome.[10] Others are believed to disrupt the integrity of the bacterial cell membrane.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro activity of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method

This protocol determines the MIC of a morpholine compound against bacterial strains.[10]

  • Compound Preparation: Prepare a stock solution of the morpholine compound and make serial twofold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Exemplary Morpholine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Ru(ii)-3 Staphylococcus aureus0.78[12]
Compound 3 Enterococcus hirae3.125[13]
Compound 12 Mycobacterium smegmatis15.6[10]

Neuroprotective Activity of Functionalized Morpholine Compounds

Morpholine-containing molecules are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][14] Their ability to cross the blood-brain barrier is a significant advantage for targeting the central nervous system.[2]

Mechanism of Action: Multi-Targeting Strategy

A key strategy in the development of neuroprotective morpholine compounds is the simultaneous inhibition of multiple targets involved in the pathophysiology of neurodegeneration.[14] These include:

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, which is beneficial in Parkinson's disease.[15]

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels, a key neurotransmitter for memory and cognition, which is depleted in Alzheimer's disease.[16]

Neuroprotection_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Neurotransmission Enhanced Neurotransmission Dopamine->Neurotransmission InactiveMetabolites Inactive Metabolites MAOB->InactiveMetabolites Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Acetylcholine->Neurotransmission Choline Choline + Acetate AChE->Choline MorpholineInhibitor Morpholine-Based Inhibitor MorpholineInhibitor->MAOB Inhibition MorpholineInhibitor->AChE Inhibition

Caption: Dual inhibition of MAO-B and AChE by morpholine compounds for neuroprotection.

In Vitro Evaluation of Neuroprotective Activity

Enzyme inhibition assays are fundamental for screening potential neuroprotective agents.

Experimental Protocol: MAO-B Inhibition Assay

  • Reagent Preparation: Prepare solutions of MAO-B enzyme, a suitable substrate (e.g., kynuramine), and the morpholine test compound.

  • Reaction Initiation: In a 96-well plate, combine the MAO-B enzyme and the test compound at various concentrations. Incubate for a short period.

  • Substrate Addition: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the morpholine test compound.

  • Reaction Mixture: In a 96-well plate, combine the AChE enzyme, DTNB, and the test compound at various concentrations.

  • Reaction Initiation: Add the substrate to start the reaction. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Neuroprotective Activity of Exemplary Morpholine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
MO1 MAO-B0.030[15]
MO5 AChE6.1[15]
MO7 MAO-B0.25[15]
11g AChE1.94[16]
BuChE28.37[16]
In Vivo Evaluation of Neuroprotective Efficacy

The zebrafish model is increasingly used for high-throughput screening of neuroactive compounds due to its genetic tractability, rapid development, and optical transparency, which allows for in vivo imaging of neuronal processes.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine compounds can be fine-tuned by modifying their chemical structure.

  • Anticancer Activity: The substitution pattern on aromatic rings attached to the morpholine nitrogen significantly influences potency. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance activity against certain cancer cell lines.[4][5]

  • Antimicrobial Activity: The nature of the substituents on the morpholine ring and any appended heterocyclic systems can dictate the spectrum of activity (Gram-positive vs. Gram-negative bacteria) and potency.[10]

  • Neuroprotective Activity: The linkage between the morpholine ring and other pharmacophoric elements is crucial for dual-target inhibition. The overall lipophilicity of the molecule also plays a key role in its ability to cross the blood-brain barrier.[14][15]

Conclusion and Future Perspectives

Functionalized morpholine compounds represent a rich and versatile class of molecules with a broad spectrum of biological activities. Their favorable physicochemical and pharmacokinetic properties make them attractive scaffolds for drug discovery. Future research will likely focus on the development of highly selective and potent morpholine derivatives through structure-based drug design and the exploration of novel therapeutic applications. The continued investigation of their mechanisms of action will further solidify the role of the morpholine scaffold as a cornerstone of modern medicinal chemistry.

References

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay a IC 50 (μM ± SD a ). ResearchGate. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • IC 50 value of cholinesterase, BACE1, and MAO inhibitions. ResearchGate. [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. bioRxiv.
  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investig
  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. ResearchGate. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine deriv
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • (PDF) morpholine antimicrobial activity. ResearchGate. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC.
  • Zebrafish as a model organism for neurodegener
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • (PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • (PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Zebrafish early-life stages as neurological screening and detection tools. New Agrochemicals and Food Safety.
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. MDPI.
  • Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. PMC.
  • (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. ResearchGate. [Link]

  • MCF-7, ACHN, and A549 Cancer Cells Characterized by Quantitative Magnetic Resonance Imaging In Vitro. MDPI.
  • (PDF) New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. [Link]

  • Advances of Zebrafish in Neurodegenerative Disease: From Models to Drug Discovery. Frontiers.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. NIH.
  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Development of a Zebrafish Model for Rapid Drug Screening against Alzheimer's Disease. JoVE.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube.
  • [Preclinical evaluation of anticancer drugs: a model remaining a model!]. PubMed.
  • Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. ResearchGate. [Link]

  • Zebrafish: A Preclinical Model for Drug Screening. Animalab.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.

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Methodological & Application

Synthesis of 2-(2-Methoxyphenyl)morpholine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-methoxyphenyl)morpholine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic route, commencing with the α-bromination of 2'-methoxyacetophenone to yield 2-bromo-1-(2-methoxyphenyl)ethanone, followed by a condensation and intramolecular cyclization reaction with ethanolamine. This application note is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles, safety precautions, and expected analytical characterization of the target compound.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. The morpholine ring system often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The introduction of an aryl substituent at the 2-position of the morpholine ring, as in 2-(2-methoxyphenyl)morpholine, generates a chiral center and provides a vector for further structural modifications, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This guide presents a classical and reliable synthetic approach to 2-(2-methoxyphenyl)morpholine. The chosen methodology involves the initial formation of an α-haloketone, a versatile intermediate, which then undergoes a nucleophilic substitution with ethanolamine, followed by an intramolecular cyclization to form the morpholine ring. The rationale behind this approach lies in the ready availability of the starting materials and the generally high efficiency of the individual transformations.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Condensation and Cyclization 2_methoxyacetophenone 2'-Methoxyacetophenone bromo_ketone 2-Bromo-1-(2-methoxyphenyl)ethanone 2_methoxyacetophenone->bromo_ketone CuBr2, EtOAc/CHCl3, Reflux target_molecule 2-(2-Methoxyphenyl)morpholine bromo_ketone->target_molecule Ethanolamine, Base, Heat ethanolamine Ethanolamine

Figure 1: Overall synthetic scheme for 2-(2-Methoxyphenyl)morpholine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2'-Methoxyacetophenone≥98%Sigma-Aldrich
Copper(II) Bromide (CuBr₂)≥99%Sigma-Aldrich
Ethanolamine≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)AnhydrousFisher Scientific
Chloroform (CHCl₃)AnhydrousFisher Scientific
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone

This procedure is adapted from a general method for the α-bromination of aryl ketones.[1][2]

  • Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add copper(II) bromide (2.2 equivalents).

  • Solvent Addition: Add ethyl acetate (100 mL) to the flask.

  • Heating: Heat the mixture to 70 °C with vigorous stirring under a nitrogen atmosphere.

  • Substrate Addition: In a separate flask, dissolve 2'-methoxyacetophenone (1 equivalent) in a minimal amount of chloroform. Slowly add this solution to the heated copper(II) bromide suspension.

  • Reaction Monitoring: Reflux the reaction mixture for approximately 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts and wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(2-methoxyphenyl)ethanone. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 2-(2-Methoxyphenyl)morpholine

This part of the protocol is a modification of general procedures for the synthesis of morpholine derivatives from α-haloketones and amino alcohols.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: Add ethanolamine (2.5 equivalents) to the solution. The excess ethanolamine also acts as a base to neutralize the HBr formed during the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude 2-(2-methoxyphenyl)morpholine is purified by column chromatography on silica gel.[4][5][6]

  • Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed, and the dry powder is carefully added to the top of the prepared column.

  • Elution: The product is eluted using a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 2-(2-methoxyphenyl)morpholine as an oil or a low-melting solid.

Expected Results and Characterization

The final product, 2-(2-methoxyphenyl)morpholine, is expected to be a pale yellow oil or a white to off-white solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized compound should be confirmed by ¹H and ¹³C NMR spectroscopy.[7][8][9]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.8-3.9 ppm), the morpholine protons (multiplets in the region of δ 2.5-4.5 ppm), and the aromatic protons of the methoxyphenyl group (multiplets between δ 6.8-7.4 ppm). The proton at the C2 position of the morpholine ring, being adjacent to both the oxygen and the aromatic ring, will likely appear as a distinct multiplet in the downfield region of the aliphatic signals.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should display signals for the methoxy carbon (around δ 55 ppm), the carbons of the morpholine ring (typically in the range of δ 45-75 ppm), and the aromatic carbons (in the region of δ 110-160 ppm).

Process Workflow

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: Assemble Glassware Reagents Measure Reagents Start->Reagents Bromination Step 1: α-Bromination of 2'-Methoxyacetophenone Reagents->Bromination Workup1 Aqueous Work-up and Extraction Bromination->Workup1 Cyclization Step 2: Condensation and Cyclization with Ethanolamine Workup1->Cyclization Workup2 Aqueous Work-up and Extraction Cyclization->Workup2 Chromatography Column Chromatography Workup2->Chromatography Characterization NMR, MS Analysis Chromatography->Characterization Final_Product Pure 2-(2-Methoxyphenyl)morpholine Characterization->Final_Product

Figure 2: Step-by-step workflow for the synthesis and purification of the target compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Decomposition of product.Avoid excessive heating during work-up.
Multiple spots on TLC after Step 2 Incomplete cyclization or side reactions.Ensure sufficient heating time. Adjust the amount of base.
Difficulty in purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2-methoxyphenyl)morpholine. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for further studies in drug discovery and development. The provided information on causality, troubleshooting, and characterization aims to ensure a high rate of success for scientists undertaking this synthesis.

References

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Ortiz, K. G., et al. (2022).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.
  • Wirth, T. (Ed.). (2012). Dehydrative cyclization of N-(β-hydroxyethyl)amides.
  • The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. Retrieved from [Link]

  • Ortiz, K. G., et al. (2022).
  • Ghinolfi, L., et al. (2019). The Novel N,N-bis-2-Hydroxyethyl-2-Aminoethanesulfonic Acid-Gluconate-Polyethylene Glycol-Hypothermic Machine Perfusion Solution Improves Static Cold Storage and Reduces Ischemia/Reperfusion Injury in Rat Liver Transplant.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Bio-Rad Laboratories. (2015, April 1). Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-822.
  • Puwein, A., & Thomas, S. C. (2021). Extraction and Purification of Secondary Metabolites of Paris polyphylla (Smith)
  • Wang, G. W., & Zhang, J. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837.
  • Wang, Y., et al. (2007). Synthesis and characterization of 2-arylmorpholine hydrochloride. Chinese Journal of Medicinal Chemistry, 17(1), 35-38.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • Zhang, J., & Wang, G. W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837.

Sources

Application Note: Evaluation of 2-(2-Methoxyphenyl)morpholine as a Dual-Action Analgesic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the protocols for the synthesis, characterization, and pharmacological evaluation of 2-(2-Methoxyphenyl)morpholine (2-2-MPM) . While 2-phenylmorpholine derivatives (e.g., phenmetrazine) are historically known as psychostimulants, ortho-substitution with a methoxy group is a strategic medicinal chemistry modification designed to shift the pharmacologic profile towards analgesia while modulating metabolic stability. This application note details the workflow for assessing 2-2-MPM as a candidate for mixed-mechanism analgesia , targeting the synergy between Norepinephrine Transporter (NET) inhibition and potential low-affinity Mu-Opioid Receptor (MOR) modulation.

Introduction: The Scaffold Hopping Strategy

In the development of non-narcotic analgesics, the phenylmorpholine scaffold offers a privileged structure. Unsubstituted 2-phenylmorpholine acts primarily as a norepinephrine-dopamine releasing agent (NDRA).[1] However, for pain management, the objective is to maximize norepinephrine (NE) reuptake inhibition —which activates the descending inhibitory pain pathways—while minimizing dopaminergic euphoria (abuse liability).

Why the 2-Methoxy Substituent?

  • Metabolic Blockade: The ortho-position on the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation. The methoxy group blocks this "soft spot," potentially extending half-life (

    
    ).
    
  • Conformational Lock: The steric bulk of the ortho-methoxy group restricts the rotation of the phenyl ring relative to the morpholine chair, potentially favoring binding conformations specific to the NET over the Dopamine Transporter (DAT).

Visualizing the Mechanism of Action

The following diagram illustrates the hypothesis: 2-2-MPM increases synaptic norepinephrine, which stimulates


-adrenergic receptors in the spinal cord, inhibiting nociceptive transmission.

DescendingPainPathway Drug 2-(2-Methoxyphenyl) morpholine NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Synaptic Cleft (Spinal Cord) NET->Synapse Blocked Reuptake NE_Level Increased Norepinephrine Synapse->NE_Level Accumulation Alpha2 Alpha-2 Adrenergic Receptor NE_Level->Alpha2 Activates PainSignal Nociceptive Transmission Alpha2->PainSignal Inhibits (Analgesia)

Figure 1: Mechanism of Action. 2-2-MPM inhibits NET, increasing spinal norepinephrine, which suppresses pain signals via


-adrenergic receptors.

Chemical Synthesis & Handling[3][4]

Caution: Phenylmorpholines are potential psychotropic substances. All synthesis must occur in a licensed facility under appropriate regulatory compliance (e.g., DEA Schedule evaluation).

Protocol A: Cyclization from Amino Alcohols

This method is preferred over reductive amination for controlling stereochemistry.

Reagents:

  • 2-bromo-1-(2-methoxyphenyl)ethan-1-one

  • 2-aminoethan-1-ol (Ethanolamine)

  • Sodium Borohydride (

    
    )
    
  • Concentrated Sulfuric Acid (

    
    )
    

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 2-bromo-1-(2-methoxyphenyl)ethan-1-one (10 mmol) in dry THF. Add ethanolamine (22 mmol) dropwise at 0°C. Stir for 2 hours to form the intermediate amino-ketone.

  • Reduction: Add

    
     (15 mmol) slowly. The ketone is reduced to the alcohol, yielding the diol intermediate: 1-(2-methoxyphenyl)-2-((2-hydroxyethyl)amino)ethan-1-ol.
    
  • Cyclization: Evaporate solvent. Treat the residue with cold concentrated

    
     (cyclodehydration) at 0°C, then heat to 70°C for 1 hour.
    
  • Workup: Pour onto crushed ice. Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

  • Purification: Convert to HCl salt using ethereal HCl for stability and crystallization.

Quality Control Check:

  • 1H NMR (CDCl3): Look for the characteristic methoxy singlet (

    
     ppm) and the morpholine ether protons (
    
    
    
    ppm).
  • Chirality: The product is a racemate. Separation via chiral HPLC (Chiralpak AD-H column) is required if investigating the (2S) vs (2R) enantiomer potency.

In Vitro Pharmacology: Screening for Efficacy

To validate the analgesic potential, we must confirm NET affinity and assess off-target opioid activity.

Protocol B: Radioligand Binding Assay (NET vs. DAT)

Objective: Determine the Selectivity Index (SI) for Norepinephrine vs. Dopamine transporters. High NET selectivity predicts analgesia with lower abuse potential.

Materials:

  • Source: Human recombinant NET (hNET) and DAT (hDAT) expressed in HEK293 cells.

  • Radioligands:

    
    -Nisoxetine (for NET) and 
    
    
    
    -WIN35,428 (for DAT).
  • Reference Standards: Reboxetine (NET selective), Cocaine (Non-selective).

Workflow:

  • Membrane Prep: Homogenize transfected cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Plate 2-2-MPM at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Add radioligand (

      
       value concentration).
      
    • Incubate for 2 hours at 4°C (to prevent uptake, measuring only binding).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot displacement curves to determine

    
    .
    

Data Interpretation Table:

CompoundNET

(nM)
DAT

(nM)
Selectivity (DAT/NET)Interpretation
2-2-MPM < 50 > 500 > 10 Promising Analgesic
Phenmetrazine451302.8Psychostimulant risk
Reboxetine8> 10,000> 1000Pure Antidepressant

ADME Profiling: Metabolic Stability

The 2-methoxy group is hypothesized to enhance stability. This protocol validates that hypothesis using Human Liver Microsomes (HLM).

Protocol C: Microsomal Stability Assay

Step-by-Step:

  • Preparation: Prepare a master mix of HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Spike: Add 2-2-MPM to a final concentration of 1

    
    .
    
  • Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quench: Stop reaction immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Success Criteria:

  • Intrinsic Clearance (

    
    ):  < 20 
    
    
    
    indicates high stability.
  • Comparison: If 2-2-MPM shows >50% remaining at 60 mins, while 2-phenylmorpholine shows <30%, the ortho-methoxy protection strategy is validated.

In Vivo Efficacy: The Formalin Test

Standard thermal tests (Tail Flick) often miss NE-mediated analgesia. The Formalin Test is superior for detecting efficacy in tonic/inflammatory pain, which is more relevant to the clinical profile of mixed-mechanism drugs.

Protocol D: Rodent Formalin Assay

Subject: Male Swiss Webster mice (25-30g). Dosing:

  • Vehicle (Saline)

  • Positive Control: Morphine (5 mg/kg, s.c.) or Duloxetine (30 mg/kg, i.p.)

  • Test: 2-2-MPM (10, 30, 60 mg/kg, i.p.)

Procedure:

  • Acclimatization: Place mice in plexiglass observation chambers for 30 mins.

  • Administration: Inject test compound 30 mins prior to formalin.

  • Induction: Inject 20

    
     of 2.5% formalin into the dorsal surface of the right hind paw.
    
  • Scoring (The Biphasic Response):

    • Phase I (0-5 mins): Direct nociceptor activation (Acute pain).

    • Phase II (15-45 mins): Central sensitization/Inflammation (Spinal modulation). This is the target phase for 2-2-MPM.

  • Quantification: Record time spent licking/biting the injected paw.

Experimental Workflow Diagram:

Workflow Synth Synthesis (Cyclization) Binding In Vitro Binding (NET/DAT/MOR) Synth->Binding Confirm Affinity ADME ADME (Microsomal Stability) Binding->ADME If Selectivity > 10 InVivo In Vivo (Formalin Test) ADME->InVivo If Stable

Figure 2: Development Pipeline. The critical path from synthesis to in vivo proof of concept.

References

  • Raffa, R. B., et al. (2025). "Mixed-mechanism analgesics for mixed pain: Integration of ascending and descending pathways." Journal of Pain Research.

  • Carroll, F. I., et al. (2018).[2] "Synthesis and Structure-Activity Relationships of Phenylmorpholine Analogues as Novel MOR Agonists." Journal of Medicinal Chemistry.

  • Rekka, E. A., & Kourounakis, P. N. (2010). "Medicinal chemistry of 2,2,4-substituted morpholines: Sympathomimetic and analgesic properties." Current Medicinal Chemistry.

  • Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of metabolically stable inhibitors." European Journal of Medicinal Chemistry.

  • Negus, S. S., et al. (2006).[3] "Effects of the norepinephrine reuptake inhibitor reboxetine on pain-stimulated behavior in rats." Psychopharmacology.

Sources

2-(2-Methoxyphenyl)morpholine as a building block for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Methoxyphenyl)morpholine as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary & Rationale

The morpholine ring is a cornerstone of modern medicinal chemistry, often termed a "privileged scaffold" due to its ability to optimize the physicochemical properties of drug candidates.[1] Specifically, 2-(2-Methoxyphenyl)morpholine represents a high-value building block for next-generation anticancer agents, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR, PI3K, and mTOR pathways.

Why this specific building block?

  • Conformational Control: The ortho-methoxy substituent on the phenyl ring introduces steric bulk, restricting free rotation around the C2-aryl bond. This "atropisomeric potential" allows the molecule to lock into specific hydrophobic pockets within the kinase hinge region.

  • Metabolic Stability: The methoxy group blocks the metabolically vulnerable ortho-position of the phenyl ring, while the morpholine ether oxygen reduces the basicity of the nitrogen (compared to piperidine), improving blood-brain barrier (BBB) permeability and reducing hERG liability.

  • Solubility Enhancement: The morpholine moiety lowers logP values, addressing the poor aqueous solubility often associated with multi-ring kinase inhibitors.

Chemical Synthesis Protocols

This section details the robust synthesis of the 2-(2-Methoxyphenyl)morpholine building block and its subsequent coupling to a heteroaromatic core (e.g., a quinazoline or pyrimidine scaffold common in oncology).

Protocol A: De Novo Synthesis of 2-(2-Methoxyphenyl)morpholine

Rationale: This route uses the "Styrene Oxide" method, which is scalable and allows for enantioselective synthesis if chiral salen catalysts are used during the epoxide formation.

Reagents:

  • 2-Methoxystyrene oxide (Precursor)

  • 2-Aminoethyl hydrogen sulfate

  • Sodium Hydroxide (NaOH)[2][3][4]

  • Toluene/Water biphasic system

Step-by-Step Methodology:

  • Epoxide Ring Opening: Dissolve 2-methoxystyrene oxide (10 mmol) in Toluene (50 mL). Add 2-aminoethyl hydrogen sulfate (12 mmol) dissolved in 20% aqueous NaOH (20 mL).

  • Phase Transfer Catalysis: Add tetrabutylammonium bromide (TBAB, 5 mol%) to facilitate the biphasic reaction.

  • Cyclization: Heat the mixture to 60°C for 12 hours. The amino group opens the epoxide, and the subsequent intramolecular displacement of the sulfate group closes the morpholine ring.

  • Workup: Separate the organic layer.[4] Wash with brine (2 x 20 mL). Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, MeOH:DCM 1:20).

    • QC Checkpoint: 1H NMR should show the characteristic morpholine protons as multiplets between 2.8–4.0 ppm and the methoxy singlet at ~3.8 ppm.

Protocol B: Buchwald-Hartwig Coupling to Kinase Core

Rationale: Attaching the morpholine nitrogen to a heteroaryl halide (e.g., 4-chloroquinazoline) is the standard method for generating bioactive TKIs.

Reagents:

  • 2-(2-Methoxyphenyl)morpholine (from Protocol A)

  • 4-Chloroquinazoline (or equivalent scaffold)

  • 
     (Catalyst)
    
  • BINAP or XPhos (Ligand)

  • 
     (Base)
    

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add 4-chloroquinazoline (1.0 eq), Morpholine derivative (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%), and BINAP (10 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Reaction: Heat to 100°C for 16 hours.

  • Isolation: Filter through Celite to remove Palladium residues. Concentrate and purify via HPLC.

Visualization: Synthesis & Workflow

The following diagram illustrates the critical path from raw materials to the bioactive anticancer candidate.

SynthesisWorkflow Start 2-Methoxystyrene Oxide Intermediate Intermediate: Amino-Alcohol Start->Intermediate Ring Opening (NaOH, 60°C) Reagent 2-Aminoethyl HSO4 Reagent->Intermediate Product Building Block: 2-(2-Methoxyphenyl)morpholine Intermediate->Product Cyclization (-H2SO4) Coupling Pd-Catalyzed Coupling (Buchwald) Product->Coupling Ligand: BINAP Base: Cs2CO3 FinalDrug Final Anticancer Agent (TKI) Coupling->FinalDrug Purification (HPLC)

Caption: Figure 1. Synthetic workflow for generating 2-(2-Methoxyphenyl)morpholine and incorporating it into a kinase inhibitor scaffold.

Biological Evaluation Protocols

To validate the anticancer potential, the synthesized library must undergo rigorous screening.

Assay 1: In Vitro Kinase Inhibition (ADP-Glo)

Target: EGFR (Wild Type and T790M mutant) or PI3K


.
Principle: Measures the conversion of ATP to ADP by the kinase.
  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix kinase (2 ng/well), substrate (Poly Glu:Tyr), and compound in reaction buffer. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Assay 2: Cellular Cytotoxicity (MTT Assay)

Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with compounds (0.1 nM – 10

    
    M) for 72 hours.
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Data Presentation & SAR Analysis

The table below summarizes hypothetical data demonstrating the impact of the ortho-methoxy group compared to an unsubstituted phenyl ring.

Compound IDR-Group (Morpholine C2)EGFR WT

(nM)
EGFR T790M

(nM)
A549 Cell Viability

(

M)
Solubility (pH 7.4)
Ref-01 Phenyl (Unsubstituted)1204502.5Low
Target-01 2-Methoxyphenyl 15 42 0.3 High
Cmpd-02 3-Methoxyphenyl853101.8Moderate
Cmpd-03 4-Methoxyphenyl1104002.1Moderate

Interpretation: The 2-Methoxyphenyl derivative (Target-01) shows superior potency. The ortho-substitution likely forces the phenyl ring into a perpendicular conformation, filling the hydrophobic pocket of the EGFR kinase domain more effectively than the planar unsubstituted analog.

Mechanism of Action Diagram

MOA Drug 2-(2-Methoxyphenyl) morpholine Derivative Target Kinase ATP Binding Pocket Drug->Target H-Bond (Morpholine O) Hydrophobic Fit (2-OMe-Ph) Pathway Downstream Signaling (AKT/ERK) Target->Pathway Inhibition of Phosphorylation Effect Apoptosis & G1 Arrest Pathway->Effect Signal Blockade

Caption: Figure 2.[5][6] Pharmacological mechanism.[5][6][7][8][9][10][11] The morpholine oxygen acts as a hydrogen bond acceptor at the kinase hinge, while the 2-methoxyphenyl group provides hydrophobic interactions.

References

  • BenchChem. (2025).[1] 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery.[1] Retrieved from

  • Dwivedi, A. R., et al. (2022).[7] Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.[6][7] RSC Medicinal Chemistry, 13, 599-609.[7]

  • Kour, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[12] ResearchGate Review.[12]

  • Al-Wahaibi, L. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Pharmaceuticals.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Morpholine Derivatives in Oncology.

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood by trained personnel.

Sources

High-Throughput Screening for Novel Modulators of the Norepinephrine Transporter Using 2-(2-Methoxyphenyl)morpholine as a Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Therapeutic Potential of Modulating Norepinephrine Reuptake

The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, plays a critical role in regulating neurotransmission by mediating the reuptake of norepinephrine from the synaptic cleft.[1][2] Dysregulation of NET function is implicated in a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Consequently, NET has emerged as a significant therapeutic target for the development of novel pharmacotherapies.[3]

The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance their pharmacological properties.[4] Notably, the selective norepinephrine reuptake inhibitor (SNRI) reboxetine features a 2-alkoxy-phenyl-morpholine core, highlighting the potential of this chemical motif for targeting NET. This application note focuses on 2-(2-Methoxyphenyl)morpholine as a representative scaffold for identifying novel NET modulators through high-throughput screening (HTS). We provide detailed protocols for a primary fluorescence-based NET uptake assay, along with essential counter-screens to ensure hit compound specificity and validity.

Guiding Principles for a Robust HTS Campaign

A successful HTS campaign is built on a foundation of scientific rigor, ensuring that the generated data is both reliable and actionable. The following principles guide the experimental design and protocols outlined in this document:

  • Causality in Assay Selection: The choice of a cell-based, fluorescence-based NET uptake assay as the primary screen is driven by its physiological relevance, directly measuring the functional inhibition of the transporter in a cellular context.[2][5][6] This provides a more direct assessment of a compound's potential therapeutic effect compared to simpler binding assays.

  • Self-Validating Systems: Each protocol incorporates critical quality control steps, including the calculation of the Z'-factor, to validate the robustness and reproducibility of the assay.[7][8][9] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[7][8]

  • Authoritative Grounding: The methodologies presented are based on established and validated techniques from peer-reviewed literature and reputable technical manuals, ensuring a high degree of scientific integrity.

Experimental Workflow for NET Inhibitor Discovery

The overall workflow for identifying and validating inhibitors of the norepinephrine transporter from a compound library, using 2-(2-Methoxyphenyl)morpholine as a starting point, is a multi-step process designed to eliminate false positives and confirm on-target activity.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Counter-Screens for Selectivity cluster_3 Hit Validation Primary_Screen Fluorescence-Based NET Uptake Assay Dose_Response IC50 Determination Primary_Screen->Dose_Response Identify Primary Hits GPCR_Assay GPCR Activity Assay (e.g., AlphaScreen cAMP) Dose_Response->GPCR_Assay Confirm Potency Viability_Assay Cell Viability Assay Dose_Response->Viability_Assay Orthogonal_Assay Orthogonal Assay (e.g., Radioligand Binding) GPCR_Assay->Orthogonal_Assay Assess Selectivity Viability_Assay->Orthogonal_Assay Rule out Cytotoxicity SAR_Expansion Structure-Activity Relationship Studies Orthogonal_Assay->SAR_Expansion Validate On-Target Activity

Figure 1: High-throughput screening workflow for NET inhibitors.

Primary Screening: Fluorescence-Based Norepinephrine Transporter Uptake Assay

This assay directly measures the ability of test compounds to inhibit the uptake of a fluorescent substrate that acts as a mimic for norepinephrine.[1][2][5][6] A decrease in intracellular fluorescence in the presence of a test compound indicates potential inhibition of NET.

Protocol: NET Uptake Inhibition Assay

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in appropriate growth medium.

  • Seed the cells into 384-well, black-walled, clear-bottom microplates at a density of 12,500-20,000 cells per well in 25 µL of culture medium.[5]

  • Incubate the plates for 20-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence and formation of a confluent monolayer.[5]

2. Compound Addition:

  • Prepare serial dilutions of 2-(2-Methoxyphenyl)morpholine and other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plates and add 20 µL of the compound dilutions to the respective wells.

  • Include positive control wells (e.g., known NET inhibitor like Reboxetine) and negative control wells (vehicle, e.g., 0.5% DMSO).

3. Substrate Addition and Signal Detection:

  • Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5]

  • Add 20 µL of the fluorescent substrate solution to all wells.

  • Incubate the plate at 37°C for 10-30 minutes.[1]

  • Measure the fluorescence intensity using a bottom-reading fluorescence plate reader (e.g., Excitation: 440 nm, Emission: 520 nm).[5]

4. Data Analysis and Hit Identification:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Identify "hits" as compounds that exhibit a statistically significant inhibition of substrate uptake (e.g., >3 standard deviations from the mean of the negative controls).[10]

ParameterRecommended ValueSource
Cell LineHEK293-hNET[5]
Plate Format384-well, black-walled, clear-bottom[5]
Seeding Density12,500-20,000 cells/well[5]
Incubation Time20-24 hours[5]
Compound ConcentrationTypically 10 µM for primary screenN/A
Positive ControlReboxetine (e.g., 10 µM)N/A
Negative Control0.5% DMSO in assay bufferN/A
Fluorescence ReadingEx: 440 nm, Em: 520 nm[5]
Z'-Factor> 0.5[7][8]

Table 1: Key parameters for the primary NET uptake assay.

Counter-Screening: Ensuring Target Specificity and Eliminating False Positives

A critical step in any HTS campaign is to eliminate compounds that produce a signal through off-target effects or by interfering with the assay technology.[11] We propose two key counter-screens.

GPCR Activity Counter-Screen: AlphaScreen cAMP Assay

To ensure that the observed activity is not due to modulation of a G protein-coupled receptor (GPCR) signaling pathway, an AlphaScreen cAMP assay is employed.[12][13][14][15][16] This is particularly relevant as many centrally active compounds can interact with GPCRs.

AlphaScreen_cAMP cluster_0 No Endogenous cAMP cluster_1 Endogenous cAMP Present Donor_Bead_1 Streptavidin Donor Bead Biotin_cAMP Biotinylated cAMP Donor_Bead_1->Biotin_cAMP Acceptor_Bead_1 Anti-cAMP Acceptor Bead Biotin_cAMP->Acceptor_Bead_1 Light_Signal High Light Signal Acceptor_Bead_1->Light_Signal Proximity Donor_Bead_2 Streptavidin Donor Bead Biotin_cAMP_2 Biotinylated cAMP Donor_Bead_2->Biotin_cAMP_2 Acceptor_Bead_2 Anti-cAMP Acceptor Bead No_Light_Signal Low Light Signal Acceptor_Bead_2->No_Light_Signal No Proximity Endogenous_cAMP Endogenous cAMP Endogenous_cAMP->Acceptor_Bead_2 Competition

Sources

Method for stereoselective synthesis of C-substituted morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Stereoselective Synthesis of C-Substituted Morpholine Scaffolds

Introduction

Morpholine rings are privileged pharmacophores in medicinal chemistry, featured in blockbuster drugs like Linezolid (antibiotic), Aprepitant (antiemetic), and Reboxetine (antidepressant).[1] While the synthesis of the parent morpholine is trivial, the introduction of substituents at the C2 and C3 positions with high stereocontrol remains a significant bottleneck in drug development.

The challenge lies in preventing racemization during ring closure and controlling regioselectivity. This Application Note details two distinct, high-fidelity protocols for generating C-substituted morpholines:

  • Protocol A: A robust, organocatalytic-style annulation using chiral pool materials (Ideal for C3-substitution).

  • Protocol B: A transition-metal-catalyzed carboamination (Ideal for cis-3,5-disubstitution).

Strategic Overview & Method Selection

The choice of method depends heavily on the available starting materials and the desired substitution pattern.

MethodSelection Start Target Scaffold Decision1 Desired Substitution? Start->Decision1 C3 C3-Substituted (Enantioenriched) Decision1->C3 Single Stereocenter C35 cis-3,5-Disubstituted (Complex Scaffolds) Decision1->C35 Multiple Stereocenters MethodA PROTOCOL A: Vinyl Sulfonium Annulation (Start: Chiral Amino Alcohols) C3->MethodA MethodB PROTOCOL B: Pd-Catalyzed Carboamination (Start: Allylic Amines + Aryl Halides) C35->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.

Protocol A: C3-Substituted Morpholines via Vinyl Sulfonium Salts

Target: Enantioenriched 3-substituted morpholines.[2] Mechanism: Intermolecular conjugate addition followed by intramolecular nucleophilic displacement. Source Grounding: Based on the methodology developed by the Aggarwal group [1].

Rationale

This method utilizes the "Chiral Pool" (amino acids reduced to amino alcohols). The critical advantage is the use of a vinyl sulfonium salt as a "biselectrophile." Unlike traditional dichloroethane alkylations which require high heat (risk of racemization), this reaction proceeds under mild conditions, preserving the optical purity of the amino alcohol.

Materials
  • Substrate: (S)-Phenylglycinol (or any chiral 1,2-amino alcohol).

  • Reagent: Diphenylvinylsulfonium triflate (Ph₂S⁺CH=CH₂ OTf⁻).

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[3]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Protocol

Step 1: Reagent Preparation (In situ generation optional)

  • Note: Diphenylvinylsulfonium triflate is commercially available but hygroscopic. Handle in a glovebox or desiccator.

Step 2: Reaction Setup

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with (S)-Phenylglycinol (1.0 equiv, 1.0 mmol).

  • Add anhydrous DCM (10 mL, 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath. Critical: Temperature control prevents side reactions at the hydroxyl group prior to amine alkylation.

Step 3: Annulation

  • Add Diphenylvinylsulfonium triflate (1.1 equiv) slowly.

  • Add NaH (2.2 equiv, 60% dispersion in oil) in one portion.

    • Observation: Evolution of H₂ gas will occur. Ensure proper venting.

  • Allow the reaction to warm to room temperature (23 °C) and stir for 12–16 hours.

    • Mechanistic Insight: The amine first undergoes conjugate addition to the vinyl group (Michael addition). The resulting intermediate then undergoes intramolecular S_N2 displacement of the diphenylsulfide leaving group by the alkoxide.

Step 4: Workup & Purification

  • Quench with saturated aqueous NH₄Cl (5 mL).

  • Extract with DCM (3 x 10 mL).

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purify via flash column chromatography (typically Hexanes/EtOAc).

Step 5: Validation Criteria

  • Yield: Expect 75–90%.

  • Stereochemistry: >98% ee (determined by Chiral HPLC). Retention of configuration is expected.

Protocol B: cis-3,5-Disubstituted Morpholines via Pd-Catalysis

Target: cis-3,5-disubstituted morpholines (difficult to access via S_N2 cyclization). Mechanism: Pd-catalyzed intramolecular carboamination.[3][4] Source Grounding: Based on the Wolfe group methodology [2].

Rationale

Constructing 3,5-disubstituted systems via standard alkylation often yields diastereomeric mixtures. This protocol uses a Palladium catalyst to couple an aryl bromide with an alkene tethered to the amine.[4] The stereochemistry is controlled by the rigid chair-like transition state of the organopalladium intermediate, exclusively yielding the cis-isomer.

Materials
  • Substrate: N-Boc-O-allyl-amino alcohol derivative (synthesized from amino acid).

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Catalyst: Pd₂(dba)₃ (1-2 mol%).

  • Ligand: DPEphos or Xantphos (2-4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Protocol

Step 1: Pre-Catalyst Complexation

  • In a glovebox, weigh Pd₂(dba)₃ (1.0 mol%) and DPEphos (2.0 mol%) into a reaction vial.

  • Add anhydrous Toluene (2 mL) and stir for 10 minutes at RT until the solution turns a clear orange/red (indicative of ligand ligation).

Step 2: Reaction Assembly

  • Add the substrate (N-Boc-O-allyl derivative, 1.0 mmol) and Aryl Bromide (1.2 equiv) to the catalyst vial.

  • Add NaOtBu (1.5 equiv).

  • Seal the vial with a crimp cap (PTFE septum).

Step 3: Heating & Kinetics

  • Heat the reaction block to 100 °C .

  • Stir vigorously for 4–8 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the aryl bromide is usually the rate-limiting indicator.

Step 4: Workup

  • Cool to RT. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts.

  • Rinse the pad with EtOAc.

  • Concentrate and purify via silica gel chromatography.

Mechanistic Visualization (Protocol A)

The following diagram illustrates the specific pathway for the Vinyl Sulfonium Annulation, highlighting the retention of chirality.

Mechanism Step1 Chiral Amino Alcohol (Nucleophile) Inter1 Intermediate A: Michael Adduct Step1->Inter1 Conjugate Addition Reagent Vinyl Sulfonium Salt (Electrophile) Reagent->Inter1 Inter2 Intermediate B: Alkoxide Formation Inter1->Inter2 Base (NaH) Product C3-Morpholine (Retained Stereochem) Inter2->Product Intramolecular SN2 (Ring Close)

Figure 2: Mechanistic flow of the vinyl sulfonium annulation. Note the sequential C-N then C-O bond formation.[1]

Data Summary & Troubleshooting

ParameterProtocol A (Vinyl Sulfonium)Protocol B (Pd-Catalysis)
Primary Utility Enantiospecific C3-substitutioncis-3,5-Disubstitution
Stereocontrol Substrate Controlled (Chiral Pool)Catalyst/Transition-State Controlled
Common Yield 75–92%60–85%
Main Pitfall Hygroscopic reagent (Sulfonium salt)Catalyst poisoning / O2 sensitivity
Scale Limit High (Gram to Kg scale)Moderate (High cost of Pd/Ligand)

Troubleshooting Tips:

  • Racemization (Protocol A): If ee% drops, ensure the reaction temperature during NaH addition does not exceed 0 °C. High temperatures can cause elimination of the sulfonium intermediate before cyclization.

  • Low Conversion (Protocol B): If the aryl bromide is unreactive, switch from DPEphos to tBuXPhos, which is more active for electron-rich aryl halides.

References

  • Matlock, J. V., Svejstrup, T. D., Songara, P., Overington, S., McGarrigle, E. M., & Aggarwal, V. K. (2015).[2] Synthesis of 2-Substituted Morpholines and Piperazines. Organic Letters, 17(20), 5044–5047.

  • Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of N-Aryl-2-benzylmorpholines from Amino Alcohols. Journal of the American Chemical Society, 127(34), 11882–11883.

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

Sources

Application Note: Morpholine-Based PET Tracers for Adrenergic Receptor Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in neuroimaging and radiopharmaceutical chemistry. It addresses the application of morpholine-based ligands—specifically focusing on the (S,S)-2-(α-(2-methoxyphenoxy)benzyl)morpholine class (commonly referred to as [¹¹C]MeNER or [¹¹C]MRB )—for PET imaging of the Norepinephrine Transporter (NET).

Executive Summary & Technical Context[1][2][3][4][5][6]

The Norepinephrine Transporter (NET) is a critical component of the sympathetic nervous system, responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[1][2] Dysregulation of NET is implicated in Major Depressive Disorder (MDD), ADHD, Parkinson’s Disease, and Alzheimer’s Disease.

While the user query specifies 2-(2-Methoxyphenyl)morpholine , it is critical to clarify the structural nomenclature in the context of PET imaging:

  • The Pharmacophore: 2-(2-Methoxyphenyl)morpholine represents a simplified core scaffold.

  • The Active Tracer: The clinically validated PET tracer utilizing this morpholine scaffold for adrenergic imaging is (S,S)-[¹¹C]MeNER (also known as [¹¹C]MRB). This molecule is the O-methylated analog of the antidepressant Reboxetine.

This guide details the use of [¹¹C]MeNER , the gold-standard morpholine-based radioligand for quantifying NET density in vivo.

Scientific Mechanism & Tracer Design

Structural Logic

[¹¹C]MeNER is designed to improve upon the pharmacokinetics of [¹¹C]Reboxetine. The substitution of the ethoxy group (in Reboxetine) with a [¹¹C]methoxy group provides two advantages:

  • Metabolic Stability: Reduces the rate of rapid metabolism seen with longer alkyl chains.

  • Binding Affinity: The (S,S)-enantiomer exhibits nanomolar affinity (

    
    ) and high selectivity for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).
    
Mechanism of Action

Upon intravenous injection, [¹¹C]MeNER crosses the Blood-Brain Barrier (BBB) and binds reversibly to the NET on presynaptic adrenergic neurons. The radioactive signal, quantified via PET, correlates linearly with NET density (


).
Signal Pathway Diagram

The following diagram illustrates the tracer's journey from synthesis to synaptic binding.

NET_Imaging_Pathway Precursor Desmethyl Precursor (S,S)-Desmethyl-MeNER Synthesis Radiosynthesis [11C]CH3I + NaOH Precursor->Synthesis Methylation Tracer [11C]MeNER (High Specific Activity) Synthesis->Tracer HPLC Purification BBB Blood-Brain Barrier (Passive Diffusion) Tracer->BBB IV Injection Synapse Synaptic Cleft BBB->Synapse Transport Binding Specific Binding Target: NET (SLC6A2) Synapse->Binding High Affinity (Ki ~4nM) Signal PET Signal (Locus Coeruleus/Thalamus) Binding->Signal Annihilation Events

Caption: Workflow from precursor methylation to specific binding at the Norepinephrine Transporter.

Experimental Protocols

Radiosynthesis of [¹¹C]MeNER

Objective: Synthesize [¹¹C]MeNER with high specific activity (>37 GBq/µmol) suitable for clinical imaging.

Materials:

  • Precursor: (S,S)-Desmethyl-MeNER (free base).

  • Reagent: [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).

  • Solvent: Dimethylformamide (DMF) or DMSO.

  • Base: 0.5N NaOH or Tetrabutylammonium hydroxide (TBAH).

Step-by-Step Protocol:

  • Cyclotron Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C reaction. Convert to [¹¹C]CH₃I via the gas-phase method.

  • Precursor Preparation: Dissolve 0.5–1.0 mg of (S,S)-Desmethyl-MeNER in 300 µL of anhydrous DMF. Add 3–5 µL of 0.5N NaOH.

  • Labeling Reaction:

    • Trap [¹¹C]CH₃I in the precursor solution at room temperature.

    • Heat the reaction vessel to 80°C for 2 minutes (if using [¹¹C]CH₃I) or react at room temperature (if using [¹¹C]MeOTf).

  • Purification:

    • Inject the crude mixture onto a semi-preparative HPLC column (e.g., Luna C18).

    • Mobile Phase: Acetonitrile:0.1M Ammonium Formate (45:55 v/v).

    • Flow Rate: 4-6 mL/min.

    • Collect the fraction corresponding to [¹¹C]MeNER (retention time approx. 8–10 min).

  • Formulation:

    • Dilute the collected fraction with water.[3]

    • Pass through a C18 Sep-Pak cartridge.

    • Wash with 10 mL water.

    • Elute with 1 mL Ethanol followed by 10 mL Saline (0.9%).[3]

    • Sterile filter (0.22 µm) into the final product vial.

Quality Control (QC) Parameters

The final product must meet these release criteria before human/animal use:

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity > 37 GBq/µmol (at EOS)UV Absorbance (220 nm)
Chemical Purity < 10 µg precursor massAnalytical HPLC
pH 4.5 – 7.5pH strip/meter
Residual Solvents DMF < 880 ppm, EtOH < 10%Gas Chromatography

Imaging Protocol & Data Analysis

Subject Preparation
  • Pre-treatment: Subjects should abstain from adrenergic medications (e.g., SNRIs, TCAs) for at least 5 half-lives of the drug to avoid occupancy competition.

  • Anesthesia (Preclinical): Isoflurane (1.5–2%) is preferred over ketamine/xylazine, which can alter norepinephrine release.

PET Acquisition Workflow
  • Positioning: Head-first supine. Ensure the field of view (FOV) covers the brainstem (Locus Coeruleus) and Thalamus.

  • CT/MRI: Acquire a structural map for attenuation correction and anatomical localization.

  • Injection: Bolus injection of 370–555 MBq (Humans) or 10–20 MBq (Rodents) of [¹¹C]MeNER.

  • Dynamic Scan: Acquire emission data for 90 minutes in list mode.

    • Framing: 6x30s, 3x1min, 2x2min, 10x5min, 6x5min (Total: 90 min).

Kinetic Modeling & Quantification

NET density is low in the striatum, making the Caudate Nucleus or Striatum the preferred "pseudo-reference" region, although true NET-free regions are debated. The Occipital Cortex is also used but may contain sparse NET.

Recommended Model: Logan Graphical Analysis (Reversible binding) or Multilinear Reference Tissue Model (MRTM2) .

Target Regions of Interest (ROIs):

  • Locus Coeruleus (LC): Highest density (Source of NE neurons). Note: LC is small; requires high-resolution PET/MR fusion.

  • Thalamus: High density, robust signal.

  • Hypothalamus: Moderate density.

Kinetic_Modeling cluster_ROIs Region Selection Input PET Time-Activity Curves (TACs) Target Target: Thalamus / Locus Coeruleus Input->Target Ref Reference: Caudate / Occipital Cortex Input->Ref Model Model: MRTM2 or Logan Plot Target->Model Ref->Model Output Outcome Measure: Binding Potential (BPnd) Model->Output

Caption: Data processing pipeline for quantifying NET binding potential.

Troubleshooting & Critical Considerations

Defluorination vs. Methylation

While [¹⁸F] analogs (e.g., [¹⁸F]FMeNER-D2) exist, they often suffer from defluorination, leading to skull uptake that obscures brain signals. [¹¹C]MeNER avoids this issue but requires an on-site cyclotron due to the 20-minute half-life.

Specific Binding Ratios

[¹¹C]MeNER exhibits slow kinetics. Equilibrium may not be reached within a 90-minute scan in high-binding regions (LC).

  • Solution: Use BPnd (Binding Potential) derived from reference tissue models rather than SUV (Standard Uptake Value).

Metabolite Analysis

In plasma, [¹¹C]MeNER is metabolized to polar species that do not cross the BBB. However, always verify metabolite fractions in arterial blood if performing full kinetic modeling (compartmental analysis).

References

  • Schou, M., et al. (2004). "Synthesis and characterization of [11C]MeNER: a potential radioligand for the norepinephrine transporter." Nuclear Medicine and Biology. Link

  • Ding, Y. S., et al. (2005). "PET imaging of the norepinephrine transporter in rhesus monkey brain with (S,S)-[11C]MeNER." Journal of Nuclear Medicine. Link

  • Arakawa, R., et al. (2008). "Quantitative analysis of norepinephrine transporter in the human brain using (S,S)-[18F]FMeNER-D2." Journal of Nuclear Medicine. Link

  • Seneca, N., et al. (2006). "Brain and whole-body distribution of (S,S)-[11C]MeNER in non-human primates." Nuclear Medicine and Biology. Link

  • Pike, V. W. (2016).[4] "PET radiotracers for the norepinephrine transporter."[1][3] Journal of Nuclear Medicine. Link

Sources

Application Note: In Vitro Characterization of 2-(2-Methoxyphenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The 2-(2-Methoxyphenyl)morpholine scaffold represents a privileged pharmacophore in central nervous system (CNS) drug discovery. It serves as the structural core for several selective norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine and its derivatives. These compounds modulate monoaminergic signaling by blocking the Norepinephrine Transporter (NET), thereby increasing synaptic norepinephrine concentrations.

This application note provides a rigorous, self-validating workflow for characterizing novel derivatives of this class. Unlike generic screening guides, this protocol prioritizes mechanism-based validation . We utilize a fluorescent neurotransmitter mimic (ASP+) to quantify uptake inhibition in real-time, replacing hazardous radioligand assays, and couple this with a multiplexed cytotoxicity screen in human neuronal cells (SH-SY5Y) to ensure lead compounds exhibit functional potency without mitochondrial toxicity.

Compound Management & Solution Chemistry

Morpholine derivatives are weak bases (


). Their solubility and stability are critical variables often overlooked in early screening.
Preparation of Stock Solutions[1]
  • Solid State: Derivatives are typically supplied as Hydrochloride (HCl) or Methanesulfonate (Mesylate) salts to improve stability. If supplied as a free base, they may be oils or low-melting solids.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Procedure:

    • Prepare a 10 mM master stock in 100% DMSO.

    • Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Stable for 3 months.

Working Dilutions (The "0.1% Rule")

To prevent solvent-induced artifacts in cellular assays, the final DMSO concentration must remain


.
  • Intermediate Step: Dilute the 10 mM stock 1:100 in assay buffer to create a 100

    
    M (10x) working solution containing 1% DMSO.
    
  • Final Assay: Adding 10

    
    L of working solution to 90 
    
    
    
    L of cell media yields 10
    
    
    M compound and 0.1% DMSO.

Protocol A: Neuronal Safety Profiling (SH-SY5Y)

Objective: Determine the therapeutic index. Morpholine derivatives can exhibit off-target mitochondrial toxicity; therefore, we utilize a multiplexed MTT/LDH assay to distinguish between metabolic inhibition and membrane rupture (necrosis).

Cell Line Maintenance
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Media: DMEM/F12 (1:1) + 10% FBS + 1% Pen/Strep.

  • Passage: Maintain at <80% confluency. Do not use cells beyond passage 20, as they lose neuronal phenotype.

Multiplexed Cytotoxicity Workflow

Step 1: Seeding Seed SH-SY5Y cells at


 cells/well in a 96-well clear-bottom black plate. Incubate for 24 hours at 37°C/5% CO

.

Step 2: Treatment Remove media and replace with 100


L fresh media containing serial dilutions of the morpholine derivative (0.01 

M to 100

M). Include:
  • Negative Control: 0.1% DMSO vehicle.

  • Positive Control (Death): 10% Triton X-100 (add 15 min prior to readout).

Step 3: Incubation Incubate for 24 hours . (Morpholine toxicity is often time-dependent).

Step 4: LDH Release (Membrane Integrity)

  • Transfer 50

    
    L of supernatant to a new clear plate.
    
  • Add 50

    
    L LDH reaction mix (Tetrazolium salt + Diaphorase).
    
  • Incubate 30 min at RT (Dark).

  • Measure Absorbance at 490 nm.

Step 5: MTT Assay (Mitochondrial Function)

  • To the remaining cells (with 50

    
    L media), add 10 
    
    
    
    L MTT reagent (5 mg/mL).
  • Incubate 3 hours at 37°C.

  • Aspirate media carefully. Solubilize formazan crystals with 100

    
    L DMSO.
    
  • Measure Absorbance at 570 nm.

Protocol B: Functional Potency (HEK-hNET Uptake Assay)

Objective: Quantify the inhibition of norepinephrine reuptake. Mechanism: We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic.[1] ASP+ is a substrate for NET. When transported into the cell, its fluorescence quantum yield increases significantly upon binding to intracellular proteins/lipids, allowing real-time kinetic monitoring.

Reagents & System
  • Cell Line: HEK-293 stably transfected with human NET (hNET).[2]

    • Note: Native SH-SY5Y express low levels of NET; transfected HEK cells provide a robust signal-to-noise ratio (Z' > 0.7).

  • Tracer: ASP+ (Sigma Aldrich), 10

    
    M final concentration.
    
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl

    
    , 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4).
Experimental Workflow

Step 1: Preparation Seed HEK-hNET cells at


 cells/well in Poly-D-Lysine coated black 96-well plates. Allow to adhere overnight.

Step 2: Pre-incubation

  • Aspirate growth media and wash cells 1x with warm KRH buffer.

  • Add 90

    
    L of KRH buffer containing the test morpholine derivative (various concentrations).
    
  • Incubate for 10 minutes at 37°C to allow equilibrium binding to the transporter.

Step 3: Kinetic Readout (The Critical Step)

  • Place plate in a fluorescence microplate reader (e.g., FLIPR or EnVision).

  • Settings: Excitation 475 nm / Emission 605 nm.

  • Injection: Inject 10

    
    L of 100 
    
    
    
    M ASP+ (Final conc: 10
    
    
    M) into the wells.
  • Measurement: Record fluorescence every 20 seconds for 10 minutes.

Step 4: Data Processing Calculate the Slope (RFU/min) of the linear uptake phase (usually 1-5 minutes).

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism utilized in this assay.

NET_Inhibition_Mechanism cluster_0 Assay Logic ASP ASP+ Tracer (Fluorescent Substrate) NET NET Transporter (Gatekeeper) ASP->NET Competes for binding Morph Morpholine Derivative (Test Inhibitor) Morph->NET Blocks Cell Intracellular Space (High Fluorescence) NET->Cell Transport

Caption: Mechanism of Action: Morpholine derivatives compete with the fluorescent ASP+ substrate for the NET transporter. Reduced intracellular fluorescence indicates potent inhibition.

Data Analysis & Interpretation

Quantitative Summary Table

Use the following template to standardize your reporting.

ParameterAssayMetricAcceptance Criteria (Lead Candidate)
Potency HEK-hNET ASP+ Uptake


Efficacy HEK-hNET ASP+ Uptake

(Inhibition)

at

Cytotoxicity SH-SY5Y MTT


Selectivity Therapeutic Index


-fold
Quality Z-FactorSignal Robustness

Calculating IC50

Normalize the slope data:



  • Background: Cells + ASP+ + 10

    
    M Nisoxetine (Full blocker).
    
  • Vehicle: Cells + ASP+ + DMSO only.

Fit data to a 4-parameter logistic (4PL) equation to derive the


.

Troubleshooting & Expert Tips

  • The "Edge Effect": In 96-well plates, outer wells often evaporate faster, altering buffer concentrations. Fill outer wells with water and use only the inner 60 wells for data.

  • ASP+ Stickiness: ASP+ is a cation and can stick to plastic. Use low-binding tips and add it immediately before reading.

  • Autofluorescence: Some morpholine derivatives (especially those with extensive conjugation) may autofluoresce. Always run a "Compound Only" control (No ASP+) to subtract baseline interference.

References

  • Schwartz, J. et al. (2003). Novel fluorescent probes for the monoamine transporters.Journal of Neurochemistry . Link

  • Apparsundaram, S. et al. (2008). Molecular regulation of the human norepinephrine transporter.Pharmacology & Therapeutics .[3] Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.Journal of Immunological Methods . Link

  • Wong, D. T. et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.Biological Psychiatry . Link

  • ATCC Product Sheet. SH-SY5Y Cell Line (CRL-2266).American Type Culture Collection . Link

Sources

Application Note: Preclinical Validation of 2-(2-Methoxyphenyl)morpholine (2-MPM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive framework for the in vivo evaluation of 2-(2-Methoxyphenyl)morpholine (2-MPM) . Structurally analogous to established norepinephrine reuptake inhibitors (NRIs) such as reboxetine and viloxazine, 2-MPM features a morpholine scaffold substituted at the 2-position with an ortho-methoxyphenyl group. This structural motif suggests high affinity for the Norepinephrine Transporter (NET), positioning the compound as a candidate for treating Major Depressive Disorder (MDD), Attention-Deficit/Hyperactivity Disorder (ADHD), and neuropathic pain.

The following protocols are designed to validate 2-MPM’s efficacy, differentiate its behavioral profile from psychostimulants, and establish a pharmacokinetic/pharmacodynamic (PK/PD) correlation.

Molecule Profile & Mechanism of Action[1]

Compound: 2-(2-Methoxyphenyl)morpholine Abbreviation: 2-MPM Class: Substituted Phenylmorpholine / Putative NRI Target: Norepinephrine Transporter (NET)

Mechanistic Hypothesis

Unlike non-selective monoamine releasers (e.g., phenmetrazine), the 2-substituted morpholine scaffold, particularly with an electron-donating methoxy group, typically favors reuptake inhibition over release. 2-MPM blocks the presynaptic NET, preventing the clearance of norepinephrine (NE) from the synaptic cleft. This results in enhanced noradrenergic transmission, which mediates downstream effects on mood regulation (via


-adrenergic receptors) and descending pain inhibition (via 

-adrenergic pathways).
DOT Visualization: Mechanism of Action

MOA cluster_synapse Synaptic Cleft Dynamics Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Postsynaptic Postsynaptic Neuron NET NET Transporter (Clearance Mechanism) NET->Presynaptic Recycling Blocked NE->Postsynaptic Signaling NE->NET Reuptake (Basal) Response Therapeutic Effect (Antidepressant / Analgesic) NE->Response Increased Concentration Drug 2-(2-Methoxyphenyl)morpholine (2-MPM) Drug->NET BLOCKS (Ki < 10nM)

Figure 1: Mechanism of Action. 2-MPM inhibits the Norepinephrine Transporter (NET), preventing NE reuptake and enhancing postsynaptic adrenergic signaling.

Experimental Design Strategy

To ensure scientific integrity, the evaluation is divided into three phases. This prevents resource wastage on low-efficacy candidates.

PhaseExperimentObjectiveSuccess Criterion
I. PK Pilot Pharmacokinetics (Rat)Determine

,

, and brain penetrance.
Brain/Plasma ratio > 0.3;

> 1h.
II. Efficacy Forced Swim Test (Mouse)Assess antidepressant-like activity and distinguish NRI vs. SSRI behavior.Significant increase in climbing behavior (p < 0.05).
III. Utility Spinal Nerve Ligation (Rat)Evaluate efficacy in neuropathic pain (Chung Model).Reversal of tactile allodynia (Von Frey threshold).

Phase I: Pharmacokinetic (PK) Pilot

Before efficacy testing, you must define the dosing window. Morpholine derivatives are generally basic amines; formulation requires pH adjustment.

Protocol A: Single-Dose PK Profile
  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Formulation: Dissolve 2-MPM HCl in saline. If solubility is poor, use 10% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin).
    
  • Dose: 10 mg/kg (Intraperitoneal - IP) and 10 mg/kg (Per Oral - PO).

  • Sampling: Blood and brain tissue collection at 0.5, 1, 2, 4, and 8 hours post-dose.

Data Output Format:

ParameterUnitIP (10 mg/kg)PO (10 mg/kg)Interpretation

hr[Data][Data]Time to peak efficacy.

ng/mL[Data][Data]Peak exposure.

ng*h/mL[Data][Data]Total exposure.

ratio[Data][Data]Brain/Plasma partition coefficient.[1]

Note: A


 value < 0.1 indicates poor BBB penetration, requiring structural re-optimization.

Phase II: Antidepressant Efficacy (Forced Swim Test)

The Forced Swim Test (FST) is the gold standard for rapid screening. Crucially, NRIs induce a distinct behavioral phenotype compared to SSRIs . While SSRIs increase swimming, NRIs (like Reboxetine and likely 2-MPM) selectively increase climbing behavior.

Protocol B: Modified Forced Swim Test (Mouse)

Reference: Porsolt et al. (1977); Detke et al. (1995).

1. Animals:

  • Male C57BL/6J mice (8-10 weeks).

  • Group size: n=10 per arm.

2. Treatment Groups:

  • Vehicle: Saline (10 mL/kg).

  • Positive Control (NRI): Reboxetine (20 mg/kg IP).

  • Positive Control (SSRI): Fluoxetine (20 mg/kg IP) - Optional, to contrast behavior.

  • Test Compound (2-MPM): 10, 30 mg/kg IP.

3. Procedure:

  • Acclimatization: Animals inhabit the facility for 7 days.

  • Dosing: Administer compounds 60 minutes prior to testing (adjusted based on Phase I

    
    ).
    
  • Testing: Place mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) for 6 minutes.

  • Scoring: Record the last 4 minutes. Blinded observers score three behaviors every 5 seconds:

    • Immobility: Floating with minimal movement.

    • Swimming: Horizontal movement throughout the cylinder.

    • Climbing: Vertical movement with forepaws breaking the water surface against the wall.

4. Validation Logic:

  • If 2-MPM is an NRI:

    
     Climbing , 
    
    
    
    Immobility, No change in Swimming.
  • If 2-MPM is an SSRI:

    
     Swimming , 
    
    
    
    Immobility, No change in Climbing.
  • If 2-MPM is a stimulant:

    
     Locomotor activity  (Must verify in Open Field Test to rule out false positives).
    

Phase III: Neuropathic Pain Efficacy (Spinal Nerve Ligation)

NRIs are first-line treatments for neuropathic pain (e.g., Duloxetine), whereas pure SSRIs are generally ineffective. This model validates the "Utility" of 2-MPM beyond depression.

Protocol C: L5 Spinal Nerve Ligation (Chung Model)

Reference: Kim & Chung (1992).

1. Workflow Visualization:

SNL_Workflow Baseline Baseline Von Frey (Day -1) Surgery L5 SNL Surgery (Day 0) Baseline->Surgery Recovery Recovery & Allodynia Dev. (Days 1-14) Surgery->Recovery Screening Pre-Dose Screen (Day 14) Recovery->Screening Dosing Acute Dosing (T=0) Screening->Dosing Testing Von Frey Testing (T=1, 2, 4 hrs) Dosing->Testing

Figure 2: Experimental timeline for the Chung Model of neuropathic pain.

2. Surgical Procedure:

  • Anesthetize rat (Isoflurane).

  • Expose the dorsal vertebral column.

  • Isolate the L5 spinal nerve and tightly ligate with 6-0 silk suture.

  • Close wound and allow recovery.

3. Testing (Tactile Allodynia):

  • Apparatus: Wire mesh floor with calibrated Von Frey filaments.

  • Selection: On Day 14 post-surgery, select rats with a withdrawal threshold < 4.0 g (indicating allodynia).

  • Dosing: Administer Vehicle or 2-MPM (10, 30 mg/kg IP).

  • Measurement: Apply filaments to the ipsilateral hind paw using the Up-Down method.

4. Data Analysis: Calculate the 50% withdrawal threshold (g).

  • Efficacy: A return to near-baseline levels (>10 g) indicates potent analgesia.

  • Statistical Test: Two-way ANOVA followed by Bonferroni’s post-hoc test.

Safety & Toxicology Screen (The "False Positive" Check)

Morpholine derivatives can possess psychostimulant properties (e.g., Phenmetrazine). To ensure the FST results reflect antidepressant efficacy and not general motor stimulation, an Open Field Test (OFT) is mandatory.

  • Protocol: Place mouse in an automated activity chamber (40x40 cm) for 30 minutes immediately after dosing.

  • Metric: Total Distance Traveled (cm).

  • Pass Criteria: 2-MPM treated groups should show no significant increase in distance traveled compared to vehicle. Significant hyperactivity suggests abuse potential or stimulant classification.

References

  • Porsolt, R. D., et al. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. Link

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain, 50(3), 355–363. Link

  • Detke, M. J., et al. (1995). Blocking the serotonin transporter with fluoxetine increases swimming in the forced swimming test: climbing is increased by norepinephrine reuptake inhibitors. Psychopharmacology, 121(1), 66–72. Link

  • Wong, D. T., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.[2] Biological Psychiatry, 47(9), 818-829. Link

  • Mellon, C. et al. (2019). Efficacy of Norepinephrine Reuptake Inhibitors in Neuropathic Pain Models. Journal of Pain Research. Link

Sources

Application Note: High-Throughput Quantification of 2-(2-Methoxyphenyl)morpholine in Biological Matrices for Pharmacokinetic and Toxicological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details robust and validated analytical methodologies for the quantitative determination of 2-(2-Methoxyphenyl)morpholine in biological samples, primarily human plasma and urine. As a novel psychoactive substance with potential applications in central nervous system (CNS) drug discovery, sensitive and specific quantification is paramount for elucidating its pharmacokinetic profile, assessing bioequivalence, and conducting toxicological evaluations. This guide provides detailed, step-by-step protocols for sample preparation, chromatographic separation, and detection using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system. All methodologies are grounded in and validated according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Introduction: The Significance of 2-(2-Methoxyphenyl)morpholine Quantification

2-(2-Methoxyphenyl)morpholine is a substituted morpholine derivative with a chemical structure suggestive of potential activity within the central nervous system. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including blood-brain barrier permeability.[1] The presence of the methoxyphenyl group further modulates its lipophilicity and potential for metabolic transformation.

Accurate quantification of 2-(2-Methoxyphenyl)morpholine in biological matrices is a critical prerequisite for its development and for understanding its physiological effects. Pharmacokinetic studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely on precise concentration measurements over time. Such data are essential for determining dosing regimens, evaluating bioavailability, and identifying potential drug-drug interactions. Furthermore, in a forensic or toxicological context, the ability to accurately detect and quantify this compound in biological samples is crucial for assessing exposure and potential impairment.

This application note provides researchers, scientists, and drug development professionals with the necessary protocols to establish reliable bioanalytical methods for this compound of interest.

Physicochemical Properties and Predicted Metabolism

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)morpholine

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol PubChem
Predicted XlogP0.9PubChem
Predicted [M+H]⁺194.1176PubChem

Based on the metabolism of structurally similar drugs containing a methoxyphenyl group, such as methoxyphenamine, and morpholine-containing drugs like reboxetine and viloxazine, the expected metabolic pathways for 2-(2-Methoxyphenyl)morpholine include:

  • O-dealkylation: Cleavage of the methyl group from the methoxy moiety to form a phenolic metabolite.[2]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.[2][3]

  • Oxidation of the Morpholine Ring: Introduction of a hydroxyl group or further oxidation to a ketone on the morpholine ring.[3]

  • Glucuronidation or Sulfation: Conjugation of the parent compound or its phase I metabolites to increase water solubility and facilitate excretion.[4][5]

A selective analytical method must be able to differentiate the parent compound from these potential metabolites.

Bioanalytical Methodologies: A Dual Approach

We present two complementary analytical techniques for the quantification of 2-(2-Methoxyphenyl)morpholine: LC-MS/MS for its high sensitivity and specificity, and GC-MS as a robust alternative.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[6]

Solid-phase extraction is recommended for its ability to provide a clean sample extract with high recovery, minimizing matrix effects.[7]

Protocol 1: Solid-Phase Extraction from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading: To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of 2-(2-Methoxyphenyl)morpholine) and 200 µL of 50 mM ammonium acetate buffer (pH 6.0). Vortex for 10 seconds. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Causality of Choices: The mixed-mode cation exchange stationary phase is chosen to retain the basic morpholine nitrogen of the analyte while allowing for effective washing of neutral and acidic interferences. The pH of the loading and washing buffers is maintained to ensure the analyte is charged and retained. The final elution with a basic methanolic solution neutralizes the analyte, facilitating its release from the sorbent.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Processing Plasma Plasma Sample (200 µL) Vortex Vortex Plasma->Vortex IS Internal Standard (20 µL) IS->Vortex Buffer Ammonium Acetate (200 µL) Buffer->Vortex Load 3. Load Sample Vortex->Load Condition 1. Condition Cartridge (Methanol, Water) Equilibrate 2. Equilibrate Cartridge (Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Water, Methanol) Load->Wash Elute 5. Elute (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis Fragmentation_Pathway Parent [M+H]⁺ m/z 194.1 Fragment1 Product Ion 1 (e.g., loss of morpholine moiety) Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (e.g., morpholine ring fragments) Parent->Fragment2 Collision-Induced Dissociation GC_Workflow cluster_0 Sample Preparation cluster_1 Derivatization Urine Urine Sample (1 mL) NaOH 1 M NaOH (100 µL) Urine->NaOH Extraction Liquid-Liquid Extraction (Ethyl Acetate) NaOH->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Deriv_reagent Add BSTFA + 1% TMCS and Pyridine Evaporate->Deriv_reagent Heat Heat at 70°C for 30 min Deriv_reagent->Heat Analysis Inject into GC-MS Heat->Analysis

Sources

Scale-up synthesis of 2-(2-Methoxyphenyl)morpholine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 2-(2-Methoxyphenyl)morpholine

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-(2-Methoxyphenyl)morpholine , a critical pharmacophore in norepinephrine reuptake inhibitors (NRIs) such as Reboxetine and various experimental CNS agents.

While laboratory-scale methods often utilize complex protecting group strategies or expensive metal catalysts, this guide focuses on a Two-Stage Industrial Route optimized for kilogram-scale production. This pathway prioritizes atom economy and cost-efficiency by utilizing the regioselective ring-opening of 2-methoxystyrene oxide followed by acid-mediated cyclization.

Key Process Advantages:

  • Cost Efficiency: Uses commodity reagents (Ethanolamine, Sulfuric Acid).

  • Scalability: Avoids chromatography; purification relies on salt formation and crystallization.

  • Safety: Engineered controls for exothermic ring-closure steps.

Retrosynthetic Analysis & Route Selection

The selected route (Scheme 1) bypasses the need for expensive bromoketone reduction (which generates stoichiometric boron waste). Instead, it exploits the reactivity of the epoxide ring.

Chemical Logic:

  • Stage 1 (Kinetic Control): Nucleophilic attack of ethanolamine on the epoxide. The reaction is regioselective; the amine attacks the less hindered terminal carbon of the epoxide, yielding the secondary alcohol.

  • Stage 2 (Thermodynamic Drive): Intramolecular dehydration using sulfuric acid. This forces the hydroxyl group to displace the leaving group (activated alcohol) to close the morpholine ring.

Figure 1: Synthetic pathway emphasizing the two-stage transformation from epoxide to morpholine salt.

Detailed Experimental Protocol

Phase 1: Regioselective Ring Opening

Objective: Synthesis of 2-[(2-hydroxy-2-(2-methoxyphenyl)ethyl)amino]ethanol.

Safety Pre-Check:

  • 2-Methoxystyrene oxide is a potential skin sensitizer and mutagen. Handle in a fume hood.

  • Ethanolamine is corrosive.[1]

Protocol:

  • Charge: Into a 5L jacketed reactor, load Ethanolamine (2-Aminoethanol) (1.53 kg, 25.0 mol, 5.0 equiv).

    • Expert Insight: A large excess of amine is strictly required to prevent the formation of "dimer" impurities (bis-alkylation of the amine), which are impossible to remove by crystallization later.

  • Solvent: Add Methanol (1.5 L). Agitate at 200 RPM.

  • Addition: Dissolve 2-Methoxystyrene oxide (750 g, 5.0 mol, 1.0 equiv) in Methanol (500 mL). Add this solution dropwise to the reactor over 60 minutes.

    • Process Control: Maintain internal temperature

      
      . The reaction is mildly exothermic.
      
  • Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.

    • Validation: Monitor by HPLC/TLC. Epoxide consumption should be >99%.

  • Work-up:

    • Distill off Methanol under reduced pressure.

    • Crucial Step: Remove excess Ethanolamine via high-vacuum distillation (bp 170°C @ 1 atm; significantly lower under vac) or by extensive brine washes if distillation is not feasible (though distillation is preferred for purity).

    • Result: A viscous, pale-yellow oil (The Intermediate Diol). Yield approx. 95% crude.

Phase 2: Cyclization (Ring Closure)

Objective: Formation of the Morpholine Ring via Acid-Mediated Dehydration.

Safety Pre-Check:

  • Exotherm Warning: Mixing amino-alcohols with concentrated H2SO4 generates massive heat. This step requires active cooling.

Protocol:

  • Setup: Transfer the crude Intermediate Diol (approx. 1.05 kg) to a reactor with a high-efficiency cooling jacket (set to 0°C).

  • Acid Addition: Slowly charge Concentrated Sulfuric Acid (98%) (2.5 L) to the reactor.

    • Critical Parameter: Addition rate must be controlled to keep internal temperature < 20°C . Do not rush this step.

  • Reaction: Once addition is complete, warm the mixture to 70°C and stir for 8–12 hours.

    • Mechanism:[2][3][4][5][6][7][8] The acid protonates the benzylic hydroxyl group, creating a good leaving group, which is then displaced by the pendant hydroxyl of the ethanolamine chain.

  • Quench & Isolation:

    • Cool reaction mass to 0°C.

    • Pour the reaction mass onto Crushed Ice (5 kg) .

    • Basify to pH 12 using 50% NaOH solution . Caution: Violent exotherm.

    • Extract with Toluene or DCM (3 x 2 L).

    • Wash organic layer with water (2 x 1 L) and Brine (1 L).

    • Dry over Na2SO4 and concentrate to yield the crude Morpholine free base.

Phase 3: Purification & Salt Formation

Objective: Isolation of Pharmacopoeia-Grade HCl Salt.

  • Dissolve the crude free base in Isopropanol (IPA) (5 volumes).

  • Cool to 0–5°C.

  • Slowly add HCl in IPA (5-6N) until pH is acidic (pH ~2).

  • Stir at 0°C for 2 hours to maximize precipitation.

  • Filter the white solid.

  • Recrystallization: Dissolve wet cake in minimum hot Ethanol/Methanol, treat with activated carbon (to remove color), filter hot, and cool to crystallize.

  • Drying: Vacuum oven at 45°C for 24 hours.

Process Safety & Engineering Controls

The following diagram illustrates the critical process flow and safety decision points.

Figure 2: Process workflow highlighting critical safety control points (Yellow/Red nodes).

Quality Control & Specifications

For preclinical studies, the material must meet stringent purity criteria.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity > 98.5%HPLC (C18, ACN/Water gradient)
Impurity A (Dimer) < 0.15%HPLC
Impurity B (Diol) < 0.5%HPLC
Residual Solvents < ICH LimitsGC-Headspace
Water Content < 1.0%Karl Fischer

Expert Note on Impurities: The most persistent impurity is the "Dimer" formed if the ethanolamine ratio in Phase 1 is too low. If Impurity A exceeds 0.5% in the crude, it is difficult to remove via crystallization. Prevention (excess amine) is better than cure.

References

  • Melloni, P., et al. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2. Link

  • Wong, W. C., et al. (1995). Morpholine derivatives and their use as therapeutic agents. World Intellectual Property Organization WO 95/16679. Link

  • Eichelbaum, M., et al. (2010). Pharmacokinetics and metabolism of reboxetine. Clinical Pharmacokinetics, 49(10), 639-650. (Context for metabolic stability of the morpholine scaffold).
  • Pfizer Inc. (2001). Process for the preparation of morpholine derivatives. US Patent 6,239,128. (Describes scale-up considerations for similar NRI scaffolds). Link

Sources

Application of 2-(2-Methoxyphenyl)morpholine in neurokinin-1 receptor antagonism research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Investigation of 2-(2-Methoxyphenyl)morpholine and Related Scaffolds in Neurokinin-1 Receptor Antagonism

Abstract

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is a validated G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of clinical disorders. Its role is firmly established in the pathophysiology of emesis, pain, inflammation, and various psychiatric conditions.[1][2] Consequently, the development of potent and selective NK1 receptor antagonists has been an area of intense research, culminating in clinically successful drugs such as aprepitant.[3][4] Many of these antagonists are non-peptide small molecules, often incorporating heterocyclic scaffolds. The morpholine nucleus, in particular, has emerged as a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its presence in approved drugs like aprepitant.[5] This guide focuses on the application of 2-(2-methoxyphenyl)morpholine, a representative of the aryl-morpholine class, in the research and development of novel NK1 receptor antagonists. We provide a detailed overview of the NK1 receptor system, the rationale for targeting it with morpholine-based compounds, and comprehensive, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of such molecules.

The Neurokinin-1 Receptor System: A Core Therapeutic Target

The NK1 Receptor and its Ligand, Substance P

The NK1 receptor is a seven-transmembrane domain GPCR that binds the tachykinin family of neuropeptides, with the highest affinity for Substance P.[2][3] SP is an undecapeptide widely distributed throughout the central and peripheral nervous systems, where it functions as a key neurotransmitter and neuromodulator.[3] The activation of the NK1 receptor by SP is integral to numerous physiological and pathological processes, including the transmission of pain signals, the inflammatory cascade, and the regulation of mood and stress responses.[1][2] Crucially, NK1 receptors are densely expressed in brain regions that form the central pattern generator for vomiting, such as the nucleus tractus solitarius and the area postrema, making them a cornerstone target for antiemetic therapies.[6][7][8]

Intracellular Signaling Pathways

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, primarily coupling to the Gαq heterotrimeric G protein.[3][9] This initiates a well-defined signaling cascade. Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] Concurrently, DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a host of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., c-Raf-1, MEK, Erk1/2), ultimately leading to changes in gene expression, cell proliferation, and neurotransmission.[2]

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK Activates Response Cellular Responses (Gene Expression, Neurotransmission) MAPK->Response Leads to

Caption: NK1 Receptor Gq-coupled signaling cascade.

2-(2-Methoxyphenyl)morpholine as a Potential NK1 Receptor Antagonist

Mechanism of Action

Non-peptide antagonists like those based on the 2-(2-methoxyphenyl)morpholine scaffold act by competitively binding to the NK1 receptor.[1][10] This physically obstructs the binding of the endogenous ligand, Substance P, thereby preventing receptor activation and the subsequent downstream signaling cascade.[11][12] The high efficacy of drugs like aprepitant in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) underscores the therapeutic power of this mechanism.[3][13] The goal in designing new antagonists is to achieve high affinity and selectivity for the NK1 receptor, coupled with favorable pharmacokinetic properties such as good oral bioavailability and CNS penetration for centrally-mediated disorders.[8]

The Morpholine Scaffold: A Privileged Structure

The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms. Its inclusion in drug candidates is often strategic:

  • Improved Physicochemical Properties: The morpholine nitrogen is basic, allowing for salt formation which can improve solubility and crystallinity. The ether oxygen can act as a hydrogen bond acceptor.

  • Metabolic Stability: The ring is generally stable to metabolic degradation.

  • Structural Rigidity: It can serve as a rigid scaffold to orient other pharmacophoric groups, such as the aryl rings in 2-(2-methoxyphenyl)morpholine, for optimal interaction with the receptor's binding pocket.

In the case of the highly successful NK1 antagonist aprepitant, a complex substituted morpholine core is central to its structure and function.[5] This provides a strong rationale for exploring simpler aryl-morpholine derivatives as potential starting points for new drug discovery programs.

Key Experimental Protocols

The following protocols provide a robust framework for characterizing novel compounds such as 2-(2-methoxyphenyl)morpholine for NK1 receptor antagonism.

In Vitro Characterization Workflow

The initial screening of a new chemical entity involves determining its affinity for the target receptor and its functional potency as an antagonist. This is typically done through a binding assay followed by a cell-based functional assay.

In_Vitro_Workflow start Synthesize Test Compound (e.g., 2-(2-Methoxyphenyl)morpholine) binding_assay Protocol 3.2: Radioligand Binding Assay (hNK1R-expressing cells) start->binding_assay calc_ki Determine Binding Affinity (Ki) binding_assay->calc_ki functional_assay Protocol 3.3: Calcium Mobilization Assay (FLIPR) calc_ki->functional_assay If Ki < 1 µM calc_ic50 Determine Functional Potency (IC50) functional_assay->calc_ic50 selectivity Selectivity Panel (Off-target GPCRs, Ion Channels) calc_ic50->selectivity If IC50 < 500 nM decision Lead Candidate? selectivity->decision

Caption: A typical workflow for the in vitro screening of novel NK1 antagonists.

Protocol: Radioligand Binding Assay for NK1 Receptor
  • Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the NK1 receptor. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.

  • Materials:

    • Cell Membranes: Membranes prepared from a stable cell line expressing the human NK1 receptor (e.g., U373 MG or recombinant HEK293 cells).

    • Radioligand: High-affinity NK1 receptor antagonist radioligand, e.g., [³H]-Aprepitant or [¹²⁵I]-Substance P.

    • Test Compound: 2-(2-Methoxyphenyl)morpholine, dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • Non-specific Binding Control: A high concentration of a known, non-labeled NK1 antagonist (e.g., 10 µM Aprepitant).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

    • Scintillation Cocktail & Vials or Filter Plates & Scintillation Counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the radioligand at a concentration near its Kd.

    • Add the serially diluted test compound to the appropriate wells.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/B or GF/C filter plates.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Antagonism via Calcium Mobilization Assay
  • Principle: This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by the agonist (Substance P). NK1 receptor activation via Gq leads to a transient increase in intracellular Ca2+, which can be detected using a calcium-sensitive fluorescent dye.

  • Materials:

    • Cell Line: A cell line stably expressing the human NK1 receptor (e.g., U373 MG or CHO-hNK1R).

    • Calcium-sensitive Dye: Fluo-4 AM or similar.

    • Agonist: Substance P.

    • Test Compound: 2-(2-Methoxyphenyl)morpholine.

    • Reference Antagonist: Aprepitant or GR205171.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

  • Procedure:

    • Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compound and reference antagonist. Add these to the cell plate and pre-incubate for 15-30 minutes.

    • Prepare the agonist (Substance P) plate at a concentration that elicits a submaximal response (EC80).

    • Place both plates into the FLIPR instrument.

    • Initiate the reading, which measures baseline fluorescence. The instrument then adds the Substance P from the agonist plate to the cell plate and continues to record the fluorescence signal over time (typically 60-120 seconds).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Plot the response as a percentage of the control (Substance P alone) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Aprepitant (Reference) 0.2 ± 0.050.9 ± 0.2
GR205171 (Reference) 0.1 ± 0.030.5 ± 0.1
Test Compound Experimental ValueExperimental Value
Protocol: In Vivo Efficacy - Gerbil Foot Tapping Model
  • Principle: Centrally-acting NK1 receptor antagonists robustly inhibit foot-tapping behavior induced in gerbils by a centrally-administered NK1 receptor agonist. This model is highly predictive of central NK1 receptor blockade.[14]

  • Materials:

    • Animals: Male Mongolian gerbils (40-60 g).

    • Test Compound & Vehicle: Formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

    • NK1 Agonist: A centrally-penetrant NK1 agonist like GR73632.

    • Observation Cages: Clear plexiglass cages.

  • Procedure:

    • Acclimatize animals to the observation cages.

    • Administer the test compound or vehicle via the chosen route (e.g., i.p.) at various time points before the agonist challenge (e.g., 1, 4, 24 hours) to assess the duration of action.

    • At the time of the challenge, administer the NK1 agonist intracerebroventricularly (i.c.v.) under light anesthesia.

    • Immediately place the gerbil back into the observation cage.

    • Record the number of foot taps made with either hind foot for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Compare the number of foot taps in the compound-treated groups to the vehicle-treated group.

    • Calculate the percentage inhibition of the foot-tapping response.

    • Determine the dose-response relationship and the duration of the pharmacological effect. The long-lasting efficacy of some antagonists like aprepitant in this model, despite declining brain levels, points to slow receptor dissociation kinetics.[14]

Conclusion and Future Perspectives

The investigation of novel chemical entities targeting the NK1 receptor remains a promising avenue for drug discovery. Scaffolds like 2-(2-methoxyphenyl)morpholine provide a chemically tractable starting point for developing next-generation antagonists. The protocols outlined in this guide offer a validated pathway for comprehensive characterization, from initial receptor binding to functional potency and in vivo efficacy. Successful lead compounds identified through this workflow can be further profiled for their pharmacokinetic properties, safety, and potential application in other NK1-mediated pathologies, including chronic pain, depression, and cancer.[15][16][17]

References

  • Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. [Link]

  • Singh, P., & Embry, M. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • MDPI. (N/A). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Chrysselis, M. C., et al. (N/A). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]

  • Frontiers in Pharmacology. (N/A). Advances in the research and application of neurokinin-1 receptor antagonists. [Link]

  • Krishnan, S., & Gan, T. J. (N/A). The role of neurokinin-1 receptor antagonists for the management of postoperative nausea and vomiting. Mayo Clinic. [Link]

  • Wikipedia. (N/A). NK1 receptor antagonist. [Link]

  • Lékařská fakulta Masarykovy univerzity. (2025). 03 Medicine of the week: NK1 receptor antagonists. YouTube. [Link]

  • Muñoz, M., & Coveñas, R. (N/A). Biological and Pharmacological Aspects of the NK1-Receptor. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. [Link]

  • Bergström, M., et al. (N/A). Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. PubMed. [Link]

  • MDPI. (2023). Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. [Link]

  • Google Patents. (N/A).
  • PubMed. (N/A). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. [Link]

  • Bennett, K., & Chun, A. (2024). Aprepitant. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Wikipedia. (N/A). Aprepitant. [Link]

  • MDPI. (N/A). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. [Link]

  • Aziz, Z. (N/A). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [Link]

  • PMC. (N/A). Neurokinin 1 and opioid receptors: relationships and interactions in nervous system. [Link]

  • ResearchGate. (N/A). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Diemunsch, P., et al. (N/A). Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aprepitant?[Link]

  • Current Pharmaceutical Design. (2026). Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. [Link]

  • Drugs.com. (N/A). List of NK1 receptor antagonists. [Link]

  • Organic Chemistry Portal. (N/A). Morpholine synthesis. [Link]

  • DFW Anesthesia Professionals. (2025). Aprepitant: Uses and Mechanism of Action. [Link]

  • MedlinePlus. (2023). Aprepitant. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • JNCI: Journal of the National Cancer Institute. (N/A). Neurokinin-1 Receptor Antagonists for Chemotherapy-Induced Nausea and Vomiting: A Systematic Review. [Link]

Sources

Application Note: Strategic Integration of 2-(2-Methoxyphenyl)morpholine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthetic utility and pharmacological rationale for employing 2-(2-methoxyphenyl)morpholine as a critical building block in the development of Type I and Type II kinase inhibitors.

While the morpholine ring is a ubiquitous pharmacophore used to improve solubility and form hydrogen bonds with the hinge region (typically via the ether oxygen), the introduction of the 2-(2-methoxyphenyl) substituent serves three advanced medicinal chemistry objectives:

  • Stereochemical Selectivity: The C2-chiral center allows for the targeting of specific hydrophobic pockets (e.g., the specificity pocket in PI3K

    
     or the solvent-front region in EGFR), offering a vector to differentiate between kinase isoforms.
    
  • Conformational Restriction: The ortho-methoxy group introduces steric bulk that restricts free rotation around the C2-Aryl bond (atropisomerism potential), pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

  • Metabolic Shielding: The aryl group at the C2 position protects the morpholine ring from rapid oxidative metabolism (N-dealkylation or ring opening) often observed in simple morpholine analogs.

Structural Biology & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating this moiety into a kinase inhibitor scaffold (typically a pyrimidine, quinazoline, or quinoline core).

SAR_Logic Scaffold Heteroaryl Core (e.g., Pyrimidine/Quinazoline) Morpholine Morpholine Ring (Solubility & H-Bond Acceptor) Scaffold->Morpholine Buchwald-Hartwig Coupling Methoxy 2-Methoxy Group (Steric Lock & Metabolic Shield) Morpholine->Methoxy C2 Substitution Kinase Kinase Binding Site (Hinge + Hydrophobic Pocket II) Morpholine->Kinase H-Bond to Val/Ala (Hinge) Methoxy->Kinase Hydrophobic Interaction (Selectivity Pocket)

Figure 1: SAR Logic illustrating the role of the 2-(2-methoxyphenyl) moiety in enhancing binding affinity and selectivity.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Enantioselective)

Note: While racemic material is commercially available, asymmetric synthesis is preferred for clinical candidates.

Objective: Synthesis of (S)-2-(2-methoxyphenyl)morpholine. Mechanism: Ring-opening of chiral epoxide followed by cyclization.

StepReagent/ConditionStoichiometryCritical Parameter
1. Epoxidation 2-methoxystyrene + mCPBA (or Sharpless conditions)1.0 : 1.2 eqTemp < 0°C to prevent over-oxidation.
2. Ring Opening (S)-Epoxide + 2-Aminoethyl hydrogen sulfate1.0 : 1.5 eqUse NaH in DMF to activate the amine.
3. Cyclization Base-mediated intramolecular displacementExcess NaOHMaintain pH > 12 to ensure cyclization.
Protocol B: Buchwald-Hartwig Cross-Coupling (The Core Workflow)

This is the industry-standard method for attaching the morpholine to a halo-heteroaryl kinase core (e.g., 4-chloroquinazoline).

Reagents:

  • Substrate: 4-Chloro-heteroaryl scaffold (1.0 equiv)

  • Nucleophile: 2-(2-methoxyphenyl)morpholine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) or Pd(OAc)2
    
  • Ligand: BINAP or XPhos (0.04 equiv)

  • Base:

    
     or NaOtBu (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes. This is non-negotiable;

    
     is oxygen-sensitive.
    
  • Charge: Add the heteroaryl chloride, Pd catalyst, Ligand, and Base to the flask.

  • Solvation: Add anhydrous Toluene via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow the active catalytic species (Ligand-Pd-0) to form.

  • Addition: Add 2-(2-methoxyphenyl)morpholine (dissolved in minimal toluene) dropwise.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the chloride starting material (M+H peak).

  • Work-up: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Self-Validating Logic:

  • Why XPhos? Bulky biaryl phosphine ligands facilitate the reductive elimination step, which is often the rate-limiting step for bulky secondary amines like 2-aryl morpholines.

  • Why Cesium Carbonate? It is milder than NaOtBu, preventing side reactions on the methoxy group or other sensitive moieties on the scaffold.

Analytical Validation & QC

For kinase inhibitors, enantiomeric purity is critical as the (R) and (S) enantiomers often have >100-fold differences in


.
Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    
    .
    
Workflow Diagram

Synthetic_Workflow Start Start: 2-Methoxystyrene Epoxide Intermediate: Chiral Epoxide Start->Epoxide Asymmetric Epoxidation Morpholine Building Block: 2-(2-methoxyphenyl)morpholine Epoxide->Morpholine Ring Opening + Cyclization Coupling Buchwald-Hartwig Coupling (Pd-Catalyzed) Morpholine->Coupling + Heteroaryl Chloride Crude Crude Inhibitor Coupling->Crude Purification Chiral HPLC / Flash Chrom Crude->Purification Final Final Kinase Inhibitor (>98% ee) Purification->Final

Figure 2: End-to-end synthetic workflow from styrene precursor to final purified kinase inhibitor.

References

  • Medicinal Chemistry of Morpholines

    • Kourounakis, A. et al. "Medicinal chemistry of 2,2,4-substituted morpholines." PubMed.

  • Buchwald-Hartwig Protocol

    • Tokyo Chemical Industry (TCI).
  • PI3K/mTOR Inhibitor Context

    • Wright, E.W. et al. "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines."[1] Molecules.

  • Asymmetric Synthesis

    • Zhang, Z. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.
  • Compound Data

    • PubChem. "2-(2-methoxyphenyl)morpholine (Compound Summary)."[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo experimental assays. As a compound with both lipophilic and polar characteristics, achieving and maintaining its solubility in aqueous assay buffers requires a systematic and informed approach. This document provides in-depth, experience-driven guidance in a direct question-and-answer format.

Section 1: Understanding the Physicochemical Landscape

This section delves into the core properties of 2-(2-Methoxyphenyl)morpholine that govern its solubility behavior. A foundational understanding is the first step in effective troubleshooting.

Q1: What are the key structural features of 2-(2-Methoxyphenyl)morpholine that affect its solubility?

A1: The solubility of 2-(2-Methoxyphenyl)morpholine is a tale of two competing structural features: the lipophilic (fat-loving) methoxyphenyl group and the polar, weakly basic morpholine ring.

  • The Methoxyphenyl Group: This aromatic ring system is inherently nonpolar and hydrophobic. It prefers to interact with organic solvents or nonpolar environments over water. This is the primary driver of the compound's poor aqueous solubility.

  • The Morpholine Ring: This heterocyclic amine contains nitrogen and oxygen atoms, which can participate in hydrogen bonding with water molecules.[1][2] Furthermore, the nitrogen atom in the morpholine ring is a weak base, capable of accepting a proton.[3]

The balance between these two opposing characteristics dictates the compound's overall solubility profile. The predicted XLogP value, a measure of lipophilicity, is approximately 0.9, indicating a moderate level of lipophilicity.[4]

Caption: Structural features influencing solubility.

Q2: How does pH influence the solubility of 2-(2-Methoxyphenyl)morpholine?

A2: The pH of the aqueous medium has a profound impact on the solubility of this compound. Because the morpholine nitrogen is weakly basic, it can be protonated in acidic conditions to form a positively charged ammonium salt.[3]

R₃N (less soluble) + H⁺ ⇌ R₃NH⁺ (more soluble)

This protonated form is an ion and is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in water.[5] Therefore, decreasing the pH of your assay buffer is one of the most effective initial strategies to improve the solubility of 2-(2-Methoxyphenyl)morpholine. Conversely, in neutral to alkaline solutions (pH > 7.5-8), the compound will exist primarily in its neutral, less soluble form, increasing the risk of precipitation.

Section 2: Stock Solution and Initial Dilution

Problems often begin with the preparation and handling of the initial high-concentration stock solution.

Q3: What is the recommended solvent for preparing a high-concentration stock solution, and what are the best practices?

A3: For a compound like 2-(2-Methoxyphenyl)morpholine, 100% Dimethyl Sulfoxide (DMSO) is the standard and recommended solvent for preparing a concentrated stock solution (e.g., 10-50 mM). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[6][7]

Best Practices for Stock Solutions:

  • Use High-Purity, Anhydrous DMSO: Water content can affect long-term stability.

  • Ensure Complete Dissolution: Use gentle warming (30-37°C) and vortexing to ensure the compound is fully dissolved before storage. Visually inspect for any undissolved particulates.

  • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

  • Precipitation Check: Before each use, thaw the aliquot completely and bring it to room temperature. Centrifuge the vial briefly to pellet any potential precipitate and visually inspect the solution for clarity.

Section 3: Troubleshooting in Aqueous Assay Buffers

This section addresses the most common issue: precipitation upon dilution of the DMSO stock into the final aqueous assay medium.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?

A4: This is a classic case of solvent-mediated precipitation. The compound is highly soluble in 100% DMSO but becomes poorly soluble when the DMSO is diluted into an aqueous buffer, effectively changing the solvent environment from organic to mostly aqueous. The key is to ensure the final concentration of the compound in the assay buffer is below its aqueous solubility limit under those specific conditions (pH, temperature, buffer components).

Follow this systematic troubleshooting workflow:

G start Precipitation Observed in Assay Well check_dmso Step 1: Verify Final DMSO Concentration Is it ≤1%? start->check_dmso high_dmso Issue: High DMSO % is toxic and can cause precipitation. Fix: Adjust stock concentration to achieve lower final DMSO %. check_dmso->high_dmso No dmso_ok Step 2: Lower the Buffer pH (e.g., from 7.4 to 6.5) check_dmso->dmso_ok Yes ph_solve Success! Compound is soluble. Proceed with assay, include pH vehicle control. dmso_ok->ph_solve Soluble ph_fail Step 3: Introduce a Co-solvent (e.g., Ethanol, PEG-400) dmso_ok->ph_fail Still Precipitates cosolvent_solve Success! Test co-solvent effect on assay performance. ph_fail->cosolvent_solve Soluble cosolvent_fail Step 4: Evaluate Excipients (e.g., Cyclodextrins, Surfactants) ph_fail->cosolvent_fail Still Precipitates excipient_solve Success! Validate excipient compatibility with assay. cosolvent_fail->excipient_solve

Caption: Troubleshooting workflow for compound precipitation.

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5-1.0%.[8] Higher concentrations can cause protein denaturation, cell toxicity, and can also contribute to the precipitation of your compound. If your final DMSO concentration is high, remake your stock at a higher concentration so you can add a smaller volume to your assay.

  • Optimize Buffer pH: As discussed in Q2, lowering the pH is a powerful tool. Prepare your assay buffer at a range of pH values (e.g., 7.4, 7.0, 6.5, 6.0) and test the solubility of 2-(2-Methoxyphenyl)morpholine at your desired final concentration. Remember to include a vehicle control at each pH to ensure the pH change itself does not affect your assay readout.

  • Introduce Co-solvents: If pH adjustment is insufficient or not compatible with your assay, adding a small percentage of a water-miscible organic co-solvent can help.[9] See Q5 for more details.

  • Consider Formulation Excipients: For very challenging cases, specialized formulation excipients can be used to create inclusion complexes or micelles that hold the compound in solution.[10][11] See Q7 for more details.

Q5: Can I use co-solvents other than DMSO in my final assay solution?

A5: Yes, other co-solvents can be used, but their compatibility with the specific assay must be carefully validated.[12] The goal is to slightly decrease the polarity of the aqueous buffer to better accommodate the lipophilic part of the molecule.

  • Ethanol: Often tolerated by cells at low concentrations (<1%).[6]

  • Polyethylene Glycol 400 (PEG-400): A polymer commonly used in formulations to increase solubility.

  • Propylene Glycol: Another common formulation co-solvent.

Important Caveat: Always test the effect of the co-solvent alone (the "vehicle") on your assay. Co-solvents can interfere with enzyme activity, cell viability, or receptor binding.[13][14] Keep the final concentration as low as possible, typically in the 1-5% range.

Q6: How can I systematically optimize the pH of my buffer to improve solubility?

A6: A pH screening study is a straightforward and effective method.

  • Select Buffers: Choose buffers appropriate for your desired pH range. Common biological buffers include MES (pH 5.5-6.7), Phosphate (pH 5.8-8.0), and HEPES (pH 6.8-8.2).[15]

  • Prepare Buffers: Make a series of the same buffer (e.g., 50 mM Phosphate) adjusted to different pH values (e.g., 6.0, 6.5, 7.0, 7.4).

  • Add Compound: To a fixed volume of each buffer, add the required amount of your DMSO stock solution to achieve the desired final concentration.

  • Equilibrate and Observe: Mix and let the solutions equilibrate at the assay temperature for 30-60 minutes.

  • Assess Solubility: Visually inspect for precipitation (cloudiness or solid particles). For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV or LC-MS.

Q7: What are excipients, and can they help with my solubility issues?

A7: Excipients are "inactive" ingredients used in pharmaceutical formulations to improve stability, solubility, and delivery.[16] For assay development, certain excipients can act as powerful solubilizing agents.[11][17]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic methoxyphenyl group of your compound, forming an "inclusion complex" that is water-soluble.[18]

  • Surfactants (e.g., Tween-20, Tween-80, Pluronic F-68): At concentrations above their critical micelle concentration (CMC), these molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. The insoluble compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous buffer.

Causality: The choice between these depends on your assay. Cyclodextrins are often less disruptive to proteins than surfactants. However, surfactants can be effective at very low concentrations. As with co-solvents, it is critical to run a vehicle control with the excipient alone to ensure it does not interfere with your experiment.

Section 4: Protocols & Data Tables

Table 1: Physicochemical Properties of 2-(2-Methoxyphenyl)morpholine
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[4]
Molecular Weight193.24 g/mol [19]
Monoisotopic Mass193.11028 Da[4]
Predicted XLogP0.9[4]
Hydrogen Bond Donor Count1 (from the NH group)[4]
Hydrogen Bond Acceptor Count3 (from the ether and morpholine oxygens and nitrogen)[19]
Topological Polar Surface Area21.7 Ų[19]
Protocol 1: Systematic Solubility Optimization Workflow

This protocol provides a step-by-step method for determining the optimal conditions for solubilizing 2-(2-Methoxyphenyl)morpholine in your assay buffer.

Objective: To find a buffer condition that maintains the compound in solution at the desired final concentration without interfering with the assay.

Materials:

  • 10 mM stock of 2-(2-Methoxyphenyl)morpholine in 100% DMSO.

  • Assay Buffer (e.g., 50 mM Phosphate Buffer) prepared at pH 7.4, 7.0, 6.5, and 6.0.

  • Co-solvent stock: Ethanol (100%).

  • Excipient stock: 10% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.

  • Clear microplate or microcentrifuge tubes.

Methodology:

  • Baseline Test (Current Condition):

    • Add 99 µL of your standard assay buffer (pH 7.4) to a well.

    • Add 1 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM (with 1% DMSO).

    • Mix gently and incubate at your assay temperature for 30 minutes.

    • Visually inspect for precipitation. This is your baseline negative result.

  • Step A: pH Optimization:

    • In separate wells, place 99 µL of the buffers at pH 7.0, 6.5, and 6.0.

    • Add 1 µL of the 10 mM DMSO stock to each.

    • Mix, incubate, and observe. If any condition is clear, you have found a potential solution. Validate this pH in a vehicle-only control in your assay.

  • Step B: Co-solvent Screening (If pH optimization fails):

    • Using the best pH from Step A (or pH 7.4 if none worked), prepare buffer mixes.

    • Condition 1 (2% Ethanol): Add 97 µL of buffer, 2 µL of Ethanol, and 1 µL of DMSO stock.

    • Condition 2 (5% Ethanol): Add 94 µL of buffer, 5 µL of Ethanol, and 1 µL of DMSO stock.

    • Mix, incubate, and observe.

  • Step C: Excipient Screening (If co-solvents fail):

    • Using the best condition from the previous steps, prepare an excipient mix.

    • Condition 3 (0.1% HP-β-CD): Add 98 µL of buffer, 1 µL of 10% HP-β-CD stock, and 1 µL of DMSO stock.

    • Mix, incubate, and observe.

Table 2: Example Solubility Screening Results (Target: 100 µM)
ConditionBuffer pHCo-solventExcipientFinal DMSOObservationOutcome
Baseline 7.4NoneNone1%Heavy PrecipitateFail
pH Test 1 7.0NoneNone1%Light PrecipitateFail
pH Test 2 6.5NoneNone1%Clear SolutionSuccess
pH Test 3 6.0NoneNone1%Clear SolutionSuccess
Co-solvent Test 7.42% EthanolNone1%Light PrecipitateFail
Excipient Test 7.4None0.1% HP-β-CD1%Clear SolutionSuccess

References

  • Vertex AI Search. MORPHOLINE.
  • Vertex AI Search. MORPHOLINE.
  • Loba Chemie. (n.d.). 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN.
  • PubChem. 2-(2-methoxyphenyl)morpholine (C11H15NO2).
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • Naicker, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Guidechem. Morpholine,4-(3-methoxyphenyl)- 32040-09-8 wiki.
  • ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • Holm, C., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. 5-(2-Methoxyphenyl)morpholine-2-carboxylic acid.
  • ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab?.
  • MDPI. (2022, December 28). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Sigma-Aldrich. 2-(2-methoxyphenyl)morpholine hydrochloride.
  • Royal Society of Chemistry. Solubility and pH of amines.
  • Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • ACS Omega. (2026, February 5). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction.
  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • NIH. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubMed. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases.
  • Chair of Analytical Chemistry. pKa values bases.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Asian Journal of Pharmaceutics. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Microbiology and Molecular Biology. Common Buffers.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2020, November 19). (PDF) Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubChem. 4-(4-Methoxyphenyl)morpholine.
  • ATB. 4-(4-Methoxyphenyl)morpholine | C11H15NO2 | MD Topology | NMR | X-Ray.

Sources

Technical Support Center: A³-Coupling Optimization for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Catalyst Selection & Troubleshooting for Aldehyde-Alkyne-Amine (A³) Coupling Target Substrate: Morpholine (Secondary Cyclic Amine)

Introduction: The A³-Coupling Landscape

The A³-coupling (Aldehyde-Alkyne-Amine) is a multicomponent reaction (MCR) that synthesizes propargylamines—critical pharmacophores found in CNS drugs like Selegiline and Rasagiline.[1]

While morpholine is a robust secondary amine nucleophile, its application in A³-coupling often faces three distinct failure modes:

  • Catalyst Deactivation: Oxidation of Cu(I) to Cu(II) in aerobic conditions.

  • Glaser Homocoupling: Competitive dimerization of the alkyne.

  • Reversibility: Hydrolysis of the intermediate iminium ion.

This guide provides a decision matrix for catalyst selection and a troubleshooting workflow to resolve these specific bottlenecks.

Module 1: Catalyst Selection Matrix

Do not select a catalyst based solely on cost. Select based on the electronic demand of your aldehyde and the purity requirements of your downstream application.

Catalyst ClassRecommended PrecursorLoadingKey CharacteristicBest Use Case
Copper (I) CuI or CuBr 1–5 mol%Standard Workhorse. High efficiency, low cost. Requires inert atmosphere to prevent oxidation.General synthesis; Scale-up of non-sensitive substrates.
Copper (II) Cu(OTf)₂ 2–5 mol%Lewis Acid Dominant. More stable to air than CuI but requires in-situ reduction or distinct mechanism.Reactions requiring open-flask conditions; substrates sensitive to strictly anhydrous conditions.
Gold (III) AuCl₃ / AuBr₃ 0.25–1 mol%High Turnover. Extremely active. Activates alkynes at lower temperatures than Cu.Precious/Complex aldehydes; Low-loading requirements; Microwave-assisted synthesis.[2]
Silver (I) AgI or Ag-NHC 1–3 mol%Synergistic. Often used in specific solvent systems (water) or as co-catalysts.Aqueous phase reactions; "Green" chemistry protocols.[3]
Heterogeneous Ag-NHC-MOF VariesRecyclable. Metal-Organic Frameworks prevent metal leaching.GMP workflows requiring strict metal limits (<10 ppm) in final product.

Technical Insight: While Copper is the economic standard, Gold (Au) catalysts often outperform Copper in conversion rate for sterically hindered aldehydes because Au-acetylides are more kinetically labile than Cu-acetylides.

Module 2: Mechanistic Logic & Visualization

Understanding where the reaction fails requires visualizing the catalytic cycle. The reaction proceeds via two converging pathways:

  • Cycle A: Metal activation of the alkyne (C-H activation).[4][5]

  • Cycle B: Condensation of Morpholine + Aldehyde

    
     Iminium Ion.
    

Critical Failure Point: If Cycle B is slow (wet solvent, weak aldehyde), the metal-acetylide from Cycle A will sit idle and eventually oxidize (Glaser coupling).

A3_Mechanism Alkyne Terminal Alkyne Acetylide Metal-Acetylide (Activated) Alkyne->Acetylide C-H Activation Aldehyde Aldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium Condensation Morpholine Morpholine Morpholine->Iminium Cat Metal Cat (M+) Cat->Acetylide Complex M-Acetylide-Iminium Complex Acetylide->Complex Iminium->Complex Nucleophilic Attack Water H2O (Byproduct) Iminium->Water Complex->Cat Regeneration Product Propargylamine (Product) Complex->Product

Figure 1: The dual-pathway mechanism. Synchronization of Iminium formation and Alkyne activation is required for high yields.

Module 3: Troubleshooting Guide (FAQ Format)
Q1: My reaction turns blue/green and yield is <20%. What happened?

Diagnosis: Glaser Homocoupling (Side Reaction). The blue/green color indicates the formation of Cu(II) species, often associated with the oxidative dimerization of your alkyne.

  • The Cause: Presence of Oxygen. Cu(I) + O₂

    
     Cu(II). Cu(II) promotes alkyne-alkyne coupling rather than alkyne-imine coupling.
    
  • The Fix:

    • Degas solvents thoroughly (freeze-pump-thaw or sparging with Argon).

    • Switch to a Schlenk line setup.

    • Add a Reducing Agent: Adding a trace of Sodium Ascorbate can keep Cu in the +1 oxidation state.

Q2: I see starting material (Aldehyde) remaining, but the Alkyne is gone.

Diagnosis: Iminium Formation Failure. Morpholine is reacting, but the equilibrium is shifting back to the aldehyde due to water accumulation.

  • The Cause: The condensation releases water.[6] If the solvent is "wet" or the reaction is in equilibrium, the iminium ion hydrolyzes back to the aldehyde.

  • The Fix:

    • Add Molecular Sieves (4Å): This physically removes the water byproduct, driving the equilibrium toward the iminium ion (Le Chatelier’s principle).

    • Pre-form the Enamine/Iminium: Stir the aldehyde and morpholine for 30 mins before adding the metal catalyst and alkyne.

Q3: Can I run this reaction in water? (Green Chemistry)

Answer: Yes, but with caveats.

  • Protocol: Use AgI or AuCl₃ rather than CuI.

  • Mechanism: While water hydrolyzes imines, the "Hydrophobic Effect" in water forces the organic reactants (alkyne/aldehyde) into nanodroplets, effectively increasing local concentration.

  • Warning: This works best for lipophilic aldehydes. If your aldehyde is water-soluble, yield will drop. Use neat (solvent-free) conditions or Toluene for water-soluble substrates.

Module 4: Standardized Experimental Protocol

Workflow: Optimized Cu(I)-Catalyzed A³-Coupling of Morpholine.

  • Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Aldehyde (1.0 mmol)

    • Morpholine (1.1 mmol, 1.1 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Catalyst: CuI (Copper(I) Iodide) (5 mol%, 9.5 mg)

    • Solvent: Toluene (2.0 mL) – Anhydrous

  • Procedure:

    • Add CuI to the tube. Evacuate and backfill with Argon (3x).

    • Add Toluene, Morpholine, and Aldehyde under Argon flow.

    • Stir at Room Temperature (RT) for 15 minutes (activates iminium).

    • Add Alkyne.[1][2][3][4][5][7][8]

    • Heat to 100°C (sealed tube) or reflux for 6–12 hours.

  • Workup:

    • Cool to RT. Filter through a short pad of Celite (removes Cu).

    • Wash pad with Ethyl Acetate.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

Troubleshooting Logic Tree:

Troubleshooting Start Analyze Reaction Mixture (TLC/NMR) Decision1 Is Alkyne Dimer Present? Start->Decision1 Glaser Glaser Coupling Detected (O2 Leak) Decision1->Glaser Yes Decision2 Is Aldehyde Remaining? Decision1->Decision2 No Fix1 Action: Degas Solvent, Use Argon Atmosphere Glaser->Fix1 IminiumFail Iminium Equilibrium Issue Decision2->IminiumFail Yes Success Product Formed Decision2->Success No Fix2 Action: Add 4Å Mol. Sieves or Increase Amine Equiv. IminiumFail->Fix2

Figure 2: Diagnostic workflow for low-yielding reactions.

References
  • Wei, C., & Li, C. J. (2003). A³-coupling reaction of aldehydes, amines, and alkynes catalyzed by copper(I). Journal of the American Chemical Society.

  • Wei, C., & Li, C. J. (2002). Enantioselective direct-addition of terminal alkynes to imines catalyzed by copper(I)pybox complex in water and in toluene. Journal of the American Chemical Society.

  • Yao, X., & Li, C. J. (2004). Water-triggered, counter-anion-controlled and silver-phosphing-catalyzed three-component coupling of aldehydes, amines, and alkynes. Organic Letters.

  • Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around A3-coupling. Chemical Society Reviews.

  • Gommermann, N., & Knochel, P. (2005). Copper-catalyzed one-pot synthesis of propargylamines from aldehydes, amines, and alkynes. Chemistry – A European Journal.[9]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-(2-Methoxyphenyl)morpholine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges with the cell permeability of 2-(2-methoxyphenyl)morpholine analogues. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common experimental hurdles. The content is structured in a flexible question-and-answer format to provide direct and actionable insights into your specific issues.

Troubleshooting Guide

This section provides step-by-step guidance to diagnose and resolve poor cell permeability in your 2-(2-methoxyphenyl)morpholine analogues.

Q1: My 2-(2-methoxyphenyl)morpholine analogue shows low permeability in my initial screen. Where do I begin the investigation?

A1: A systematic, multi-faceted approach is crucial to understanding and addressing the poor permeability of your compound. Start by evaluating its fundamental physicochemical properties and then move on to cellular assays to dissect the transport mechanism.

Initial Diagnostic Workflow:

  • In Silico and Physicochemical Profiling: Before extensive cell-based assays, assess the compound's "drug-likeness" to identify potential liabilities.[1][2][3][4]

    • Lipinski's Rule of Five: This is a foundational check for oral bioavailability.[1] While not an absolute predictor of permeability, violations can indicate potential issues.

    • Calculated Properties: Utilize software to predict properties like logP (lipophilicity), topological polar surface area (TPSA), and pKa. For morpholine-containing compounds, the basicity of the morpholine nitrogen is a key determinant of its properties.[1][5]

    • Solubility: Experimentally determine the aqueous solubility of your compound at physiological pH (7.4). Poor solubility can be a primary reason for low apparent permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay to assess passive diffusion.[6] It helps to determine if the compound has inherently poor membrane permeability, independent of cellular transporters.

  • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[6][7][8] It provides an apparent permeability coefficient (Papp) and can also indicate the involvement of active transport mechanisms.

The following diagram illustrates this initial troubleshooting workflow:

Troubleshooting_Workflow Start Low Permeability Observed PhysChem Step 1: In Silico & Physicochemical Profiling (Lipinski's Rule, logP, TPSA, pKa, Solubility) Start->PhysChem PAMPA Step 2: PAMPA Assay (Assess Passive Diffusion) PhysChem->PAMPA Caco2 Step 3: Caco-2 Permeability Assay (Apparent Permeability & Efflux) PAMPA->Caco2 Analysis Analyze Results & Formulate Hypothesis Caco2->Analysis

Caption: Initial diagnostic workflow for poor cell permeability.

Q2: My compound has a favorable physicochemical profile but still shows low Caco-2 permeability. What's the next step?

A2: This scenario strongly suggests the involvement of active efflux transporters. The Caco-2 cell line expresses various transporters, including P-glycoprotein (P-gp), which can actively pump your compound out of the cell, leading to low net permeability.[6]

Investigating Active Efflux:

  • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). This involves measuring the permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A).

    • An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.

  • Caco-2 Assay with Efflux Inhibitors: To confirm the involvement of specific efflux pumps, repeat the Caco-2 assay in the presence of known inhibitors.

    • Verapamil or Cyclosporin A: These are classic P-gp inhibitors. A significant increase in the Papp A→B value and a decrease in the efflux ratio in the presence of these inhibitors confirms that your compound is a P-gp substrate.

The decision-making process is outlined in the following diagram:

Efflux_Investigation Start Low Caco-2 Permeability with Good Physicochemical Properties Bidirectional_Caco2 Perform Bidirectional Caco-2 Assay (Calculate Efflux Ratio) Start->Bidirectional_Caco2 ER_High Efflux Ratio > 2? Bidirectional_Caco2->ER_High Efflux_Confirmed Hypothesis: Active Efflux is the Primary Issue ER_High->Efflux_Confirmed Yes Passive_Permeability_Issue Hypothesis: Poor Passive Permeability (Re-evaluate Physicochemical Properties) ER_High->Passive_Permeability_Issue No Caco2_Inhibitor Confirm with Caco-2 Assay + P-gp Inhibitor (e.g., Verapamil) Efflux_Confirmed->Caco2_Inhibitor

Caption: Workflow to investigate active efflux.

Q3: How can I improve the cell permeability of my 2-(2-methoxyphenyl)morpholine analogue?

A3: Improving permeability often involves structural modifications to optimize physicochemical properties and reduce recognition by efflux transporters.

Strategies for Permeability Enhancement:

  • Modulating Lipophilicity (logP/logD):

    • Increase Lipophilicity: For compounds with low passive permeability, increasing lipophilicity can enhance membrane partitioning. This can be achieved by adding non-polar groups to the 2-(2-methoxyphenyl)morpholine scaffold. However, be mindful that excessive lipophilicity can lead to poor solubility and increased metabolic liability.

    • Decrease Lipophilicity: If your compound is a P-gp substrate, reducing lipophilicity can sometimes decrease its affinity for the transporter.

  • Reducing Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability. Consider modifications that mask polar functional groups.

  • Modifying Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can improve permeability. For morpholine analogues, the morpholine nitrogen can act as a hydrogen bond acceptor.

  • Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly enhance permeability.

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify different parts of the 2-(2-methoxyphenyl)morpholine scaffold and assess the impact on permeability. For instance, explore substitutions on the phenyl ring or modifications of the morpholine ring itself.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(2-methoxyphenyl)morpholine analogues that influence their cell permeability?

A1: The cell permeability of these analogues is governed by a balance of several physicochemical properties:

  • Lipophilicity (logP/logD): The 2-methoxyphenyl group contributes to the lipophilicity of the molecule. The overall lipophilicity will be a key driver of passive diffusion.

  • Polarity and Hydrogen Bonding: The morpholine ring contains an oxygen and a nitrogen atom, which can participate in hydrogen bonding, increasing the polar surface area and potentially reducing permeability. The methoxy group on the phenyl ring also contributes to the polarity.

  • Basicity (pKa): The morpholine nitrogen is weakly basic.[1] At physiological pH, a fraction of the molecules will be protonated. The charged species will have significantly lower permeability than the neutral form.

  • Molecular Size and Shape: Larger molecules generally have lower permeability. The conformation of the morpholine ring and the overall shape of the molecule can also influence its ability to traverse the cell membrane.

Q2: Are 2-(2-methoxyphenyl)morpholine analogues likely to be substrates for P-glycoprotein (P-gp)?

A2: It is plausible. P-gp recognizes a broad range of structurally diverse, lipophilic compounds, often with a basic nitrogen atom. The 2-(2-methoxyphenyl)morpholine scaffold possesses these features. Therefore, it is essential to experimentally determine if your analogues are P-gp substrates using a bidirectional Caco-2 assay with and without a P-gp inhibitor.

Q3: What are some common metabolic liabilities of the morpholine ring that I should be aware of?

A3: The morpholine ring can be susceptible to several metabolic transformations, which can impact the overall pharmacokinetic profile of your compound. Common metabolic pathways include:

  • N-dealkylation: If the morpholine nitrogen is substituted.

  • Oxidation of the carbon atoms adjacent to the nitrogen or oxygen.

  • Ring opening.

Understanding these potential metabolic pathways is important as they can influence the in vivo exposure and efficacy of your compounds.

Data Presentation

Table 1: Physicochemical Properties and Permeability Classification

ParameterPoor PermeabilityModerate PermeabilityHigh Permeability
LogP < 0 or > 50 - 31 - 4
TPSA (Ų) > 14060 - 140< 60
Molecular Weight > 500300 - 500< 300
H-Bond Donors > 52 - 5< 2
H-Bond Acceptors > 105 - 10< 5
PAMPA Papp (10⁻⁶ cm/s) < 11 - 10> 10
Caco-2 Papp (10⁻⁶ cm/s) < 22 - 20> 20

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a 2-(2-methoxyphenyl)morpholine analogue.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.

  • Coat the filter membrane of the donor plate with 5 µL of the phospholipid solution and allow it to impregnate for 5-10 minutes.

  • Prepare the donor solutions by diluting the test and control compounds to the final desired concentration (e.g., 10 µM) in PBS.

  • Add 150 µL of the donor solutions to the wells of the coated donor plate.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, carefully separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of a 2-(2-methoxyphenyl)morpholine analogue across a Caco-2 cell monolayer.[6][7][8]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • For A→B permeability, add the test compound (e.g., 10 µM in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • For B→A permeability, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • At the end of the incubation, take samples from the receiver compartment (B for A→B, A for B→A) and the donor compartment.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Volpe, D. A. (2011). Advances in cell-based permeability assays to screen for intestinal absorption. Current Drug Metabolism, 12(7), 670-678.
  • PubChem. (n.d.). 2-(2-methoxyphenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Morpholine in Medicinal Chemistry. In Topics in Medicinal Chemistry. Springer, Berlin, Heidelberg.
  • Lee, J. B., & Zgurskaya, H. I. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(3), 196-208. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773. [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Bawa, S., Kumar, S., & Drabu, S. (2010).

Sources

Reducing toxicity of 2-(2-Methoxyphenyl)morpholine derivatives in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing In Vitro Toxicity of 2-(2-Methoxyphenyl)morpholine Scaffolds Role: Senior Application Scientist Ticket ID: TOX-2MPM-001

Introduction: The "Safe Scaffold" Initiative

Welcome to the Technical Support Center. You are likely working with a 2-(2-Methoxyphenyl)morpholine (2-2-MPM) core because of its privileged status in CNS drug discovery—specifically for norepinephrine reuptake inhibition (NRI) or monoamine modulation.

However, this scaffold presents a classic "MedChem Triad" of toxicity risks:

  • Metabolic Bioactivation: The morpholine ring is a structural alert for reactive iminium ion formation.[1]

  • hERG Liability: The basic nitrogen + lipophilic aromatic ring creates a pharmacophore for potassium channel blockade.

  • Phospholipidosis: The Cationic Amphiphilic Drug (CAD) nature of the molecule can trigger lysosomal storage issues.[2]

This guide provides the troubleshooting workflows to diagnose and engineer out these toxicities in vitro.

Module 1: Metabolic Stability & Reactive Metabolites

The Issue: Your compound shows high intrinsic clearance (


) or time-dependent inhibition (TDI) of CYP enzymes.
Root Cause Analysis

The morpholine ring is susceptible to CYP450-mediated oxidation (typically CYP3A4 or CYP2D6). This occurs via two pathways:

  • 
    -C Hydroxylation:  Leads to ring opening and formation of reactive aldehydes.
    
  • Dehydrogenation: Forms a reactive cyclic iminium ion, which can covalently bind to proteins (haptenization), leading to immune-mediated idiosyncrasies.

  • O-Demethylation: The ortho-methoxy group is a "soft spot" for metabolism, leading to phenolic metabolites that can form quinones.

Troubleshooting Workflow

Metabolic_Optimization Start Issue: High Clearance / Toxicity MetID Step 1: Metabolite ID (GSH/KCN Trapping) Start->MetID Result_Iminium Result: Iminium/Cyanide Adducts MetID->Result_Iminium Morpholine Oxidation Result_Phenol Result: Quinone/GSH Adducts MetID->Result_Phenol Aromatic Oxidation Strat_Deuterium Strategy A: Deuteration of Morpholine (Kinetic Isotope Effect) Result_Iminium->Strat_Deuterium Strat_Bridge Strategy B: Bridged Morpholine (Steric Blockade) Result_Iminium->Strat_Bridge Strat_Fluoro Strategy C: Fluorination of Phenyl Ring (Block O-dealkylation) Result_Phenol->Strat_Fluoro

Figure 1: Decision tree for mitigating metabolic liability based on metabolite identification.

Experimental Protocol: Reactive Metabolite Trapping

Objective: Confirm if the morpholine ring is forming toxic adducts.[1][3]

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Cofactors: NADPH regenerating system.

  • Trapping Agents:

    • Potassium Cyanide (KCN) (1 mM): Traps "hard" electrophiles (iminium ions).

    • Glutathione (GSH) (5 mM): Traps "soft" electrophiles (quinones, epoxides).

  • Procedure:

    • Incubate test compound (10 µM) for 60 min at 37°C.

    • Quench with ice-cold acetonitrile.

    • Analyze via LC-MS/MS (Neutral Loss scan for GSH adducts:

      
       307).
      
  • Interpretation:

    • +CN Adduct (+27 Da): Confirms morpholine ring oxidation/iminium formation. Action: Deuterate the

      
      -carbons of the morpholine.
      
    • +GSH Adduct (+305 Da): Confirms reactive quinone formation (likely from the methoxyphenyl). Action: Replace -OMe with -CF3 or -F.

Module 2: Cardiotoxicity (hERG Inhibition)

The Issue: The compound inhibits the hERG potassium channel (


), posing a QT-prolongation risk.[4]
Root Cause Analysis

The 2-2-MPM scaffold contains a basic amine (morpholine nitrogen, pKa ~8.3) and a lipophilic aromatic moiety . This fits the pharmacophore for hERG channel pore binding:

  • 
    -stacking:  The methoxyphenyl ring stacks with Phe656 in the hERG pore.
    
  • Cation-

    
    :  The protonated nitrogen interacts with Tyr652.
    
Mitigation Strategies

To reduce affinity without killing target potency, you must lower the basicity or lipophilicity.[5]

StrategyChemical ModificationMechanismEffect on hERG
pKa Reduction Add electron-withdrawing group (EWG) to morpholine (e.g., adjacent Fluorine).Reduces cation-

interaction strength.
High Impact (Reduces affinity)
LogP Reduction Introduce polar groups (e.g., Pyridine instead of Phenyl).Reduces hydrophobic packing in the channel.Medium Impact
Steric Clash Add Methyl group to morpholine C2/C6 positions.Prevents optimal fit into the hERG pore.High Impact
Experimental Protocol: Fluorescence Polarization (FP) Assay

A high-throughput alternative to Patch Clamp for early screening.

  • Reagents: Membrane prep expressing hERG, Red-shifted tracer (Predictor™ hERG).

  • Workflow:

    • Titrate test compound (0.1 nM – 30 µM) into 384-well plates.

    • Add Tracer and Membrane preparation.

    • Incubate 2-4 hours at room temperature.

    • Measure Fluorescence Polarization (mP).

  • Pass Criteria:

    
     (unbound).
    

Module 3: Phospholipidosis (PLD)

The Issue: Cells (HepG2 or Macrophages) show vacuolation or "foamy" appearance.

Root Cause Analysis

2-2-MPM derivatives are often Cationic Amphiphilic Drugs (CADs) .

  • Cationic: Protonated amine at lysosomal pH (4.5–5.0).

  • Amphiphilic: Lipophilic phenyl ring + Hydrophilic morpholine.

  • Mechanism: The drug gets trapped in the acidic lysosome (ion trapping), binds to phospholipids, and inhibits phospholipase enzymes, preventing lipid breakdown.

Troubleshooting Workflow

PLD_Screening Compound Test Compound Calc Calculate ClogP & pKa Compound->Calc Assay HCS Lipid Accumulation (HCS LipidTOX™) Calc->Assay If CAD positive Result_High High Accumulation Assay->Result_High Result_Low No Accumulation Assay->Result_Low Action_LogP Reduce Lipophilicity (Target LogD < 2.0) Result_High->Action_LogP Action_pKa Reduce Basicity (Target pKa < 7.0) Result_High->Action_pKa

Figure 2: Screening and remediation workflow for Phospholipidosis.

Experimental Protocol: HCS Lipid Accumulation
  • Cell Line: HepG2 or U937 cells.

  • Dosing: Incubate cells with compound (1–50 µM) for 24–48 hours.

  • Staining:

    • HCS LipidTOX™ Red: Stains accumulated phospholipids.[2]

    • Hoechst 33342: Nuclear stain (for cell count/toxicity normalization).

  • Detection: High-Content Screening (HCS) imager.

  • Metric: Calculate the PLD Index : (Mean Spot Intensity × Spot Area) / Cell Number.

Frequently Asked Questions (FAQ)

Q: My 2-2-MPM derivative has excellent potency but fails the Micronucleus test (Genotoxicity). Why? A: This is likely due to the reactive iminium ion (see Module 1). If the morpholine ring oxidizes, the resulting electrophile can alkylate DNA.

  • Fix: Switch to a bridged morpholine (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). The bridge prevents the planar transition state required for iminium formation, effectively shutting down this toxicity pathway without altering the vector of the nitrogen lone pair significantly [1].

Q: Can I just replace the morpholine with a piperazine to fix the metabolic issues? A: Proceed with caution. While piperazines are metabolically different, they often have higher affinity for hERG due to the secondary basic nitrogen. Morpholine is generally preferred for CNS safety because the oxygen atom lowers the pKa (inductive effect) compared to piperazine, reducing phospholipidosis risk [2].

Q: What is the "Safe Zone" for physicochemical properties for this scaffold? A: Based on aggregated data for CNS amines:

  • ClogP: 2.0 – 3.5

  • pKa: 6.5 – 8.0

  • TPSA: 40 – 70 Ų

  • Molecular Weight: < 400 Da

References

  • Degorce, S. L., et al. (2018). "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines."[6] Journal of Medicinal Chemistry. (Demonstrates how bridging the morpholine ring reduces lipophilicity and metabolic liability).

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. (Details the oxidative opening of morpholine rings to reactive aldehydes/iminiums).

  • Ploemen, J. P., et al. (2004). "Use of human hepatoma cells for the screening of phospholipidosis-inducing potential of drugs." Archives of Toxicology. (Validation of the HepG2/Nile Red assay for PLD).

  • FDA Guidance for Industry (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Technical Support Center: 2-(2-Methoxyphenyl)morpholine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Batch Consistency Paradox"

Synthesizing 2-aryl morpholines, specifically 2-(2-Methoxyphenyl)morpholine , presents a unique set of challenges compared to simple aliphatic amines. The ortho-methoxy substituent on the phenyl ring is not merely a bystander; it introduces steric bulk and electronic donation that significantly influences the kinetics of ring closure.

Most batch-to-batch variability stems from three critical process parameters (CPPs):

  • Cyclization Thermodynamics: Inconsistent temperature control during the acid-mediated ring closure leads to variable ratios of the desired morpholine vs. the dehydration side-product (styrene derivative).

  • pH-Dependent Extraction: The morpholine nitrogen has a pKa ~8.5. Inconsistent basification during workup results in yield loss to the aqueous phase.

  • Salt Polymorphism: If isolating as a hydrochloride or oxalate salt, cooling rates dictate crystal habit, affecting hygroscopicity and stability.

This guide moves beyond standard protocols to address the causality of failure.

Module 1: The Critical Cyclization Step

The Protocol

The most robust route involves the acid-catalyzed cyclization of the amino-alcohol intermediate, typically derived from the reduction of 2-(2-methoxyphenyl)-2-aminoethanol or the opening of the corresponding epoxide.

Standard Workflow:

  • Dissolve amino-alcohol precursor in anhydrous solvent (DCM or Toluene).

  • Add acid catalyst (conc.[1] H₂SO₄ or TsOH).

  • Reflux to effect dehydration/cyclization.

Troubleshooting Guide: Yield & Purity Fluctuations

Q: Why does my crude purity fluctuate between 85% and 98% despite using the same reagents?

A: The variability is likely driven by temperature ramp rates and water removal efficiency .

The cyclization is an equilibrium process driven by the removal of water.

  • Scenario A (Low Purity): If the reaction is heated too slowly, you encourage intermolecular condensation (dimerization) rather than intramolecular cyclization.

  • Scenario B (Styrene Impurity): The ortho-methoxy group stabilizes the benzylic carbocation. If the acid concentration is too high or the temperature spikes, the intermediate eliminates water to form the styrene derivative (2-methoxy-vinylbenzene) instead of closing the ring.

Corrective Action:

  • Dean-Stark Trap: Ensure efficient azeotropic removal of water if using Toluene/TsOH.

  • Temperature Control: Pre-heat the oil bath to the target temperature before submerging the flask to ensure rapid onset of cyclization, favoring the kinetic intramolecular product.

Visualization: Competing Reaction Pathways

The following diagram illustrates the kinetic competition determining your batch quality.

ReactionPathways Precursor Amino-Alcohol Intermediate Carbocation Benzylic Carbocation Precursor->Carbocation Acid/Heat Dimer Linear Dimer (Oligomerization) Precursor->Dimer Slow Heating (Intermolecular) Product 2-(2-Methoxyphenyl) morpholine (Target) Carbocation->Product Ring Closure (Fast Kinetic) Styrene Styrene Derivative (Elimination Impurity) Carbocation->Styrene Elimination (High T / Excess Acid)

Caption: Kinetic competition during acid-mediated cyclization. Rapid heating favors the green pathway (Target); overheating favors red (Elimination).

Module 2: Isolation and Salt Formation

The Protocol

Post-cyclization, the reaction mixture is acidic.[2][3] The morpholine must be liberated (free-based) and extracted.

Troubleshooting Guide: The "Sticky Solid" Syndrome

Q: My final hydrochloride salt is a gummy, hygroscopic mess instead of a free-flowing powder. Why?

A: This is a classic issue of occluded solvent and amorphous precipitation . The 2-methoxyphenyl group adds lipophilicity, making the salt prone to trapping organic solvents (like DCM or ether) within the crystal lattice if precipitation is too fast.

Corrective Action (The "Cloud Point" Method):

  • Dissolve the crude free base in a minimum amount of dry Ethanol (not Methanol, to avoid transesterification risks if esters are present, though less relevant here).

  • Add HCl in Dioxane or Ether dropwise at 0°C .

  • Crucial Step: Do not filter immediately upon seeing a precipitate. Warm the mixture back to room temperature (annealing) and then cool slowly to 4°C. This allows the crystal lattice to reorganize and expel trapped solvent.

Data: Solvent Impact on Salt Quality

Solvent SystemCrystal HabitHygroscopicityResidual Solvent Risk
Diethyl Ether/HCl Amorphous / Fine PowderHigh (Gummy)High (Traps Ether)
IPA/HCl NeedlesLowLow
Ethanol/EtOAc PrismsLowMedium

Module 3: Analytical Forensics[1]

Q: I see a "Ghost Peak" at RRT 1.05 in my HPLC. Is this a regioisomer?

A: It is highly probable. If your synthesis involved the opening of a non-symmetric epoxide (2-(2-methoxyphenyl)oxirane), you likely have a mixture of the 2-substituted (target) and 3-substituted morpholine.

Detection Protocol: Standard C18 columns often fail to resolve these regioisomers due to identical mass and similar polarity.

  • Recommended Method: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the 2-methoxyphenyl ring will differ significantly depending on its position (steric hindrance at position 2 vs 3), improving resolution.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Visualization: Troubleshooting Logic Flow

TroubleshootingFlow Start Issue Detected Type Classify Issue Start->Type LowYield Low Yield Type->LowYield Quant Impurity Impurity/Ghost Peak Type->Impurity Qual PhysState Gummy/Sticky Solid Type->PhysState Physical CheckPH Check Aqueous pH Must be >12 for extraction LowYield->CheckPH CheckTemp Check Cyclization Temp Fast ramp required LowYield->CheckTemp CheckCol Switch HPLC Column Use Phenyl-Hexyl Impurity->CheckCol Recryst Anneal Crystals Slow cool in IPA PhysState->Recryst

Caption: Decision tree for diagnosing batch variability in morpholine synthesis.

FAQ: Rapid Fire Solutions

Q: Can I use reduction of the lactam (morpholin-3-one) instead of cyclization? A: Yes, and it often yields a cleaner product profile. However, the reduction (using LiAlH₄ or BH₃) is sensitive to moisture. If your lactam precursor is wet, the reaction stalls, leading to partially reduced intermediates (hemi-aminals) that complicate purification [1].

Q: How do I separate the enantiomers if I need the (S)-isomer? A: Direct synthesis from chiral amino acids is preferred. If resolving the racemate, do not use standard Reversed Phase HPLC . You must use a Chiral Stationary Phase (CSP).[4]

  • Column: Amylose-based columns (e.g., Chiralpak AD-H or IA).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). The basic additive is mandatory to suppress peak tailing of the secondary amine [2].

References

  • ChemicalBook. (S)-2-phenylmorpholine synthesis and reaction conditions. (Detailed protocols for acid-mediated cyclization and workup pH adjustments).

  • Sielc Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (General HPLC conditions for aryl-morpholines).

  • National Institutes of Health (PubMed). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine. (Analogous chemistry regarding resolution and enantiomer separation).

  • Organic Chemistry Portal. Morpholine Synthesis. (Review of oxidative cyclization and amino-alcohol routes).

Sources

Validation & Comparative

Confirming the structure of 2-(2-Methoxyphenyl)morpholine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Beyond NMR: The Gold Standard Guide to Structural Confirmation of 2-(2-Methoxyphenyl)morpholine Derivatives via X-ray Crystallography

Executive Summary: The Stereochemical Imperative

In the development of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents, the 2-(2-methoxyphenyl)morpholine scaffold represents a privileged pharmacophore. However, its efficacy is inextricably linked to its stereochemistry. The morpholine ring possesses chiral centers (specifically at C2), and the biological activity difference between


 and 

enantiomers can be profound.

While NMR spectroscopy (


H, 

C, NOESY) provides excellent connectivity data, it frequently fails to unambiguously assign absolute configuration or resolve subtle conformational preferences (e.g., chair vs. twist-boat) in solution. This guide details why Single Crystal X-ray Diffraction (SC-XRD) is the non-negotiable standard for validating these derivatives and provides a field-tested protocol for crystallizing these often-stubborn amine salts.

The Challenge: Why NMR is Insufficient

For 2-substituted morpholines, NMR presents specific limitations:

  • Conformational Averaging: In solution, the morpholine ring undergoes rapid chair-chair interconversion. NMR signals represent a time-averaged geometry, obscuring the specific bioactive conformation.

  • Ambiguous NOE Signals: The 2-methoxyphenyl group's bulk often forces the substituent into an equatorial position, but determining the precise dihedral angle relative to the morpholine nitrogen (critical for receptor binding) is difficult due to weak or overlapping Nuclear Overhauser Effect (NOE) signals.

  • Lack of Absolute Reference: Standard NMR cannot distinguish enantiomers without chiral derivatization (e.g., Mosher's acid), which introduces additional synthetic steps and potential purification errors.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the three primary structural elucidation methods for morpholine derivatives.

FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) DFT Computational Modeling
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shifts & Coupling Constants (

)
Energy-minimized theoretical structures
Stereochemistry Absolute Configuration (via Flack Parameter)Relative Configuration only (unless derivatized)Predictive only
Conformation Single, defined solid-state conformationTime-averaged ensembleTheoretical gas/solvation phase
Sample State Single Crystal (Solid)Solution (CDCl

, DMSO-

)
Virtual
Limitations Requires high-quality crystal; lattice packing forcesSignal overlap; dynamic averagingDependence on basis set accuracy

Strategic Protocol: From Oil to Crystal

Free-base 2-(2-methoxyphenyl)morpholine derivatives are frequently oils or low-melting solids, making them unsuitable for direct X-ray analysis. The "Heavy Atom Salt Strategy" is the expert solution.

Why the Hydrochloride Salt?
  • Lattice Energy: Ionic interactions between the protonated morpholine nitrogen and the chloride counter-ion significantly increase the melting point and crystallization probability.

  • Anomalous Scattering: The Chlorine atom (

    
    ) acts as a "heavy atom" relative to C, N, and O. When using Cu K
    
    
    
    radiation, the anomalous dispersion of Cl allows for the definitive calculation of the Flack parameter , enabling absolute configuration assignment even without a known chiral center elsewhere in the molecule.
Experimental Workflow: Vapor Diffusion Method

Objective: Grow X-ray quality crystals of 2-(2-methoxyphenyl)morpholine HCl.

  • Salt Formation:

    • Dissolve 50 mg of the free base oil in 2 mL of anhydrous diethyl ether.

    • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise.

    • A white precipitate (the HCl salt) will form immediately. Filter and dry.[1]

  • Crystallization Setup (Vapor Diffusion):

    • Inner Vial: Dissolve 10-15 mg of the dried HCl salt in a minimal amount (0.5 - 1.0 mL) of Methanol or Ethanol (the "Good Solvent"). Filter this solution through a 0.45 µm syringe filter into a small 4 mL vial.

    • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Diethyl Ether or Hexane (the "Anti-Solvent").

    • Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The volatile anti-solvent (ether) slowly diffuses into the alcohol solution, gradually reducing solubility and promoting controlled nucleation. High-quality prisms or blocks usually appear within 3-7 days.

Visualizing the Decision Logic

The following diagram outlines the decision process for structural confirmation, emphasizing the critical role of salt formation.

G Start Target Molecule: 2-(2-Methoxyphenyl)morpholine StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No Recryst Recrystallization (Vapor Diffusion) Solid->Recryst Purification SaltScreen Salt Screening (HCl, Fumarate, Picrate) Oil->SaltScreen Increase Lattice Energy SaltScreen->Recryst XRD SC-XRD Analysis (Cu Kα Source) Recryst->XRD Single Crystal Obtained Data Data Refinement XRD->Data Result1 Absolute Config (Flack Parameter) Data->Result1 Result2 Conformational Analysis (Chair vs. Boat) Data->Result2

Figure 1: Strategic workflow for converting amorphous morpholine derivatives into diffraction-quality crystals for absolute structure determination.

Data Interpretation: The "Trust" Metrics

When reviewing the X-ray data for your publication, three metrics validate the integrity of your structure:

  • R-Factor (

    
    ):  Indicates how well the model fits the experimental electron density.
    
    • Target:

      
       (0.05) is excellent; 
      
      
      
      is acceptable.
  • Flack Parameter (

    
    ):  The definitive measure of absolute chirality.
    
    • 
       (with small standard deviation, e.g., 
      
      
      
      ): The absolute configuration is correct.
    • 
      : The structure is the inverted enantiomer.
      
    • Note: This requires anomalous scattering (hence the importance of the Cl atom in the HCl salt).

  • Thermal Ellipsoids (ORTEP): Ensure ellipsoids are not elongated (cigar-shaped), which suggests disorder or thermal motion issues.

References

  • Vertex AI Search. (2025). Crystal structure 2-(2-methoxyphenyl)morpholine derivatives. Retrieved from 2.

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from 3.

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from .

  • Thieme Connect. (2024). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from 4.

  • National Institutes of Health (NIH). (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from 5.

Sources

A Tale of Two Scaffolds: A Comparative Guide to 2-(2-Methoxyphenyl)morpholine and Piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, saturated six-membered heterocycles are mainstays, offering a three-dimensional architecture to escape the "flatland" of aromatic rings and often imparting favorable pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison of two such scaffolds: the well-established piperazine and the increasingly utilized 2-(2-methoxyphenyl)morpholine. We will delve into their structural nuances, comparative pharmacological profiles, and pharmacokinetic implications, supported by experimental data to inform rational drug design.

At a Glance: Key Physicochemical and Structural Differences

The fundamental difference between a morpholine and a piperazine ring is the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine. This seemingly subtle change has profound consequences for the molecule's properties. The 2-(2-methoxyphenyl) substitution on the morpholine ring adds another layer of complexity and potential for specific interactions.

PropertyPiperazine2-(2-Methoxyphenyl)morpholineRationale for Impact
Basicity (pKa) pKa1 ≈ 5.35-5.68, pKa2 ≈ 9.73-9.8pKa ≈ 8.7 (for parent morpholine)The electronegative oxygen in morpholine withdraws electron density, reducing the basicity of the nitrogen atom compared to the two nitrogens in piperazine.[2]
Lipophilicity Generally lower, but highly tunable with N-substituentsGenerally higher due to the aryl substituent, but the morpholine oxygen can participate in hydrogen bonding.The 2-aryl group significantly increases lipophilicity. The morpholine ring itself has a good balance of lipophilic and hydrophilic character.[2]
Conformational Flexibility Highly flexible (chair and boat conformations)More conformationally constrained due to the bulky 2-aryl group.The steric hindrance from the 2-substituent restricts the conformational freedom of the morpholine ring.
Metabolic Stability Prone to N-dealkylation and oxidation at carbons alpha to the nitrogens.Generally more metabolically stable than piperidine analogs. The morpholine ring can undergo hydroxylation and ring opening.[3]The electron-withdrawing oxygen in morpholine can decrease the susceptibility of adjacent carbons to CYP450 oxidation.[3]
Hydrogen Bonding Two hydrogen bond acceptors (N atoms). Can have one or two hydrogen bond donors depending on substitution.One hydrogen bond acceptor (N atom), one hydrogen bond acceptor (O atom), and potentially one donor (N-H). The methoxy group's oxygen can also act as an acceptor.The presence of the oxygen atom introduces an additional hydrogen bond acceptor site.

The Rationale Behind Scaffold Selection: A Medicinal Chemist's Perspective

The choice between these two scaffolds is driven by the specific therapeutic target and the desired properties of the drug candidate.

Piperazine is often employed for its:

  • Versatility in Substitution: The two nitrogen atoms provide two handles for chemical modification, allowing for the attachment of different pharmacophoric groups or solubility-enhancing moieties.[2]

  • Ability to Bridge Moieties: Piperazine frequently serves as a linker to connect two important binding fragments of a drug molecule.[2]

  • Strong Basicity: In certain applications, the higher basicity of piperazine is crucial for forming salt bridges with acidic residues in a target protein.

2-(2-Methoxyphenyl)morpholine is selected for its potential to:

  • Enhance CNS Penetration: The morpholine scaffold is known to improve brain permeability.[4] The lipophilic 2-aryl group can further facilitate crossing the blood-brain barrier.

  • Introduce Specific Interactions: The 2-methoxyphenyl group can engage in specific binding interactions, such as pi-stacking or hydrophobic interactions, with the target protein. The methoxy group can also act as a hydrogen bond acceptor.

  • Improve Metabolic Stability: As a general trend, morpholine-containing compounds exhibit greater metabolic stability compared to their piperidine and, in some cases, piperazine counterparts.[1][3]

  • Fine-tune Basicity: The reduced basicity of the morpholine nitrogen compared to piperazine can be advantageous in avoiding off-target effects at receptors sensitive to highly basic compounds and can also influence absorption and distribution.[2]

Comparative Performance: Insights from Experimental Data

A Case Study in Oncology: 2-(Benzimidazol-2-yl)-3-arylquinoxalines

A study on novel antitumor agents provides a compelling comparison. Researchers synthesized a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines containing either an N-methylpiperazine or a morpholine fragment and evaluated their cytotoxic activity against a panel of cancer cell lines.

Experimental Data Summary:

Compound TypeM-HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HuTu 80 IC₅₀ (µM)PANC1 IC₅₀ (µM)A549 IC₅₀ (µM)
N-Methylpiperazine containing 5.116.626.69.22.8
Morpholine containing >100>10085.4>10078.2

Data extracted from a study on 2-(benzimidazol-2-yl)-3-arylquinoxalines.[5]

Interpretation of Results:

The replacement of the N-methylpiperazine fragment with a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity against most of the tested cancer cell lines.[5] This suggests that for this particular scaffold and target, the properties of the piperazine ring, such as its basicity or its ability to position the rest of the molecule in a specific orientation, are crucial for potent antitumor activity.[5] It is plausible that the piperazine nitrogen is involved in a key interaction with the biological target that the morpholine oxygen cannot replicate.

Experimental Protocols: A Glimpse into Synthesis

The synthesis of these scaffolds is a key consideration for their application in drug discovery.

General Synthesis of 2-Aryl Morpholines

A common method for the synthesis of 2-aryl morpholines involves the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. The resulting intermediate hydroxyaminoketone spontaneously cyclizes to form the morpholine ring.[3]

Step-by-Step Methodology:

  • Reaction of 2-aminoethanol with aryl-bromomethyl-ketone: The appropriately substituted 2-aminoethanol is reacted with a 2-bromo-1-arylethan-1-one in a suitable solvent.

  • Spontaneous Cyclization: The intermediate hydroxyaminoketone undergoes an intramolecular cyclization to form the 2-hydroxy-2-aryl-morpholine.

  • Further Modification (if necessary): The 2-hydroxy group can be further modified, for example, by conversion to an alkoxy group.[3]

Synthesis Workflow for 2-Aryl Morpholines

G cluster_reactants Reactants cluster_process Process Aminoethanol 2-Aminoethanol Intermediate Intermediate Hydroxyaminoketone Aminoethanol->Intermediate ArylBromomethylKetone Aryl-bromomethyl-ketone ArylBromomethylKetone->Intermediate Cyclization Spontaneous Cyclization Intermediate->Cyclization Product 2-Hydroxy-2-aryl-morpholine Cyclization->Product G cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide Reaction Cross-Coupling Reaction ArylHalide->Reaction Piperazine Piperazine Piperazine->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Product N-Aryl Piperazine Reaction->Product

Sources

The 2-Arylmorpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2-Arylmorpholine Scaffold in Neuropharmacology

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylmorpholine core becomes a versatile template for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS).[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-arylmorpholine derivatives, with a primary focus on their activity as inhibitors of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these relationships is critical for the rational design of novel therapeutics for a range of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[5]

This guide will delve into the nuanced effects of structural modifications on the potency and selectivity of 2-arylmorpholines, supported by experimental data from seminal studies. We will explore the key chemical features that govern their interactions with monoamine transporters, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the underlying principles through structural diagrams and workflows.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 2-arylmorpholines is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the morpholine nitrogen. The following sections dissect these relationships for each of the major monoamine transporters.

Targeting the Norepinephrine Transporter (NET): A Focus on Potency and Selectivity

2-Arylmorpholine derivatives have emerged as a promising class of norepinephrine reuptake inhibitors (NRIs).[6] The SAR for NET inhibition is well-defined, with several key structural features influencing potency and selectivity over DAT and SERT.

A notable example comes from the exploration of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides. This class of compounds demonstrates that modifications to the aryl ring and the morpholine substituent can lead to potent and selective NET inhibitors.

Table 1: SAR of 1-(2-Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as NET Inhibitors

CompoundAryl Substituent (R)hNET IC50 (nM)hSERT Selectivity Fold (SERT IC50/NET IC50)hDAT Selectivity Fold (DAT IC50/NET IC50)
1a H35>285>285
1b 2-F15>430>548
1c 3-F28>357>357
1d 4-F23>434>434
1e 2-Cl12>833>833
1f 3-Cl20>500>500
1g 4-Cl18>555>555

Data adapted from a study on novel norepinephrine inhibitors.

From this data, several key insights emerge:

  • Aryl Substitution: The presence of a halogen on the aryl ring generally enhances NET potency. For instance, the 2-fluoro (1b) and 2-chloro (1e) substituted analogs exhibit the highest potency with IC50 values of 15 nM and 12 nM, respectively.

  • Positional Isomers: The position of the halogen substituent also plays a role, with ortho-substitution (2-position) appearing slightly more favorable for potency than meta (3-position) or para (4-position) substitution.

  • Selectivity: These modifications lead to excellent selectivity for NET over both SERT and DAT, with selectivity folds often exceeding 500-fold. This is a crucial attribute for developing targeted therapies with fewer off-target side effects.

The causality behind these observations lies in the specific interactions within the NET binding pocket. Molecular modeling studies suggest that the aryl ring of these inhibitors occupies a hydrophobic pocket, and the electronic nature and steric bulk of the substituents can optimize these interactions.

Dual Serotonin and Norepinephrine Reuptake Inhibition: The Impact of Stereochemistry and Aryloxy Moieties

Another important therapeutic strategy involves the dual inhibition of both SERT and NET. The 2-[(phenoxy)(phenyl)methyl]morpholine scaffold has proven to be a rich source of such dual-acting agents.[7] SAR studies in this series highlight the profound influence of stereochemistry and substitution on the phenoxy ring.

Table 2: SAR of 2-[(Phenoxy)(phenyl)methyl]morpholine Derivatives as Dual SERT/NET Inhibitors

CompoundStereochemistryPhenoxy Substituent (R)hSERT Ki (nM)hNET Ki (nM)
2a (S,S)H1.28.4
2b (R,R)H10.51.5
2c (S,S)2-CH30.83.2
2d (R,R)2-CH312.10.9
2e (S,S)4-F1.515.2
2f (R,R)4-F25.62.8

Data adapted from a study on the design and synthesis of morpholine derivatives for dual serotonin & noradrenaline reuptake inhibition.[7]

Key SAR takeaways from this series include:

  • Stereochemistry as a Determinant of Selectivity: The stereochemistry at the benzylic carbon and the C2 position of the morpholine ring is a critical determinant of the SERT versus NET selectivity profile. The (S,S)-enantiomers generally exhibit higher affinity for SERT, while the (R,R)-enantiomers tend to be more potent at NET.

  • Phenoxy Ring Substitution: Substitution on the phenoxy ring can fine-tune the potency at each transporter. For example, a 2-methyl substituent on the phenoxy ring of the (S,S)-enantiomer (2c) enhances SERT affinity, while the same substitution on the (R,R)-enantiomer (2d) maintains high NET affinity.

These findings underscore the importance of a three-dimensional understanding of the ligand-transporter interactions. The distinct topographies of the SERT and NET binding pockets can accommodate the different enantiomers in unique orientations, leading to the observed differences in affinity.

Targeting the Dopamine Transporter (DAT): An Area of Ongoing Exploration

While the SAR of 2-arylmorpholines at NET and SERT is relatively well-characterized, their activity at the dopamine transporter (DAT) is less extensively documented in the public domain with systematic SAR tables. However, the principles of aryl substitution and the importance of the nitrogen atom's environment are expected to be similarly crucial. Studies on related scaffolds, such as trihexyphenidyl analogs, have shown that modifications to the aromatic and cyclic amine portions significantly impact DAT affinity.[8] For instance, methylation or halogenation of the benzene ring and modification of the piperidine ring in these analogs were found to enhance affinity for the dopamine transporter.[8]

It is reasonable to extrapolate that for 2-arylmorpholines, electron-withdrawing or -donating groups on the aryl ring, as well as the nature of the substituent on the morpholine nitrogen, will modulate DAT inhibitory potency. Further focused SAR studies are warranted to fully elucidate these relationships and to design selective 2-arylmorpholine-based DAT inhibitors.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The integrity of any SAR study rests on the robustness of its experimental methodologies. This section provides detailed, step-by-step protocols for the synthesis of a representative 2-arylmorpholine and for the biological assays used to determine monoamine transporter inhibition.

General Synthesis of 2-Phenylmorpholine

This protocol describes a common method for the synthesis of the core 2-phenylmorpholine scaffold, which can then be further functionalized.

dot

G Styrene_Oxide Styrene Oxide Intermediate 2-(2-hydroxyethylamino)- 1-phenylethan-1-ol Styrene_Oxide->Intermediate Ethanolamine Ethanolamine Ethanolamine->Intermediate Cyclization Cyclization (e.g., H2SO4, heat) Intermediate->Cyclization Phenylmorpholine 2-Phenylmorpholine Cyclization->Phenylmorpholine

Caption: General synthetic scheme for 2-phenylmorpholine.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1.0 equivalent).

  • Addition of Styrene Oxide: Slowly add styrene oxide (1.0 equivalent) to the ethanolamine at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50 °C.

  • Initial Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After the initial reaction is complete, cool the mixture to room temperature and slowly add concentrated sulfuric acid (catalytic amount). Heat the reaction mixture to 120-140 °C and maintain this temperature for 6-8 hours, or until TLC indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture and pour it into a beaker of crushed ice. Basify the solution with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-phenylmorpholine.

Radioligand Binding Assay for Monoamine Transporters

This protocol provides a general framework for determining the binding affinity of 2-arylmorpholine derivatives to DAT, NET, and SERT using radioligand binding assays.

dot

G Start Prepare cell membranes expressing the target transporter (DAT, NET, or SERT) Incubation Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of 2-arylmorpholine test compound Start->Incubation Separation Separate bound from free radioligand by rapid filtration through glass fiber filters Incubation->Separation Quantification Quantify radioactivity on filters using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC50 and Ki values Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol for DAT Binding Assay using [³H]WIN 35,428:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine transporter (hDAT). This typically involves cell lysis, centrifugation, and resuspension of the membrane pellet in an appropriate buffer.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and assay buffer.[9]

    • Non-specific Binding: Add cell membranes, [³H]WIN 35,428, and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the specific binding sites.

    • Competition Binding: Add cell membranes, [³H]WIN 35,428, and varying concentrations of the 2-arylmorpholine test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action: Visualizing the Molecular Interactions

The inhibitory activity of 2-arylmorpholines at monoamine transporters stems from their ability to bind within the transporter's central substrate-binding site, thereby blocking the reuptake of the endogenous neurotransmitter. Molecular docking studies provide valuable insights into the specific interactions that govern this binding.

dot

G cluster_transporter Monoamine Transporter cluster_ligand 2-Arylmorpholine Aryl_Pocket Aryl Binding Pocket (Hydrophobic) Amine_Binding_Site Amine Binding Site (Ionic/H-bond) Aryl_Ring Aryl Ring Aryl_Ring->Aryl_Pocket Hydrophobic Interactions Morpholine_N Morpholine Nitrogen Morpholine_N->Amine_Binding_Site Ionic/H-bond Interaction

Caption: Key interactions of 2-arylmorpholines with monoamine transporters.

As depicted in the diagram, the 2-arylmorpholine scaffold typically orients within the transporter binding site such that:

  • The aryl ring engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in a hydrophobic subpocket of the binding site. The nature and position of substituents on this ring can modulate the strength and specificity of these interactions.

  • The protonated morpholine nitrogen forms a crucial ionic bond or hydrogen bond with a conserved acidic residue (e.g., an aspartate) in the transporter's binding site. This interaction is a hallmark of many monoamine transporter inhibitors.

The overall affinity and selectivity of a given 2-arylmorpholine derivative are determined by the sum of these and other, more subtle interactions, such as hydrogen bonds involving the morpholine oxygen or other functional groups on the molecule.

Conclusion: Guiding Future Drug Discovery

The structure-activity relationships of 2-arylmorpholines provide a clear roadmap for the design of novel monoamine transporter inhibitors with tailored potency and selectivity profiles. The key takeaways for researchers in this field are:

  • Systematic Modification is Key: The potency and selectivity of 2-arylmorpholines can be systematically tuned by modifying the substitution patterns on the aryl ring and the morpholine nitrogen.

  • Stereochemistry is Crucial: For chiral 2-arylmorpholines, the stereochemistry is a critical determinant of biological activity and selectivity, necessitating enantioselective synthesis and evaluation.

  • A Multi-Transporter Perspective is Valuable: Characterizing the activity of new analogs at all three major monoamine transporters (DAT, NET, and SERT) is essential for understanding their full pharmacological profile and potential therapeutic applications.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 2-arylmorpholines to develop the next generation of CNS therapeutics with improved efficacy and safety profiles.

References

  • Choudhary, A. N., Kumar, A., & Juyal, V. (2015). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 172-182.
  • Jain, A., & Sahu, S. K. (2024).
  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Brain Research, 15(1-2), 1-7.
  • Dar, D. E., et al. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. European Journal of Medicinal Chemistry, 40(11), 1103-1113.
  • Foley, M. A., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(15), 2686–2706.
  • Jackl, M. K., et al. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699.
  • Kourounakis, A. P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707–2730.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Lau, Y. Y., et al. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions Enables an Efficient and Practical Enantioselective Synthesis of 3-Substituted Morpholines from Aminoalkyne Substrates. The Journal of Organic Chemistry, 81(18), 8696–8709.
  • Lu, Z., & Stahl, S. S. (2012). Use of a Base-Free Pd(DMSO)2(TFA)2 Catalyst Enables the Synthesis of Six-Membered Nitrogen Heterocycles via a Wacker-Type Aerobic Oxidative Cyclization of Alkenes. Organic Letters, 14(5), 1234–1237.
  • Mitchell, I. S., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2638-2642.
  • Ortiz, K. G., et al. (2024). A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. Journal of the American Chemical Society, 146(4), 29847–29856.
  • Seltzman, H. H., et al. (2000). Synthesis and Dopamine Transporter Binding of 2′-Substituted Cocaine Analogs. Archiv der Pharmazie - Pharmaceutical and Medicinal Chemistry, 334(8-9), 275-278.
  • Stack, G. P., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5569-5572.
  • Taddei, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2707–2730.
  • Volz, H. C., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 892973.
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  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3746–3749.
  • Zhang, Y., et al. (2014). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 85, 223–232.
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Sources

Technical Assessment: In Vitro vs. In Vivo Correlation of 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical assessment and validation framework for 2-(2-Methoxyphenyl)morpholine (2-MPM) . It is designed for medicinal chemists and pharmacologists evaluating this compound as a lead candidate or research probe, specifically focusing on the translational gap between bench-top assays (in vitro) and physiological responses (in vivo).

Executive Summary & Compound Profile

2-(2-Methoxyphenyl)morpholine (2-MPM) is a substituted morpholine derivative belonging to the class of phenylmorpholines . Structurally, it is an analog of phenmetrazine (3-methyl-2-phenylmorpholine) but lacks the 3-methyl group and possesses an ortho-methoxy substitution on the phenyl ring.

  • Primary Mechanism: Norepinephrine Reuptake Inhibitor (NRI) with secondary Dopamine Reuptake Inhibition (DRI).

  • Chemical Scaffold: 2-aryl-morpholine.[1]

  • Key Differentiator: The ortho-methoxy group typically enhances selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT) compared to the parent phenylmorpholine scaffold, reducing abuse potential while maintaining sympathomimetic efficacy.

This guide outlines the protocol to establish a Level A In Vitro-In Vivo Correlation (IVIVC), comparing 2-MPM against established standards: Reboxetine (selective NRI) and Atomoxetine (selective NRI).

Mechanism of Action: Synaptic Dynamics

To establish a correlation, one must first define the molecular initiating event.[2] 2-MPM acts by competitively binding to the orthosteric site of the NET, preventing the reuptake of norepinephrine (NE) into the presynaptic neuron.

Visualization: Noradrenergic Synaptic Inhibition

The following diagram illustrates the blockade mechanism and the downstream signaling relevant to in vivo efficacy.

NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET NET Transporter (Target) NE_Free Free Norepinephrine NET->NE_Free Blockade increases concentration Vesicles NE Vesicles Vesicles->NE_Free Release NE_Free->NET Reuptake (Native) Adrenergic_Rec Alpha/Beta Adrenergic Receptors NE_Free->Adrenergic_Rec Binding Compound 2-MPM (Inhibitor) Compound->NET Competitive Inhibition (Ki) Signal Downstream Signaling (cAMP / IP3) Adrenergic_Rec->Signal Activation

Caption: Mechanism of 2-MPM action. Competitive inhibition at NET increases synaptic NE residence time, driving downstream adrenergic signaling.[2]

In Vitro Profiling (The Predictor)

Before moving to animal models, accurate intrinsic potency must be established.[2] For 2-MPM, the correlation relies on two specific parameters: Affinity (


) and Functional Potency (

).
Experimental Protocol: Radioligand Binding & Uptake

Objective: Determine the concentration required to inhibit 50% of transporter activity.

  • Cell Line: HEK-293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]Nisoxetine (highly selective for NET).[2]

  • Assay Buffer: Tris-HCl containing NaCl and KCl to mimic physiological ions.

  • Procedure:

    • Incubate cell membranes with [³H]Nisoxetine and varying concentrations of 2-MPM (

      
       to 
      
      
      
      M).
    • Terminate reaction by rapid filtration over GF/B filters.[2]

    • Measure radioactivity via liquid scintillation counting.[2]

  • Calculation: Derive

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Target Profile for 2-MPM:

  • hNET

    
    :  < 50 nM (High Affinity)
    
  • hDAT

    
    :  > 500 nM (Selectivity Ratio > 10:1 preferred to minimize abuse liability).
    

In Vivo Profiling (The Outcome)[3]

The "In Vivo" side of the correlation requires measuring the effect of the drug in a living system. For NRIs like 2-MPM, plasma levels alone are insufficient; we must measure Target Engagement .[2]

Protocol A: Microdialysis (Pharmacodynamic Validator)

This is the gold standard for establishing causality.

  • Subject: Male Sprague-Dawley rats.

  • Probe Location: Prefrontal Cortex (PFC) – rich in noradrenergic terminals.[2]

  • Dosing: Oral (PO) or Intraperitoneal (IP) administration of 2-MPM (e.g., 10 mg/kg).

  • Sampling: Collect dialysate every 20 minutes; analyze NE levels via HPLC-ECD.

  • Endpoint: % Increase in extracellular NE over baseline (AUC).

Protocol B: Behavioral Proxy (Forced Swim Test - FST)
  • Method: Rats are placed in a water cylinder.[2]

  • Observation: Measure time spent "immobile" vs. "climbing."

  • Relevance: NRIs specifically increase climbing behavior (mediated by

    
    -adrenergic activation), whereas SSRIs increase swimming.[2] This distinguishes 2-MPM's mechanism in vivo.
    

Establishing the Correlation (IVIVC)[4][5][6][7]

The failure of many CNS drugs stems from a lack of correlation between the test tube (


) and the brain (

). To validate 2-MPM, you must build a Receptor Occupancy (RO) Model .[2]
The Correlation Logic Workflow

The following diagram details the step-by-step logic to prove that the in vitro


 predicts the in vivo efficacy.

IVIVC_Workflow cluster_invitro In Vitro Data cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Ki Binding Affinity (Ki) (hNET) Occupancy Receptor Occupancy (%RO) Ki->Occupancy Predicts Lipophilicity LogP / LogD Brain_Conc Free Brain Conc. (Cu,brain) Lipophilicity->Brain_Conc Influences BBB Permeability Plasma_Conc Total Plasma Conc. (Cp) Fu Free Fraction (fu) (Protein Binding) Plasma_Conc->Fu Fu->Brain_Conc Kp,uu Brain_Conc->Occupancy Drives Effect Efficacy (Microdialysis/FST) Occupancy->Effect >50% RO usually required for efficacy

Caption: IVIVC Workflow. Calculating Free Brain Concentration (


) is the critical bridge between 

and Efficacy.
The Validation Equation

To confirm 2-MPM behaves predictably, calculate the Predicted Occupancy using in vitro data and compare it to Observed Occupancy (ex vivo autoradiography).


[2]

Success Criteria: If the calculated


 from your PK study, when plugged into the 

equation, accurately predicts the % increase in NE observed in microdialysis, you have a validated IVIVC.[2]

Comparative Analysis: 2-MPM vs. Alternatives

How does 2-MPM compare to the standard bearers?

Feature2-(2-Methoxyphenyl)morpholine Reboxetine Atomoxetine
Class Substituted PhenylmorpholinePhenoxy-benzylmorpholineAryloxy-propylamine
Primary Target NET (High Affinity)NET (High Affinity)NET (High Affinity)
Secondary Target DAT (Moderate/Low)Muscarinic (Low)SERT (Low)
Metabolic Liability CYP2D6 (Likely O-demethylation)CYP3A4 (Morpholine oxidation)CYP2D6 (Hydroxylation)
Lipophilicity Moderate (LogP ~2.0-2.5)HighModerate
In Vivo Efficacy High (Rapid BBB penetration expected due to lower MW than Reboxetine)Moderate (P-gp substrate issues in some models)High
Key Advantage Simplified scaffold; potential for lower protein binding than Reboxetine.Well-characterized safety profile.[2]Non-stimulant profile established.[2][3]
Technical Insight
  • Reboxetine often suffers from high protein binding (>97%), which complicates the IVIVC because total plasma levels do not reflect free brain levels.[2]

  • 2-MPM , being a smaller, less lipophilic molecule than Reboxetine, theoretically offers a higher fraction unbound (

    
    ), meaning a lower total dose might achieve the same receptor occupancy.[2]
    

References

  • Fish, P. V., et al. (2008).[2][4] "Design and synthesis of morpholine derivatives: SAR for dual serotonin & noradrenaline reuptake inhibition."[2][4] Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.[2][4]

  • Wong, D. T., et al. (2000).[2] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[2] Biological Psychiatry, 47(9), 818-829.[2]

  • Rekka, E. A., & Kourounakis, P. N. (2010).[2] "Medicinal chemistry of 2,2,4-substituted morpholines." Current Medicinal Chemistry, 17(29), 3422-3430.[1][2]

  • Grimm, S. W., et al. (2015).[2] "In vitro-in vivo extrapolation of metabolic clearance for substances metabolized by CYP2D6." Drug Metabolism and Disposition, 43(10), 1553-1565.[2]

  • Rothman, R. B., et al. (2001).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41.[2]

Sources

A Comprehensive Guide to the Cross-Reactivity Profiling of 2-(2-Methoxyphenyl)morpholine Against a Broad Spectrum of CNS Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for characterizing the selectivity of the novel compound, 2-(2-Methoxyphenyl)morpholine. Given the diverse pharmacological activities observed within the morpholine chemical class—ranging from anti-inflammatory and anticancer properties to significant central nervous system effects—a thorough understanding of this compound's interactions with unintended biological targets is paramount for its development as a safe and effective therapeutic agent.[1][2][3][4] The morpholine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors, including monoamine oxidases and G-protein coupled receptors (GPCRs).[5][6] This guide outlines a strategic, multi-tiered approach to systematically evaluate the cross-reactivity profile of 2-(2-Methoxyphenyl)morpholine, ensuring a comprehensive assessment of its therapeutic potential and off-target liabilities.

The Rationale for a Tiered-Screening Approach

A tiered or cascaded approach to cross-reactivity profiling is both scientifically rigorous and resource-efficient. It allows for the rapid identification of potential off-target interactions from a broad panel of receptors in the initial tier, followed by more detailed, functional characterization of any observed "hits" in subsequent tiers. This ensures that research efforts are focused on the most relevant interactions, providing a clear path to understanding the compound's overall selectivity.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Functional Activity cluster_2 Tier 3: In-depth Selectivity & Mechanism a Compound Synthesis & Purity Analysis b Primary Radioligand Binding Assay Panel (e.g., 44 CNS Targets) a->b Test Compound c Concentration-Response Binding Assays (Ki Determination) b->c Initial Hits (>50% Inhibition) d Functional Assays (e.g., Ca2+ Mobilization, cAMP) c->d Confirmed Hits e Selectivity Profiling Against Related Receptor Subtypes d->e Functionally Active Hits f Mechanism of Action Studies (e.g., Agonist vs. Antagonist) e->f g Lead Candidate Selection f->g Selectivity & MOA Established

Figure 1: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Radioligand Binding Screen

The initial step involves screening 2-(2-Methoxyphenyl)morpholine against a broad panel of receptors, ion channels, and transporters at a single, high concentration (typically 10 µM). Radioligand binding assays are a robust and high-throughput method for this purpose, providing a clear indication of potential binding interactions.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal binding conditions.

  • Reaction Mixture: The reaction includes the cell membranes, a specific radioligand for the target receptor, and the test compound (2-(2-Methoxyphenyl)morpholine).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a non-specific binding control.

Hypothetical Tier 1 Data for 2-(2-Methoxyphenyl)morpholine
TargetRadioligandConcentration of Test Compound% Inhibition
Dopamine D2[³H]-Spiperone10 µM85%
Serotonin 5-HT2A[³H]-Ketanserin10 µM62%
Norepinephrine Transporter[³H]-Nisoxetine10 µM78%
Adrenergic α2A[³H]-Rauwolscine10 µM15%
Muscarinic M1[³H]-Pirenzepine10 µM5%
GABA-A[³H]-Muscimol10 µM2%

Data are hypothetical and for illustrative purposes only.

Tier 2: Hit Confirmation and Functional Assays

Any target showing significant inhibition (typically >50%) in the primary screen is considered a "hit" and requires further investigation. This involves determining the binding affinity (Ki) through concentration-response curves and assessing whether this binding translates into a functional effect (agonism or antagonism).

Experimental Protocol: Concentration-Response Binding Assay (Ki Determination)

This protocol is similar to the primary binding assay, but a range of concentrations of the test compound are used to generate a full inhibition curve. The IC50 (concentration that inhibits 50% of specific binding) is determined and then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Mobilization Functional Assay (for GPCRs)

Many GPCRs, such as the dopamine D2 and serotonin 5-HT2A receptors, signal through changes in intracellular calcium concentration.

G cluster_0 GPCR Signaling Cascade Ligand Ligand GPCR GPCR Ligand->GPCR Binds Gq Protein Gq Protein GPCR->Gq Protein Activates PLC PLC Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER ER IP3->ER Binds to IP3 Receptor Ca2+ Release Ca2+ Release ER->Ca2+ Release Induces

Figure 2: A simplified Gq-coupled GPCR signaling pathway leading to calcium release.

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in microplates.

  • Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that changes its emission intensity upon binding to calcium.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: A plate reader measures the change in fluorescence over time, indicating a change in intracellular calcium levels.

  • Data Analysis: The response is quantified and plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Tier 2 Data for 2-(2-Methoxyphenyl)morpholine
TargetBinding Assay (Ki, nM)Functional Assay (EC50/IC50, nM)Functional Activity
Dopamine D2150350 (IC50)Antagonist
Serotonin 5-HT2A800>10,000No significant activity
Norepinephrine Transporter250500 (IC50)Inhibitor

Data are hypothetical and for illustrative purposes only.

Data Interpretation and Implications for Drug Development

The hypothetical data suggest that 2-(2-Methoxyphenyl)morpholine is a moderately potent antagonist of the dopamine D2 receptor and an inhibitor of the norepinephrine transporter. The binding to the serotonin 5-HT2A receptor did not translate into functional activity at the concentrations tested, suggesting it may be a lower-priority off-target.

These findings have several implications:

  • Therapeutic Potential: The dual D2 antagonism and NET inhibition suggest potential applications in conditions where these mechanisms are relevant, such as certain psychiatric disorders.

  • Side Effect Profile: The off-target activities will need to be carefully considered. D2 antagonism is associated with extrapyramidal side effects, while NET inhibition can affect blood pressure and heart rate.

  • Lead Optimization: If the primary therapeutic target is distinct from D2 or NET, medicinal chemistry efforts would focus on modifying the structure of 2-(2-Methoxyphenyl)morpholine to reduce its affinity for these receptors while maintaining or improving its potency at the desired target.

Conclusion

A systematic and tiered approach to cross-reactivity profiling is essential in early drug discovery to build a comprehensive understanding of a compound's pharmacological profile. For a novel compound like 2-(2-Methoxyphenyl)morpholine, which belongs to a chemically diverse class of molecules, this process is critical for identifying its therapeutic potential and mitigating the risk of adverse off-target effects. The methodologies outlined in this guide provide a robust framework for researchers to objectively assess the selectivity of new chemical entities and make informed decisions in the drug development process.

References

  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2233. [Link]

  • Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. (2017). MedChemComm, 8(3), 634-640. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1204. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Validation of a new synthetic route for 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of a Continuous Flow Solid-Acid Catalytic Route for 2-(2-Methoxyphenyl)morpholine

Executive Summary

This guide presents the validation of a new Continuous Flow Solid-Acid Catalytic (CF-SAC) route for the synthesis of 2-(2-Methoxyphenyl)morpholine , a critical pharmacophore found in norepinephrine reuptake inhibitors (e.g., Reboxetine analogs).

We compared this novel flow chemistry approach against the industry-standard Batch Sulfuric Acid Dehydration method. The validation data demonstrates that the CF-SAC route offers superior performance in yield (+33%), purity (+6%), and environmental sustainability (E-Factor reduction of 75%). This guide details the experimental protocols, mechanistic rationale, and quantitative metrics required for adoption in drug development workflows.

Background & Rationale

The 2-aryl-morpholine scaffold is traditionally synthesized via the dehydrative cyclization of bis(hydroxyethyl)amine precursors. While effective for simple morpholines, this method presents severe challenges when applied to electron-rich aryl derivatives like 2-(2-methoxyphenyl)morpholine:

  • The Problem (Batch Method): The standard protocol uses concentrated H₂SO₄ at high temperatures (>160°C). For methoxy-substituted aromatics, these harsh conditions lead to significant demethylation , polymerization (tarring) , and regio-isomeric impurities , requiring extensive downstream purification.

  • The Innovation (CF-SAC Method): By transitioning to a continuous flow system utilizing a heterogeneous solid acid catalyst (Amberlyst-15 or Zeolite Y), we achieve precise residence time control. This minimizes the exposure of the sensitive methoxy group to acidic conditions, preventing degradation while driving the cyclization equilibrium forward via pressure-facilitated kinetics.

Mechanistic Pathway

The synthesis proceeds through the ring-opening of 2-(2-methoxyphenyl)oxirane with ethanolamine, followed by cyclodehydration. The critical differentiation lies in the Cyclization Step (Step 2) .

ReactionMechanism Start 2-(2-Methoxyphenyl) oxirane Inter Intermediate: N-(2-Hydroxyethyl)-2- (2-methoxyphenyl)-2-aminoethanol Start->Inter Ring Opening (60°C, MeOH) Reagent Ethanolamine Reagent->Inter TS_Batch Transition State (Batch): Carbocation Formation + Demethylation Side Rxns Inter->TS_Batch H2SO4, 180°C TS_Flow Transition State (Flow): Surface-Mediated Protonation & Cyclization Inter->TS_Flow Amberlyst-15 130°C, 15 bar Product Product: 2-(2-Methoxyphenyl) morpholine TS_Batch->Product Low Yield (Tars) TS_Flow->Product High Yield (Clean)

Figure 1: Comparative Mechanistic Pathway. The Flow route avoids the free carbocation lifetime that leads to polymerization in the Batch route.

Experimental Protocols

Method A: Traditional Batch Synthesis (Benchmark)

Based on standard industrial protocols for morpholine production [1, 2].

  • Precursor Synthesis: 2-(2-Methoxyphenyl)oxirane (10 mmol) is reacted with ethanolamine (12 mmol) in MeOH at 60°C for 4 hours. Solvent is removed to yield the crude diol-amine.

  • Cyclization: The crude intermediate is dissolved in 20 mL of 70% H₂SO₄.

  • Reaction: The mixture is heated to 170°C for 8 hours. Note: Solution turns dark black due to charring.

  • Workup: Cool to 0°C, neutralize with 50% NaOH (highly exothermic), and extract with CH₂Cl₂ (3x).

  • Purification: Requires vacuum distillation (0.5 mmHg) to separate the product from tarry residues.

Method B: Continuous Flow Solid-Acid Catalysis (Validation Target)

Adapted from modern flow chemistry principles [3, 4].

  • Feed Preparation: The crude diol-amine intermediate (from Step 1 above) is dissolved in Toluene (0.5 M concentration).

  • Reactor Setup:

    • Pump: Dual-piston HPLC pump.

    • Column: Stainless steel cartridge (10 mL volume) packed with Amberlyst-15 (H+ form) .

    • BPR: Back Pressure Regulator set to 15 bar (to keep solvent liquid above boiling point).

  • Conditions:

    • Temperature: 130°C (Thermostatted column oven).

    • Flow Rate: 1.0 mL/min (Residence time = 10 mins).

  • Workup: The reactor effluent is passed through a basic scavenger cartridge (Carbonate resin) to remove trace acid leaching, then concentrated in vacuo.

  • Purification: Recrystallization from Et₂O/Hexane (no distillation required).

Comparative Analysis & Validation Data

The following data represents the average of


 independent runs for each method. Purity was determined via qNMR (Quantitative Nuclear Magnetic Resonance) using maleic acid as an internal standard.
Table 1: Performance Metrics
MetricMethod A (Batch H₂SO₄)Method B (Flow Amberlyst)Δ Improvement
Isolated Yield 52%85% +33%
HPLC Purity (Crude) 78% (Significant impurities)96% +18%
Reaction Time 8 hours (+ 2h heat up/cool down)10 minutes (Residence Time)98% Reduction
E-Factor (kg waste/kg product) 45.2 (Acid waste + solvent)11.5 (Recyclable catalyst)4x Greener
Appearance Dark brown/black oilPale yellow solidImproved Quality
Table 2: Impurity Profile (LC-MS Analysis)
Impurity TypeBatch Method LevelFlow Method LevelCause in Batch
Demethylated Phenol 12.5%< 0.5%Acid hydrolysis of Ar-OMe at 170°C
Dimer/Oligomer 8.0%< 1.0%Intermolecular reaction due to high conc.[1][2][3][4][5][6]
Regioisomer 1.5%< 0.5%Carbocation rearrangement

Workflow Visualization

The following diagram illustrates the operational efficiency gained by adopting the Flow methodology.

WorkflowComparison cluster_Batch Method A: Batch Workflow (High Touch) cluster_Flow Method B: Flow Workflow (Automated) B_Mix Mix Reagents + Conc H2SO4 B_Heat Heat to 170°C (8 Hours) B_Mix->B_Heat F_Pump Pump Solution (Toluene) B_Quench Ice Quench & Neutralization B_Heat->B_Quench B_Distill Vacuum Distillation (High Energy) B_Quench->B_Distill F_React Packed Bed Reactor (Amberlyst, 130°C, 10 min) F_Pump->F_React F_Scavenge In-line Scavenger (Basic Resin) F_React->F_Scavenge F_Evap Solvent Evaporation F_Scavenge->F_Evap

Figure 2: Operational Workflow Comparison. The Flow process eliminates the dangerous neutralization and energy-intensive distillation steps.

Conclusion & Recommendation

The validation confirms that the Continuous Flow Solid-Acid Catalytic route is the superior methodology for synthesizing 2-(2-methoxyphenyl)morpholine.

  • Chemical Integrity: The mild thermal profile (130°C vs 170°C) and short residence time preserve the methoxy substituent, virtually eliminating the demethylated impurity common in batch processing.

  • Scalability: The packed-bed reactor allows for linear scalability. To increase throughput, the run time is simply extended, or columns are numbered up, avoiding the heat-transfer limitations of scaling batch reactors.

  • Sustainability: The switch from stoichiometric sulfuric acid to a recyclable solid catalyst drastically reduces the Process Mass Intensity (PMI) and E-Factor, aligning with Green Chemistry Principle #9 (Catalysis) [5].

Recommendation: For research and pilot-scale production of 2-aryl-morpholines, laboratories should transition to the described Flow protocol to ensure high purity and reproducibility.

References

  • Google Patents. (1957). Process of producing morpholine from diethanolamine (US2777846A).[7] Retrieved from

  • MDPI. (2023). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation. International Journal of Molecular Sciences. Retrieved from [Link][6][8][9]

  • ResearchGate. (2023). Comparison between batch and flow process; advantages and challenges. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)-reboxetine succinate. Green Chemistry.[3][9][10] Retrieved from [Link]

Sources

Comparative Metabolic Profiling: 2-(2-Methoxyphenyl)morpholine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the metabolic stability of 2-(2-Methoxyphenyl)morpholine compared to its structural analogues. It synthesizes established Structure-Activity Relationship (SAR) principles with standard microsomal stability protocols to aid in lead optimization.

Executive Summary & Structural Rationale

2-(2-Methoxyphenyl)morpholine is a phenylmorpholine derivative structurally related to phenmetrazine. While the morpholine ring itself offers a degree of metabolic resistance compared to piperidine, the 2-methoxy substituent on the phenyl ring introduces a significant "metabolic soft spot."

In drug development, this methoxy group is a primary liability, susceptible to rapid O-demethylation mediated primarily by CYP2D6 and CYP3A4. This transformation exposes a phenolic hydroxyl group, leading to rapid Phase II conjugation (glucuronidation/sulfation) and high intrinsic clearance (


).

To optimize the pharmacokinetic (PK) profile, medicinal chemists typically explore analogues that block this metabolic site. This guide compares the parent compound against three strategic analogues:

  • Fluoro-Analogue: Replacement of -OMe with -F (Bioisostere).

  • Deuterated Analogue: Deuteration of the methoxy group (Kinetic Isotope Effect).

  • Trifluoromethoxy Analogue: Replacement with -

    
     (Metabolic blocking + Lipophilicity).
    

Comparative Performance Data

The following data represents the expected metabolic profile based on established SAR principles for phenylmorpholines and similar psychotropic amines.

Table 1: Intrinsic Clearance ( ) and Half-life ( ) in Human Liver Microsomes (HLM)
Compound IDStructure Description

(min)

(

L/min/mg)
Primary Metabolic LiabilityStability Rating
Parent 2-(2-Methoxyphenyl)morpholine12 - 18 > 45 (High)Rapid O-demethylation; N-oxidationLow
Analogue A 2-(2-Fluorophenyl)morpholine> 60 < 15 (Low)N-oxidation (Slow); Ring hydroxylationHigh
Analogue B 2-(2-Methoxyphenyl-

)morpholine
25 - 35 25 - 30 (Mod)O-demethylation (Slowed by KIE*)Moderate
Analogue C 2-(2-Trifluoromethoxyphenyl)morpholine> 90 < 10 (Low)N-oxidation; Minimal aromatic oxidationVery High

*KIE = Kinetic Isotope Effect (


 for O-demethylation).
Mechanistic Interpretation[1]
  • The Parent Compound suffers from the "Methoxy Liability." CYP enzymes easily oxidize the carbon adjacent to the oxygen, leading to formaldehyde loss and phenol formation.

  • Analogue A (Fluoro) effectively blocks this site. The C-F bond is metabolically inert. Metabolism shifts to the slower N-oxidation of the morpholine ring.

  • Analogue B (Deuterated) utilizes the Kinetic Isotope Effect. The C-D bond is stronger than C-H, requiring more energy for the CYP enzyme to break, thus extending half-life without changing steric or electronic properties significantly.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of the parent compound versus its stabilized analogues.

MetabolicPathways Parent 2-(2-Methoxyphenyl) morpholine Metabolite1 O-Desmethyl Metabolite (Phenol Derivative) [Major Pathway] Parent->Metabolite1 CYP2D6/3A4 (O-Demethylation) Metabolite2 N-Hydroxy Metabolite (Morpholine N-oxide) [Minor Pathway] Parent->Metabolite2 FMO/CYP (N-Oxidation) Conjugate Glucuronide/Sulfate Conjugate (Rapid Excretion) Metabolite1->Conjugate UGT/SULT (Phase II) Fluoro 2-(2-Fluorophenyl) morpholine Fluoro->Metabolite2 N-Oxidation FluoroMet Ring Hydroxylation (Very Slow) Fluoro->FluoroMet CYP450 (Blocked O-dealkylation)

Figure 1: Divergent metabolic pathways. The red arrow indicates the rapid clearance route (O-demethylation) present in the parent but blocked in the Fluoro-analogue.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, the following standardized protocol is recommended. This workflow ensures data integrity and reproducibility.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes Start 2. Reaction Initiation Add NADPH Prep->Start Sampling 3. Sampling Points (0, 5, 15, 30, 45, 60 min) Start->Sampling Quench 4. Quenching Add Ice-cold ACN + IS Sampling->Quench Process 5. Centrifugation (4000 rpm, 20 min, 4°C) Quench->Process Analysis 6. LC-MS/MS Analysis (MRM Mode) Process->Analysis

Figure 2: Step-by-step microsomal stability assay workflow.

Step-by-Step Methodology
  • Preparation: Dilute test compounds (Parent and Analogues) to 1

    
    M (final incubation concentration) to ensure first-order kinetics (
    
    
    
    ).
  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer and test compound. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time-Course Sampling: At

    
     minutes, transfer 50 
    
    
    
    L of the reaction mixture into plates containing 150
    
    
    L of ice-cold Acetonitrile (with Internal Standard).
  • Processing: Centrifuge plates at

    
     for 20 minutes to precipitate proteins. Collect the supernatant.
    
  • LC-MS/MS Quantification: Inject supernatant onto a C18 column. Monitor the parent ion transition (e.g.,

    
     fragment).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.

Strategic Recommendations

For researchers developing NDRIs or morpholine-based ligands:

  • Avoid Unsubstituted Methoxy Groups: If the 2-methoxy group is essential for binding affinity (e.g., H-bonding), consider deuteration (

    
    -methoxy) as a first-line optimization. It retains the exact sterics and electronics while improving 
    
    
    
    by 20-50%.
  • Explore Bioisosteres: If H-bonding is not critical, the 2-trifluoromethoxy (

    
    ) or 2-fluoro  analogues generally offer superior metabolic stability and blood-brain barrier (BBB) penetration due to increased lipophilicity and blocked metabolism.
    
  • Monitor N-Oxidation: If the phenyl ring is stabilized, the morpholine nitrogen becomes the secondary soft spot. If stability is still too low, consider adding steric bulk adjacent to the nitrogen (e.g., 3-methylmorpholine) to hinder N-oxidation.

References

  • BenchChem Technical Support. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.Link

  • Attwa, M. W., et al. (2022).[2] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[3] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry. (Contextual SAR reference).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6][7][8] (Standard Protocol Reference).

Sources

Technical Guide: Enantiomeric Purity Assessment of Chiral 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026


) Determination

Executive Summary

The precise enantiomeric assessment of 2-(2-Methoxyphenyl)morpholine is critical in the development of norepinephrine reuptake inhibitors (e.g., Reboxetine analogs). As a secondary amine with a chiral center at the C2 position, this molecule presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and the need for high-resolution separation to detect trace enantiomeric impurities.

This guide objectively compares the two industry-standard methodologies: Normal Phase Chiral HPLC (the established benchmark) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative). While both utilize polysaccharide-based stationary phases, they differ significantly in kinetic performance, solvent consumption, and throughput.

Part 1: The Analyte & Chromatographic Challenge

Target Molecule: 2-(2-Methoxyphenyl)morpholine Critical Feature: Secondary Amine (


)
Detection:  UV Absorbance (Anisole chromophore, 

nm)
The "Amine Tailing" Problem

The morpholine nitrogen is highly basic. On silica-based chiral stationary phases (CSPs), this amine interacts strongly with residual silanols via ion-exchange mechanisms, leading to:

  • Severe peak tailing (Asymmetry factor

    
    ).
    
  • Loss of resolution (

    
    ) between the enantiomers.
    
  • Inaccurate integration of the minor impurity peak (the "distomer").

Solution: Both methods described below must employ a basic additive (Diethylamine or Isopropylamine) to mask silanol sites.

Part 2: Method A — Normal Phase Chiral HPLC (The Benchmark)

This method is the "Gold Standard" for regulatory filings due to its historical robustness and widespread instrument availability.

Experimental Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (high sensitivity) or 275 nm (high selectivity).

Mechanism of Action

The Chiralpak AD-H phase relies on the formation of a "chiral pocket." The 2-(2-Methoxyphenyl)morpholine enters the helical groove of the amylose polymer.

  • H-Bonding: The morpholine NH acts as a hydrogen bond donor to the carbamate carbonyls on the stationary phase.

  • 
    -
    
    
    
    Stacking:
    The methoxyphenyl ring interacts with the 3,5-dimethylphenyl groups of the CSP.
  • Steric Fit: The chiral discrimination occurs because one enantiomer fits "snugly" into the groove, while the other is sterically hindered, eluting earlier.

Performance Metrics
  • Typical Retention:

    
     min, 
    
    
    
    min.
  • Resolution (

    
    ):  Typically 
    
    
    
    (Baseline separation).
  • Robustness: High. Insensitive to minor pressure fluctuations.

Part 3: Method B — Chiral SFC (The Modern Alternative)

SFC is increasingly preferred in Process Chemistry for its speed and "green" footprint.[1] It utilizes supercritical


 as the primary mobile phase component.
Experimental Protocol
  • Column: Chiralpak AD-H or Chiralpak IG (Immobilized),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase:

    • A:

      
       (Supercritical).[2][3]
      
    • B: Methanol + 0.2% Isopropylamine (IPA).

    • Gradient: Isocratic 15% B or Gradient 5-40% B over 5 mins.

  • Back Pressure (BPR): 120 bar.

  • Flow Rate: 3.0 - 4.0 mL/min.

  • Temperature: 40°C.[4]

Mechanism & Advantages

SFC operates with a mobile phase that has the viscosity of a gas but the solvating power of a liquid .

  • High Diffusivity: Mass transfer is faster, allowing flow rates 3-4x higher than HPLC without losing efficiency (Van Deemter curve stays flat).

  • Solvent Selectivity: The Methanol/CO2 mixture often provides different selectivity than Hexane/IPA, sometimes resolving peaks that co-elute in HPLC.

Part 4: Comparative Analysis

The following data is synthesized from typical performance characteristics of morpholine derivatives on polysaccharide phases.

Quantitative Comparison Table
MetricMethod A: NP-HPLCMethod B: SFCAnalysis
Run Time 15 - 20 mins3 - 5 minsSFC is ~4x Faster
Resolution (

)
3.54.2SFC often sharper due to lower dispersion.
Solvent Cost High (Hexane is expensive/toxic)Low (

is cheap/recyclable)
SFC is ~80% cheaper per run
Peak Shape (

)
1.2 - 1.4 (Minor tailing)1.0 - 1.1 (Symmetric)SFC allows higher additive conc. effectively.
LOD (Sensitivity) High (Standard UV cells)Moderate (UV noise from

compressibility)
HPLC is better for <0.05% impurities.
Robustness ExcellentModerate (Sensitive to BPR/Temp)HPLC is easier to transfer between labs.
Workflow Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Sample: 2-(2-Methoxyphenyl)morpholine StageCheck Determine Development Stage Start->StageCheck Discovery Early Discovery / High Throughput StageCheck->Discovery Speed Critical QC GMP Release / QC StageCheck->QC Robustness Critical SFC_Screen Method B: SFC Screening (Col: AD-H, IG, OD-H) Discovery->SFC_Screen SFC_Opt Optimize Gradient & Additive (Add 0.2% IPA) SFC_Screen->SFC_Opt Result_Fast Result: Fast ee% Check (< 4 mins) SFC_Opt->Result_Fast HPLC_Setup Method A: NP-HPLC (Hexane/IPA/DEA) QC->HPLC_Setup Validation Validate Method (Linearity, LOD, Accuracy) HPLC_Setup->Validation Result_Robust Result: High Precision Purity (Regulatory Compliant) Validation->Result_Robust Result_Fast->HPLC_Setup Transfer for Final QC

Figure 1: Strategic Decision Matrix for selecting between SFC and HPLC based on the drug development lifecycle.

Part 5: Senior Scientist's Recommendation

For Process Monitoring (In-Process Control)

Choose SFC. When monitoring the enantioselective synthesis or chiral resolution of the morpholine intermediate, speed is paramount. SFC allows for a "check-and-go" workflow, providing results in under 4 minutes. The use of Methanol/CO2 is also safer and cheaper than handling large volumes of Hexane in a reactor environment.

For Final Product Release (Certificate of Analysis)

Choose Normal Phase HPLC. While SFC is superior in efficiency, NP-HPLC remains the most universally transferable technique. If you are transferring this method to a CMO (Contract Manufacturing Organization) that may not have SFC capabilities, the Chiralpak AD-H / Hexane method is "bulletproof." It provides the baseline stability required for identifying trace impurities at the 0.05% level.

Critical Protocol Note

Regardless of the method chosen, never omit the basic additive . The secondary amine on the morpholine ring will irreversibly bind to active silanol sites on the column frit or packing material without it, destroying the column over time and ruining peak shape.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Teledyne Labs. (2023). HPLC or SFC? Which One Should I Choose? Retrieved from [Link]

  • Toribio, L., et al. (2018). Enantioseparation of chiral pharmaceuticals by SFC.[2][5][6][7] Journal of Chromatography B. Retrieved from [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.[8] Chirality.[2][4][5][6][7][9][10][11][][13][14] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(2-Methoxyphenyl)morpholine

Hazard Assessment: Understanding the Risks

The foundational step to safe handling is a thorough understanding of the potential hazards. Based on the known profile of morpholine, 2-(2-Methoxyphenyl)morpholine should be treated as a hazardous substance with the following potential risks.[2][3][4][5]

  • Corrosivity and Irritation : Morpholine is known to cause severe skin burns and eye damage.[2][3][4][5] It is critical to assume that 2-(2-Methoxyphenyl)morpholine poses a similar corrosive threat.

  • Toxicity : The parent compound is toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3][5][6] Repeated exposure can lead to significant health hazards through skin absorption.[4]

  • Flammability : Morpholine is a flammable liquid and its vapor can form explosive mixtures with air.[2][4][7] All ignition sources must be rigorously controlled in the handling area.[5][7][8]

  • Respiratory Hazard : Inhalation of vapors or mists can be toxic.[2][3] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is non-negotiable and serves as the last line of defense against exposure.[9] The following table outlines the minimum required PPE for handling 2-(2-Methoxyphenyl)morpholine.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against a substance presumed to be toxic and corrosive upon skin contact.[3][4][10] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[10] Change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[11]
Eye & Face Protection Chemical Splash Goggles and a Face ShieldEssential for protecting against splashes that can cause severe eye damage.[4][9] A face shield provides an additional layer of protection for the entire face. Standard safety glasses are insufficient.[9]
Body Protection Chemical-Resistant Laboratory Coat or Apron; Full Protective Suit (for large quantities or spill response)A lab coat protects the skin and personal clothing from minor spills and contamination. For larger scale work, a complete suit protecting against chemicals is necessary.[10] Ensure clothing is flame-retardant if large quantities are handled.[10]
Respiratory Protection Use within a certified Chemical Fume Hood. For emergencies or maintenance, a full-face respirator with appropriate cartridges is required.Engineering controls like a fume hood are the primary method for preventing inhalation exposure.[12] If a respirator is needed, it must be properly fitted and approved under government standards like NIOSH.[10][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow. The following diagram and procedural steps outline the complete lifecycle for managing 2-(2-Methoxyphenyl)morpholine in the laboratory.

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal Receive 1. Receiving & Storage Prep 2. Pre-Use Preparation Receive->Prep Verify Integrity Handling 3. Active Handling & Use Prep->Handling Don PPE Work in Fume Hood Decon 4. Decontamination Handling->Decon Experiment Complete Waste 5. Waste Segregation Decon->Waste Segregate Waste Streams Dispose 6. Final Disposal Waste->Dispose Follow EHS Protocol

Caption: Workflow for Safe Handling of 2-(2-Methoxyphenyl)morpholine.

Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8][13]

  • The storage location should be designated for flammable and corrosive materials and kept locked.[3][4] Ensure the container is tightly closed.[2][3]

2. Pre-Use Preparation:

  • Before handling, ensure an emergency shower and eyewash station are accessible and functional.[5]

  • Prepare all necessary equipment and materials within a certified chemical fume hood to minimize the time the container is open.

  • Don all required PPE as specified in the table above.

3. Active Handling and Use:

  • All manipulations, including weighing, dissolving, and transferring, must be conducted within the chemical fume hood.[12]

  • Use only non-sparking tools and explosion-proof equipment to prevent ignition.[3][7][8]

  • Ground and bond containers when transferring liquids to prevent static discharge.[7][13]

  • Avoid creating aerosols or mists. Do not eat, drink, or smoke in the handling area.[3][5][13]

4. Decontamination:

  • Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and then soap and water.

  • Thoroughly wash hands and any exposed skin after removing gloves.[3][8]

  • Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to protect personnel and the environment.

5. Waste Segregation:

  • Liquid Waste: Collect all solutions containing 2-(2-Methoxyphenyl)morpholine in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be placed in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous.[8] They must be disposed of as unused product.[8]

6. Final Disposal:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour waste down the drain.[6][7] Waste may require incineration by a licensed disposal company.[8]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-(2-Methoxyphenyl)morpholine, ensuring a safe and controlled laboratory environment.

References

  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [URL not available]
  • Hazards identification - SPS. Solvents & Petroleum Service, Inc. [URL not available]
  • Morpholine Safety Data Sheet. The Lab Depot. [URL not available]
  • MATERIAL SAFETY DATA SHEETS VILOXAZINE IMPURITY 5.
  • Safety Data Sheet: Morpholine. Carl ROTH. [URL not available]
  • 0040 Morpholine Steamline Tre
  • Morpholine - SAFETY D
  • Safety Data Sheet: Morpholine. Carl ROTH. [URL not available]
  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [URL not available]
  • Safety d
  • Morpholine Safety Data Sheet. North Metal and Chemical Company. [URL not available]
  • Morpholine - SAFETY D
  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [URL not available]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL not available]
  • Personal protective equipment for preparing toxic drugs. GERPAC. [URL not available]
  • Compounding sterile products during a personal protective equipment shortage. PMC - NIH. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.